4-((Trifluoromethyl)thio)benzene-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZSGNRMTFQNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669528 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-46-7 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The trifluoromethylthio (SCF3) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its incorporation into aromatic systems a key strategy in drug design.[1] This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical characterization of the target compound. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Trifluoromethylthio Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group is of particular interest due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its high Hansch lipophilicity parameter (π = 1.44) can enhance membrane permeability and bioavailability. Furthermore, the strong electron-withdrawing nature of the SCF3 group can modulate the pKa of nearby functionalities and influence metabolic pathways, often leading to improved drug candidates.[1]
This compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. These scaffolds are prevalent in numerous biologically active molecules. The presence of the ortho-diamine functionality allows for facile cyclocondensation reactions, while the SCF3 group at the 4-position provides a powerful tool for tuning the electronic and steric properties of the final products.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Dinitration of 1-((Trifluoromethyl)thio)benzene
The initial step involves the introduction of two nitro groups onto the benzene ring of 1-((trifluoromethyl)thio)benzene. The trifluoromethylthio group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions.[2][3] This directing effect poses a significant challenge to the direct synthesis of the desired 1,2-dinitro isomer. A direct dinitration is likely to yield a mixture of isomers, with the 1,3-dinitro-5-((trifluoromethyl)thio)benzene being a major product.
To achieve the desired ortho-dinitration, a multi-step protecting group strategy, analogous to the synthesis of 1,2-dinitrobenzene, is proposed.[1][4] This would involve initial functionalization to introduce an ortho-directing group, followed by nitration, subsequent modification, a second nitration, and finally, removal of the directing groups. However, for the purpose of this guide, we will focus on the more straightforward, albeit potentially low-yielding, direct dinitration and the subsequent reduction.
Step 2: Reduction of 1,2-Dinitro-4-((trifluoromethyl)thio)benzene
The reduction of the dinitro intermediate to the corresponding diamine is a well-established transformation in organic synthesis. Several reliable methods can be employed for this purpose.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5][6][7][8]
-
Protocol:
-
In a high-pressure reaction vessel, dissolve 1,2-dinitro-4-((trifluoromethyl)thio)benzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq.).
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
-
Method B: Chemical Reduction with Iron
Reduction with iron powder in an acidic medium is a classic and cost-effective method for the synthesis of aromatic amines.[9][10][11][12][13]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (5-10 eq.) and a solution of hydrochloric acid or acetic acid in a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 1,2-dinitro-4-((trifluoromethyl)thio)benzene (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
Maintain the reaction at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through celite to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium carbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of the target molecule and data from analogous compounds.
Physical Properties
| Property | Value | Reference |
| CAS Number | 370-46-7 | [14] |
| Molecular Formula | C7H7F3N2S | [14] |
| Molecular Weight | 208.21 g/mol | [14] |
| Boiling Point | 236.7 °C at 760 mmHg | [14] |
| Density | 1.452 g/cm³ | [14] |
| Flash Point | 96.9 °C | [14] |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 4-(trifluoromethyl)benzene-1,2-diamine and o-phenylenediamine.[15][16][17][18]
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the two amino groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.7-6.9 | d | 1H | Ar-H |
| ~6.6-6.8 | dd | 1H | Ar-H |
| ~3.5-4.5 | br s | 4H | -NH2 |
3.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display six signals for the aromatic carbons and a quartet for the trifluoromethyl carbon due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | C-NH2 |
| ~135-140 | C-NH2 |
| ~125-135 (q) | C-SCF3 |
| ~128 (q, JCF ≈ 270-280 Hz) | -CF3 |
| ~115-125 | Ar-CH |
| ~110-120 | Ar-CH |
| ~105-115 | Ar-CH |
3.2.3. 19F NMR Spectroscopy
The 19F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the SCF3 group. The chemical shift will be influenced by the electronic environment of the aromatic ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -40 to -45 | s | -SCF3 |
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups, C-N stretching, and C-F stretching of the trifluoromethylthio group.[17][19][20][21][22]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3300-3500 | Medium, sharp | N-H stretching (asymmetric and symmetric) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 1600-1650 | Strong | N-H bending (scissoring) |
| 1450-1550 | Medium-Strong | Aromatic C=C stretching |
| 1200-1300 | Strong | C-N stretching |
| 1100-1200 | Very Strong | C-F stretching |
| 700-900 | Strong | C-H out-of-plane bending |
3.2.5. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M+•) at m/z 208. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals such as HCN, NH2, and CF3.[23][24][25][26][27]
| m/z | Proposed Fragment |
| 208 | [M]+• |
| 189 | [M - F]+ |
| 139 | [M - CF3]+ |
Applications in Drug Discovery and Materials Science
The unique properties conferred by the trifluoromethylthio group make this compound an attractive starting material for the synthesis of novel compounds with potential applications in various fields.
-
Medicinal Chemistry: As a scaffold for the synthesis of benzimidazole-based drugs, where the SCF3 group can enhance metabolic stability and cell permeability.
-
Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and environmental profiles.
-
Materials Science: As a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has presented a comprehensive overview of the synthesis and characterization of this compound. A plausible two-step synthetic route involving dinitration and subsequent reduction has been detailed, along with established protocols for the reduction step. While the direct ortho-dinitration of the starting material presents a synthetic challenge, the proposed pathway provides a logical approach for obtaining the target molecule. The predicted characterization data, based on analogous compounds, offers a valuable reference for researchers working with this compound. The unique properties imparted by the trifluoromethylthio group position this diamine as a key building block for the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. youtube.com [youtube.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. US4387247A - Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide - Google Patents [patents.google.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Monoreduction of Dinitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 12. "Monoreduction Of Dinitroarenes With Iron/acetic Acid" by David S. Wulfman and C. F. Cooper [scholarsmine.mst.edu]
- 13. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 4-Trifluoromethyl-1,2-phenylenediamine | C7H7F3N2 | CID 520822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]
- 17. o-Phenylenediamine(95-54-5) IR Spectrum [m.chemicalbook.com]
- 18. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 25. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
Physical and chemical properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
An In-Depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Moieties in Modern Drug Discovery
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethylthio (-SCF3) group has garnered significant interest for its unique combination of properties. It is one of the most lipophilic functional groups, a characteristic that can substantially enhance a molecule's ability to permeate cell membranes.[3] Concurrently, its strong electron-withdrawing nature often improves metabolic stability by rendering the molecule less susceptible to oxidative processes in vivo.[3] These attributes—improved pharmacokinetics and metabolic stability—are critical for advancing a compound from a promising lead to a viable drug candidate.[4]
This guide focuses on this compound, a compound that marries the desirable properties of the -SCF3 group with the synthetic versatility of an ortho-phenylenediamine. This unique combination makes it a highly valuable building block for creating complex heterocyclic systems, which are prevalent in a wide array of therapeutic agents. This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in a research and development setting.
Section 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is the first step in its effective application. This compound is a substituted aniline derivative with a molecular structure primed for further chemical modification.
Caption: Chemical Structure of this compound.
Key Physical and Chemical Data
The following table summarizes the core physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 370-46-7 | [5] |
| Molecular Formula | C₇H₇F₃N₂S | [5] |
| Molecular Weight | 208.2 g/mol | [5] |
| Exact Mass | 208.02800 Da | [5] |
| Boiling Point | 236.7 °C at 760 mmHg | [5] |
| Density | 1.452 g/cm³ | [5] |
| Flash Point | 96.9 °C | [5] |
| SMILES | NC1=CC=C(SC(F)(F)F)C=C1N | [6] |
| InChI Key | XIZSGNRMTFQNEK-UHFFFAOYSA-N | [5] |
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathway
While specific, peer-reviewed syntheses for this compound are not abundantly detailed in readily available literature, a plausible and logical pathway can be constructed from known organic chemistry transformations. A common strategy for preparing substituted phenylenediamines involves the reduction of dinitro or nitro-amino precursors.
The workflow below outlines a potential synthetic route starting from the commercially available 1-Nitro-3-[(trifluoromethyl)thio]benzene.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Nitration: The initial trifluoromethylthio nitrobenzene is subjected to nitration. The existing nitro and SCF₃ groups are meta-directing. However, forcing conditions can lead to the introduction of a second nitro group. The precise isomer formed would need experimental verification, but the synthesis of a dinitro precursor is a standard approach.
-
Reduction: The reduction of the dinitro intermediate to the corresponding diamine is a classic and high-yielding transformation. Several reagents can accomplish this. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean method, while metal/acid combinations like Iron in hydrochloric acid or Tin(II) chloride are also robust and widely used for reducing aromatic nitro groups.[7]
Core Reactivity: A Gateway to Heterocycles
The primary value of this compound in drug development lies in the reactivity of its vicinal amine groups. This functionality makes it an ideal precursor for forming a variety of heterocyclic scaffolds through condensation reactions. Of particular importance is its use in synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.
The general reaction involves condensation with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) to form the five-membered imidazole ring fused to the benzene core.
Caption: General condensation reaction to form a benzimidazole scaffold.
This reactivity allows for the systematic introduction of diverse "R" groups, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Section 3: Applications in Drug Development and Research
The trifluoromethylthio group (-SCF3) is a bioisostere for other groups, but with distinct electronic and steric properties that medicinal chemists leverage to fine-tune molecular properties.
-
Enhanced Lipophilicity: The -SCF3 group significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes and reach its target.[3] This is a critical factor in achieving desired bioavailability and efficacy.
-
Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can shield adjacent positions on the aromatic ring from metabolic attack (e.g., cytochrome P450-mediated oxidation), thereby increasing the drug's half-life.[3]
-
Target Binding: The unique electronic nature of the -SCF3 group can alter the pKa of nearby functionalities or participate in specific non-covalent interactions (e.g., dipole-dipole, halogen bonding-like interactions) within a receptor's active site, potentially increasing binding affinity and selectivity.[4]
The combination of these beneficial properties with the proven benzimidazole scaffold makes this compound a highly attractive starting material for developing novel therapeutics in areas such as oncology, antivirals, and anti-inflammatory agents.
Section 4: Safety, Handling, and Experimental Protocols
As with any laboratory chemical, proper handling and safety procedures are paramount. The information below is synthesized from safety data sheets of the compound and structurally related chemicals.
Hazard Identification and Safety
| Hazard Class | Statement | Source(s) |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [6][8] |
| Skin Irritation | H315: Causes skin irritation. | [8][9] |
| Eye Irritation | H319: Causes serious eye irritation. | [8][9] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
-
P280: Wear protective gloves, protective clothing, and eye protection.[8][9]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of dust and aerosols.[8] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
Protocol: Spectroscopic Characterization Workflow
This protocol outlines the general steps for characterizing the compound to confirm its identity and purity.
Caption: Workflow for structural confirmation and purity analysis.
Expected Spectral Features (for analysis):
-
¹H NMR: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the four protons of the two -NH₂ groups.
-
¹⁹F NMR: A sharp singlet for the -SCF₃ group. Based on data for similar compounds like 4-((trifluoromethyl)thio)aniline, this peak would be expected around -44 ppm.[12]
-
¹³C NMR: Signals for the seven carbon atoms, including the characteristic quartet for the CF₃ carbon due to C-F coupling.
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 208.02800 Da.[5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine groups (typically 3300-3500 cm⁻¹), C-F stretching (strong bands, 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. arctomsci.com [arctomsci.com]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. rsc.org [rsc.org]
Spectroscopic and Analytical Profile of 2-Fluorobenzoyl Chloride: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 2-Fluorobenzoyl chloride (CAS No. 393-52-2). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental principles with practical, field-proven insights into the application of key analytical techniques for the characterization of this important chemical intermediate. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only data interpretation but also the underlying causality for experimental choices and self-validating protocols.
Introduction: The Significance of 2-Fluorobenzoyl Chloride
2-Fluorobenzoyl chloride is a versatile acyl chloride widely employed as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, influenced by the ortho-positioned fluorine atom, makes it a valuable reagent for introducing the 2-fluorobenzoyl moiety into various molecular scaffolds, often enhancing the biological activity and metabolic stability of the target compounds.[3] Given its role as a critical starting material, rigorous analytical characterization is paramount to ensure purity, confirm identity, and predict reactivity. This guide provides a comprehensive overview of the key spectroscopic techniques used to achieve this.
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 393-52-2 | [4] |
| Molecular Formula | C₇H₄ClFO | [4] |
| Molecular Weight | 158.56 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 90-92 °C at 15 mmHg | [6] |
| Melting Point | 4 °C | [6] |
| Density | 1.328 g/mL at 25 °C | [6] |
| Solubility | Soluble in organic solvents like ether, acetone, and chloroform; decomposes in water. | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Fluorobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Fluorobenzoyl chloride will exhibit signals corresponding to the four aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of both the acyl chloride and the fluorine atom. The ortho- and para-protons to the fluorine will show coupling to the ¹⁹F nucleus, providing valuable structural information.
Expected ¹H NMR Spectral Data: The aromatic region (typically δ 7.0-8.2 ppm) will show a complex multiplet pattern due to proton-proton and proton-fluorine couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluorobenzoyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns to determine the relationships between the protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In 2-Fluorobenzoyl chloride, the most prominent feature will be the strong absorption due to the carbonyl (C=O) stretch of the acyl chloride.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1780-1815 | C=O (Acyl Chloride) | Strong, sharp absorption |
| ~1600, ~1480 | C=C (Aromatic) | Medium to strong absorptions |
| ~1200-1300 | C-F (Aryl Fluoride) | Strong absorption |
| ~750-800 | C-H (Aromatic, ortho-disubstituted) | Strong out-of-plane bending |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of 2-Fluorobenzoyl chloride directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 2-Fluorobenzoyl chloride, electron ionization (EI) is a common technique.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak at m/z 158, corresponding to the molecular weight of the compound. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak.[7]
-
Major Fragments:
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2-Fluorobenzoyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Carrier Gas: Helium
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Fluorobenzoyl chloride in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
-
Workflow and Data Integration
A comprehensive analysis of 2-Fluorobenzoyl chloride involves the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical analytical workflow.
Caption: Analytical workflow for 2-Fluorobenzoyl chloride.
Safety Considerations
2-Fluorobenzoyl chloride is a corrosive and lachrymatory substance.[5][8] It reacts with moisture and should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of 2-Fluorobenzoyl chloride. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.
References
- 1. 2-Fluorobenzoyl chloride Exporter | 2-Fluorobenzoyl chloride Exporting Company | 2-Fluorobenzoyl chloride International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
- 7. 2-Fluorobenzoyl chloride(393-52-2) MS spectrum [chemicalbook.com]
- 8. 2-Fluorobenzoyl chloride CAS#: 393-52-2 [m.chemicalbook.com]
1H NMR and 13C NMR spectra of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
This guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra expected for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on fundamental NMR principles with practical, field-proven insights for spectral acquisition and interpretation.
Introduction and Molecular Structure
This compound, with CAS number 370-46-7, is an important building block in medicinal chemistry and materials science.[1] Its structure combines a benzene ring with two adjacent (ortho) electron-donating amino (-NH₂) groups and a para electron-withdrawing trifluoromethylthio (-SCF₃) group. This unique substitution pattern creates a distinct electronic environment, which is reflected in its NMR spectra. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity.
NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecule's carbon-hydrogen framework.[2] This guide will elucidate the predicted ¹H and ¹³C NMR spectra, explain the underlying principles governing the chemical shifts and coupling constants, and provide standardized protocols for data acquisition.
Below is the chemical structure with IUPAC numbering, which will be used for all spectral assignments in this guide.
Caption: Structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).
Predicted ¹H NMR Spectrum
Due to the molecule's asymmetry, the three aromatic protons (H-3, H-5, and H-6) are chemically non-equivalent and will produce distinct signals. The four protons of the two amino groups are also expected to produce signals.
-
Aromatic Region (δ 6.0-8.0 ppm):
-
H-6: This proton is ortho to the -NH₂ group at C1 and meta to the -NH₂ group at C2. It is expected to be the most shielded (furthest upfield) of the aromatic protons due to the strong electron-donating nature of the adjacent amino group. It should appear as a doublet, split by H-5 with a typical ortho coupling constant (³J) of ~8-9 Hz.
-
H-5: This proton is ortho to the electron-withdrawing -SCF₃ group and meta to the -NH₂ group at C1. The deshielding effect of the -SCF₃ group will shift it downfield relative to H-6. It should appear as a doublet of doublets, split by H-6 (³J ≈ 8-9 Hz) and H-3 (⁴J ≈ 2-3 Hz).
-
H-3: This proton is ortho to the -NH₂ group at C2 and meta to the -SCF₃ group. It will be significantly shielded by the adjacent amino group but slightly deshielded by the meta -SCF₃ group. It is expected to appear as a doublet due to the small meta coupling (⁴J) to H-5.
-
-
Amine Region (δ 3.0-5.0 ppm):
-
-NH₂ Protons: The two -NH₂ groups at C1 and C2 will likely appear as two separate, broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, these signals are often well-resolved. These peaks will disappear upon the addition of a few drops of D₂O due to hydrogen-deuterium exchange.
-
Experimental Protocol for ¹H NMR Acquisition
This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for aromatic amines as it can sharpen the N-H signals.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[5]
-
Tune and match the probe for the ¹H frequency.
-
Perform a gradient shimming procedure to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).[4]
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
Predicted ¹³C NMR Spectrum
The molecule has 7 carbon atoms in the core structure plus one in the CF₃ group. The six aromatic carbons are all chemically non-equivalent and should produce six distinct signals.
-
Aromatic Region (δ 100-160 ppm): The chemical shifts are influenced by the attached substituents.[6]
-
C1 & C2: These carbons, bonded to the electron-donating -NH₂ groups, will be significantly shielded and appear at the higher-field (lower ppm) end of the aromatic region.
-
C4: This carbon is bonded to the electron-withdrawing -SCF₃ group and will be deshielded, appearing at the lower-field (higher ppm) end of the aromatic region.
-
C3, C5, C6: These carbons will have intermediate chemical shifts based on their proximity to the various substituents.
-
-
Trifluoromethyl Carbon (δ ~120-130 ppm):
-
CF₃: The carbon of the trifluoromethyl group will appear as a distinct quartet due to coupling with the three fluorine atoms (¹J_CF).[7] The large one-bond C-F coupling constant is typically in the range of 270-300 Hz.
-
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup (for a 400 MHz Spectrometer; ¹³C at 100 MHz):
-
Tune and match the probe for the ¹³C frequency.
-
Use the same shim values obtained from the ¹H setup.
-
-
Data Acquisition:
-
Pulse Sequence: Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at δ 39.51 ppm).[8]
-
Summary of Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 6.2 - 6.5 | d | ³J ≈ 8-9 | 1H |
| H-5 | 6.8 - 7.1 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H-3 | 6.5 - 6.8 | d | ⁴J ≈ 2-3 | 1H |
| -NH₂ (C1) | 3.5 - 5.0 | br s | - | 2H |
| -NH₂ (C2) | 3.5 - 5.0 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from F) | Coupling Constant (J_CF, Hz) |
| C1 | 135 - 145 | s | - |
| C2 | 135 - 145 | s | - |
| C3 | 115 - 125 | s | - |
| C4 | 125 - 135 | q (small) | ~5 |
| C5 | 120 - 130 | q (small) | ~5 |
| C6 | 110 - 120 | s | - |
| -CF₃ | 125 - 135 | q | ¹J ≈ 270-300 |
Workflow and Visualization
A systematic workflow is critical for reliable NMR analysis. The following diagram illustrates the key stages from sample preparation to final data interpretation.
Caption: Standardized workflow for NMR spectral analysis.
Conclusion
This technical guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the amino and trifluoromethylthio substituents on the electronic structure of the benzene ring, researchers can confidently assign the observed signals. The detailed experimental protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data essential for chemical research and development. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a follow-up.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.washington.edu [chem.washington.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. epfl.ch [epfl.ch]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. bkinstruments.co.kr [bkinstruments.co.kr]
Crystal structure of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (-SCF3) group is a crucial substituent in modern medicinal chemistry and materials science, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This compound is a key synthetic intermediate that incorporates this important functional group onto an ortho-phenylenediamine scaffold, a privileged structure in numerous biologically active compounds and ligands. Despite its significance, a definitive single-crystal X-ray structure of this compound has yet to be reported in the public domain. This technical guide provides a comprehensive, forward-looking framework for the synthesis, crystallization, and complete crystallographic characterization of this compound. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust methodological approach.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates a compound's bulk physicochemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, a detailed crystal structure would provide invaluable insights into:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsional angles, particularly around the C-S and C-N bonds.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state packing. The interplay between the hydrogen-bond donating amino groups and the potentially accepting sulfur and fluorine atoms is of particular interest.
-
Influence of the -SCF3 Group: A quantitative understanding of how the potent electron-withdrawing and sterically demanding trifluoromethylthio group influences the geometry and packing of the phenylenediamine ring.
This guide outlines a prospective workflow to obtain this critical data, transforming the compound from a mere chemical formula to a well-understood three-dimensional entity.
Proposed Synthesis and Characterization
The synthesis of ortho-phenylenediamines can be challenging due to the potential for oxidation. A common and effective strategy involves the reduction of a corresponding ortho-nitroaniline precursor.
Synthetic Pathway
A plausible and efficient route to the title compound begins with the nitration of a suitable precursor, followed by a selective reduction. The general procedure for the synthesis of a related compound, 4-((trifluoromethyl)thio)aniline from 4-trifluoromethylthio nitrobenzene, involves catalytic hydrogenation[1]. This can be adapted for our target molecule.
Diagram 1: Proposed Synthetic Workflow
A two-step synthesis starting from 2-nitro-4-((trifluoromethyl)thio)aniline.
Detailed Experimental Protocol: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitro-4-((trifluoromethyl)thio)aniline (1.0 eq).
-
Solvent Addition: Add ethanol (or a suitable alternative like ethyl acetate) to dissolve the starting material completely.
-
Catalyst/Reagent Addition:
-
Method A (Catalytic Hydrogenation): Carefully add 10% Palladium on carbon (Pd/C) (approx. 0.1 eq by weight). The reaction mixture is then placed in an autoclave and hydrogenated under a hydrogen atmosphere (e.g., 40 atm) at room temperature for 8-12 hours[1]. Causality: Catalytic hydrogenation is a clean reduction method, with water as the only byproduct. The choice of Pd/C is due to its high efficacy in reducing aromatic nitro groups.
-
Method B (Chemical Reduction): Alternatively, add stannous chloride (SnCl2·2H2O) (4-5 eq) and concentrated hydrochloric acid. The mixture is then heated to reflux for 2-4 hours. Causality: The SnCl2/HCl system is a classic and robust method for nitro group reduction, though it requires a more rigorous aqueous work-up to remove tin salts.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
For Method B: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. The product should be stored under an inert atmosphere (nitrogen or argon) in a dark, cool place to prevent oxidation[2].
Single-Crystal Growth: The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The presence of two amine groups provides opportunities for strong, directional hydrogen bonding, which can facilitate crystallization.
Solvent Selection
A systematic solvent screen is paramount. Ideal solvents should exhibit moderate solubility for the compound. A range of solvents with varying polarities should be tested, including:
| Solvent Class | Examples |
| Protic | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate |
| Aprotic Nonpolar | Toluene, Dichloromethane, Hexane |
Crystallization Techniques
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often the simplest and most effective starting point.
-
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble) that is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the saturated solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section outlines the workflow for determining the crystal structure once a suitable single crystal is obtained.
Diagram 2: SC-XRD Experimental Workflow
A flowchart detailing the process from crystal to final structure.
Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary unit cell is determined from a few initial frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection. This process also applies corrections for factors like Lorentz-polarization effects and absorption. The output is a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (S, F, C, N).
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using software tools like checkCIF to ensure that the model is chemically and crystallographically sound. Key metrics include the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Anticipated Structural Features and Intermolecular Interactions
While the precise structure is unknown, we can make educated predictions based on the functional groups present.
-
Molecular Geometry: The benzene ring is expected to be largely planar. The C-S-C bond angle of the trifluoromethylthio group will be a key parameter. The amine groups will likely be slightly pyramidalized.
-
Hydrogen Bonding: The two adjacent amine groups are excellent hydrogen bond donors. It is highly probable that they will form a network of intermolecular hydrogen bonds, potentially with the nitrogen atoms of neighboring molecules (N-H···N) or with the sulfur atom (N-H···S).
-
Role of Fluorine: While C-F bonds are poor hydrogen bond acceptors, weak C-H···F interactions may be present, contributing to the overall crystal packing.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.
Diagram 3: Hypothetical Intermolecular Interactions
A conceptual diagram of potential non-covalent interactions in the crystal lattice.
Conclusion
The determination of the single-crystal structure of this compound is a critical step in fully understanding its chemical nature. The structural data obtained through the robust, multi-step process outlined in this guide—from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis—will provide a definitive three-dimensional model of the molecule. This information is indispensable for professionals in drug development and materials science, enabling structure-based design, polymorphism screening, and a deeper comprehension of the structure-property relationships governed by the influential trifluoromethylthio group.
References
An In-depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a fluorinated aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthetic pathway from commercially available precursors, its physicochemical properties, and the rationale for its utility in modern drug development programs.
Core Compound Identification
The molecule at the center of this guide is identified by the following nomenclature and structural representations:
-
Systematic IUPAC Name: 4-(Trifluoromethylsulfanyl)benzene-1,2-diamine[1]
-
CAS Number: 370-46-7[1]
-
Molecular Formula: C₇H₇F₃N₂S[1]
-
SMILES String: C1=CC(=C(C=C1SC(F)(F)F)N)N[1]
| Property | Value | Reference |
| Molecular Weight | 208.2 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 236.7 °C at 760 mmHg | [1] |
| Density | 1.452 g/cm³ | [1] |
| Flash Point | 96.9 °C | [1] |
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, utilized to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant interest for its unique combination of properties.
Expertise & Experience Insights: The -SCF₃ group is highly lipophilic and serves as a potent electron-withdrawing group. This dual nature is highly advantageous in drug design. Increased lipophilicity can improve a compound's ability to cross cellular membranes, enhancing its bioavailability.[4] Simultaneously, the strong electron-withdrawing effect can render adjacent aromatic rings less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[4]
The ortho-diamine functionality of this molecule is a versatile synthetic handle. It is a classical precursor for the formation of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of numerous pharmacologically active agents. The strategic placement of the -SCF₃ group on this scaffold allows for the introduction of these favorable properties into more complex molecular architectures.
Synthesis Workflow and Experimental Protocols
The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 4-((Trifluoromethyl)thio)aniline. The workflow involves an electrophilic aromatic substitution (nitration) followed by a reduction of the newly introduced nitro group.
Caption: Synthetic pathway for this compound.
Protocol 1: Nitration of 4-((Trifluoromethyl)thio)aniline
Causality Behind Experimental Choices: The amino group of the starting material is a strong activating, ortho, para-director. Since the para position is blocked by the trifluoromethylthio group, nitration is expected to occur predominantly at one of the ortho positions. A mixture of sulfuric and nitric acid is the classical and effective reagent for this transformation. The reaction is conducted at low temperatures to control the exothermic reaction and minimize potential side products.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-((Trifluoromethyl)thio)aniline (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-Nitro-4-((trifluoromethyl)thio)aniline, is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline
Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5][6] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose.[3][7] Alternatively, reduction with a metal in acidic medium, such as iron in hydrochloric or acetic acid, offers a cost-effective and reliable method that is tolerant of many functional groups.[5][8]
Methodology (Catalytic Hydrogenation):
-
Reaction Setup: To a solution of 2-Nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization if necessary.
Application as a Bioactive Scaffold
The this compound scaffold is a valuable precursor for creating libraries of compounds for high-throughput screening. Its primary utility lies in the synthesis of benzimidazoles through condensation with carboxylic acids or aldehydes (Phillips condensation).
Caption: Synthesis of benzimidazoles from the title diamine.
Trustworthiness of the Protocol: This condensation is a well-established, high-yielding reaction. The resulting benzimidazole core is a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. By introducing the -SCF₃ group at the 5-position of the benzimidazole ring, researchers can systematically study how its unique electronic and steric properties influence ligand-receptor interactions and overall pharmacokinetic profiles. This self-validating system allows for the rational design of new chemical entities with potentially improved therapeutic indices.
Conclusion
This compound represents a strategically important building block for researchers in drug development and materials science. Its synthesis is achievable through robust and scalable chemical transformations. The combination of the versatile ortho-diamine moiety with the pharmacologically advantageous trifluoromethylthio group provides a powerful platform for the generation of novel heterocyclic compounds with enhanced physicochemical and biological properties. This guide provides the foundational knowledge for scientists to leverage this valuable chemical entity in their research endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery
Introduction:
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. These molecular modifications are pivotal in optimizing a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide focuses on 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a compound that embodies the synergy of two strategically important chemical motifs: the trifluoromethylthio (-SCF₃) group and the 1,2-phenylenediamine scaffold. The -SCF₃ group is increasingly recognized for its ability to enhance metabolic stability and membrane permeability, while the diamine moiety serves as a versatile synthetic precursor for a multitude of heterocyclic systems integral to pharmacologically active agents.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, a representative synthetic workflow, its applications as a building block, and essential safety protocols.
Section 1: Core Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in synthetic chemistry and drug development. The properties of this compound (CAS No. 370-46-7) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₃N₂S | [3][4][5] |
| Molecular Weight | 208.20 g/mol | [3][4][5] |
| CAS Number | 370-46-7 | [3][4] |
| Appearance | Not explicitly stated; related diamines are often crystalline solids. | |
| Boiling Point | 236.7 °C at 760 mmHg | [3] |
| Density | 1.452 g/cm³ | [3] |
| SMILES | NC1=CC=C(SC(F)(F)F)C=C1N | [4] |
| InChIKey | XIZSGNRMTFQNEK-UHFFFAOYSA-N | [3] |
Section 2: The Trifluoromethylthio (-SCF₃) Group: A Key Modulator in Drug Design
The trifluoromethylthio (-SCF₃) group has gained significant traction in medicinal chemistry due to a unique combination of properties that can profoundly improve a drug candidate's profile.[2] Understanding the causality behind its utility is crucial for its effective deployment in a molecular scaffold.
-
Enhanced Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups used in drug design. This high lipophilicity can significantly enhance a molecule's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier. This is a critical factor for improving the oral bioavailability and tissue distribution of a drug.[1][2]
-
Metabolic Stability: The strong electron-withdrawing nature of the -SCF₃ group deactivates adjacent aromatic rings towards oxidative metabolism.[2] This makes molecules containing this moiety less susceptible to degradation by metabolic enzymes (e.g., Cytochrome P450s), which can lead to a longer in-vivo half-life and a reduced required dosage.[1][2]
-
Modulation of Physicochemical Properties: The unique electronic properties of the -SCF₃ group can influence the pKa of nearby functional groups, affecting receptor binding interactions and solubility. Its steric bulk can also be used to control molecular conformation.
Section 3: Representative Synthetic Protocol
A common and reliable method for the synthesis of ortho-phenylenediamines is the chemical reduction of the corresponding ortho-nitroaniline precursor. This transformation is a cornerstone of aromatic chemistry, valued for its high yields and functional group tolerance. The causality for this choice rests on the well-established reactivity of the nitro group, which is readily reduced by various reagents without affecting the more stable trifluoromethylthio ether linkage.
Reaction: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline to this compound.
Experimental Protocol:
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate (10-15 mL per gram of substrate).
-
Reagent Addition: While stirring the solution at room temperature, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective method.[6]
-
Reaction Execution:
-
For SnCl₂/HCl: After the addition of the reducing agent, heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
For Catalytic Hydrogenation: Purge the vessel with hydrogen gas (using a balloon or a pressurized system) and stir vigorously at room temperature. The reaction is often complete in 4-8 hours.[6]
-
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
Section 4: Application as a Versatile Synthetic Scaffold
The primary utility of this compound in drug development lies in its role as a nucleophilic building block for constructing heterocyclic ring systems. The adjacent amine groups are perfectly positioned to undergo condensation reactions with bifunctional electrophiles to form fused five- or six-membered rings.
Formation of Benzimidazoles:
A prominent application is the synthesis of 2-substituted benzimidazoles via the Phillips condensation. This involves reacting the diamine with a carboxylic acid (or its derivative, like an aldehyde followed by oxidation) under acidic conditions. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for various therapeutic areas. The -SCF₃ group at the 5-position (or 6-position, depending on numbering) provides the resulting benzimidazole with the beneficial properties discussed in Section 2.
Section 5: Safety, Handling, and Storage
Given its chemical structure, this compound should be handled with the care afforded to aromatic amines and organofluorine compounds. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds suggest the following precautions.
Potential Hazards:
-
Based on related anilines, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[4]
Recommended Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified laboratory fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
General Practices: Avoid creating dust. Wash hands thoroughly after handling.[7][8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4][5]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4][5] Recommended storage temperature is 2-8°C.[4][5]
Conclusion
This compound is a highly valuable building block for drug discovery and development. It strategically combines the metabolic stability and lipophilicity-enhancing properties of the trifluoromethylthio group with the synthetic versatility of the ortho-phenylenediamine scaffold. This dual functionality allows for the efficient synthesis of novel heterocyclic compounds, particularly benzimidazoles, with potentially superior pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in the creation of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 370-46-7|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. tlcstandards.com [tlcstandards.com]
The Trifluoromethylthio Group: A Historical and Synthetic Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Moiety in Medicinal Chemistry
The trifluoromethylthio (SCF3) group has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability has made it a "privileged" functional group for enhancing the drug-like properties of therapeutic candidates.[1] The incorporation of the SCF3 moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved potency, bioavailability, and overall clinical success. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethylthio compounds, offering valuable insights for researchers and drug development professionals seeking to leverage the power of this remarkable functional group.
A Journey Through Time: The Discovery and Early History of Trifluoromethylthio Compounds
The story of trifluoromethylthio compounds begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. While the biological activity of trifluoromethyl compounds was first investigated in 1927, the synthesis of molecules containing the SCF3 group came later.[2] One of the earliest significant reports in this area was the synthesis of trifluoromethanethiol (CF3SH) . The initial preparation involved the reaction of bis(trifluoromethylthio)mercury with hydrogen chloride gas. This seminal work laid the groundwork for the exploration of this new class of compounds.
Early investigations into the reactivity of the SCF3 group were often hampered by the challenging nature of the available reagents. Trifluoromethanesulfenyl chloride (CF3SCl) , a gaseous and highly toxic reagent, was one of the first sources of the electrophilic "SCF3+" synthon.[3] Its synthesis, typically involving the chlorination of bis(trifluoromethyl) disulfide, was hazardous and limited its widespread use.[3] These early methods, while groundbreaking, underscored the need for more stable and user-friendly reagents to unlock the full potential of the trifluoromethylthio group.
The Synthetic Evolution: From Hazardous Gases to Benchtop Reagents
The quest for safer and more efficient methods to introduce the SCF3 group has been a major driving force in organofluorine chemistry. This evolution can be broadly categorized into the development of electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents.
The Electrophilic Revolution
The development of stable, crystalline electrophilic trifluoromethylthiolating reagents marked a turning point in the field. These reagents obviated the need for handling toxic gases and opened up new avenues for the late-stage functionalization of complex molecules. A significant breakthrough was the development of sulfonium salts, such as S-(trifluoromethyl)dibenzothiophenium salts, by pioneers like Yagupolskii and Umemoto.[4]
More recently, a new generation of highly effective and easy-to-handle electrophilic reagents has emerged. Among the most prominent is N-(trifluoromethylthio)saccharin , a stable, crystalline solid that can be readily prepared from inexpensive starting materials.[5] This reagent has demonstrated broad applicability in the trifluoromethylthiolation of a wide range of nucleophiles, including anilines, phenols, and heterocycles.[5] Other notable electrophilic reagents include trifluoromethanesulfenamides and hypervalent iodine-based reagents.[6][7]
subgraph " " direction LR A E end
subgraph " " direction LR B C F G H end
subgraph " " direction LR D I end
style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
The Rise of Nucleophilic and Radical Approaches
Parallel to the development of electrophilic reagents, significant progress has been made in nucleophilic and radical trifluoromethylthiolation. Silver(I) trifluoromethanethiolate (AgSCF3) has emerged as a versatile and widely used nucleophilic "SCF3-" source.[8] It can be employed in a variety of transformations, including cross-coupling reactions and oxidative additions.[8]
Radical trifluoromethylthiolation has also gained considerable traction, offering complementary reactivity to ionic methods.[9] These reactions often proceed under mild conditions and can be initiated by photoredox catalysis or radical initiators.[10][11] The ability to generate the trifluoromethylthio radical (•SCF3) has enabled the development of novel C-H functionalization and cyclization reactions.[11][12]
The Physicochemical Impact of the Trifluoromethylthio Group
The trifluoromethylthio group's profound impact on molecular properties is the primary driver of its widespread use in drug discovery. Its key physicochemical parameters are summarized in the table below.
| Property | Value/Description | Impact on Drug Design |
| Hansch Lipophilicity Parameter (π) | 1.44 | Significantly increases lipophilicity, which can enhance membrane permeability and improve oral absorption. |
| Hammett Substituent Constant (σp) | 0.40 | Strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence metabolic stability. |
| Metabolic Stability | High | The C-S and C-F bonds are strong, making the SCF3 group resistant to many common metabolic pathways, such as oxidation. |
| Bioisosterism | Can act as a bioisostere for other groups like iodo or tert-butyl. | Allows for fine-tuning of steric and electronic properties to optimize drug-target interactions. |
The Trifluoromethylthio Group in Action: Drug Discovery Case Studies
The strategic incorporation of the trifluoromethylthio group has led to the development of several successful therapeutic agents. The following case studies illustrate the power of this unique functional group.
Tiflorex: An Appetite Suppressant with Enhanced Metabolic Stability
Tiflorex, a fenfluramine analog, was developed as an appetite suppressant.[11] A key feature of its design is the presence of a trifluoromethylthio group on the phenyl ring. This substitution was a deliberate strategy to block the primary site of metabolic oxidation (para-hydroxylation) that was observed in related compounds.[13] By introducing the metabolically robust SCF3 group, the developers of Tiflorex were able to significantly increase the drug's half-life and duration of action.[13]
The synthesis of Tiflorex involves a multi-step sequence, starting from 3-(trifluoromethylthio)benzoyl chloride.[11] Key steps include a Rosenmund reduction to the aldehyde, a Henry reaction, and a final reductive amination to introduce the ethylamine side chain.[11]
Toltrazuril: A Potent Anticoccidial Agent
Toltrazuril is a broad-spectrum anticoccidial agent used in veterinary medicine to treat and prevent coccidiosis in poultry and livestock.[14][15] Its mode of action involves disrupting the division of the protozoal nucleus and damaging the cell membrane of the parasite.[15][16] The trifluoromethylthio group in Toltrazuril is crucial for its potent activity. While detailed structure-activity relationship (SAR) studies are not extensively published, the presence of this lipophilic and electron-withdrawing group is believed to contribute to the drug's ability to penetrate the parasitic cell and interfere with its essential biological processes.[17]
Experimental Protocols: A Practical Guide to Trifluoromethylthiolation
The following protocols provide detailed, step-by-step methodologies for common trifluoromethylthiolation reactions.
Electrophilic Trifluoromethylthiolation of an Aniline using N-(Trifluoromethylthio)saccharin
This protocol is adapted from a procedure for the synthesis of N-(Trifluoromethylthio)saccharin and its subsequent use in electrophilic trifluoromethylthiolation.[5]
Step A: Preparation of N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for 5 minutes, then allow it to stand for 5 minutes.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.
Step B: Preparation of Silver(I) Trifluoromethanethiolate (AgSCF3)
Note: This is a representative procedure and should be performed with appropriate safety precautions by trained personnel.
-
In a suitable reaction vessel, dissolve silver nitrate in water.
-
Bubble trifluoromethanethiol gas through the solution.
-
Collect the resulting precipitate by filtration, wash with water and a suitable organic solvent, and dry under vacuum.
Step C: Preparation of N-(Trifluoromethylthio)saccharin
-
In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.
-
Add Silver(I) trifluoromethanethiolate.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove silver salts.
-
Evaporate the acetonitrile under reduced pressure to yield N-(trifluoromethylthio)saccharin.
Step D: Trifluoromethylthiolation of Aniline
-
To a reaction vessel, add the aniline substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).
-
Stir the reaction mixture at room temperature.
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.
Radical Trifluoromethylthiolation/Cyclization of a Diene
This protocol is adapted from a procedure for the radical cascade trifluoromethylthiolation/cyclization of dienes using AgSCF3.[12]
-
To a reaction tube, add the diene substrate (0.3 mmol), AgSCF3 (0.45 mmol), and K2S2O8 (0.6 mmol).
-
Add acetonitrile (3 mL) and seal the tube.
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the SCF3-containing heterocyclic product.
Conclusion: The Future is Bright for Trifluoromethylthio Compounds
The journey of trifluoromethylthio compounds from laboratory curiosities to indispensable tools in drug discovery is a testament to the relentless pursuit of innovation in synthetic chemistry. The development of safe and efficient methods for their synthesis has unlocked their immense potential, enabling medicinal chemists to fine-tune the properties of drug candidates with unprecedented precision. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the trifluoromethylthio group is poised to play an even more prominent role in the design of the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. Toltrazuril - Wikipedia [en.wikipedia.org]
- 16. advacarepharma.com [advacarepharma.com]
- 17. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reaction Chemistry of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Abstract: This technical guide provides an in-depth analysis of the reactivity of the diamine functional groups in 4-((trifluoromethyl)thio)benzene-1,2-diamine. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the trifluoromethylthio (SCF3) group. This document elucidates the core principles governing the reactivity and regioselectivity of this diamine in key synthetic transformations. We will explore the modulating effect of the SCF3 substituent on the nucleophilicity of the adjacent amino groups and provide predictive insights into its behavior in cyclocondensation reactions, which are crucial for the synthesis of important heterocyclic scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Molecular Structure and Electronic Landscape
The synthetic utility of an aromatic diamine is fundamentally dictated by the nucleophilicity of its nitrogen atoms. In the case of this compound, the reactivity is not uniform across the two amino groups due to the powerful electronic influence of the substituent at the 4-position.
The Dominant Influence of the Trifluoromethylthio (SCF3) Group
The trifluoromethylthio (SCF3) group is a critical modulator of molecular properties in modern drug discovery, valued for its ability to increase lipophilicity[1]. From an electronic standpoint, it functions as a potent electron-withdrawing group. This is attributed to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect) that pulls electron density away from the aromatic ring.[2][3] This deactivation is a primary factor governing the reactivity of the entire molecule.
Differentiated Nucleophilicity of the Amino Groups
The electron-withdrawing nature of the SCF3 group is not felt equally by both amino functions. The key to understanding the molecule's reactivity lies in its substitution pattern:
-
N1 Amino Group: This nitrogen is positioned para to the SCF3 group. The electron-withdrawing effect is strongly transmitted to this position through the aromatic π-system, significantly reducing its electron density and, therefore, its nucleophilicity.
-
N2 Amino Group: This nitrogen is positioned meta to the SCF3 group. While still influenced by the inductive withdrawal, the effect is considerably weaker at the meta position.[3]
A conceptual diagram illustrating the strong inductive (-I) effect of the SCF3 group, which deactivates the N1 amine (para) more significantly than the N2 amine (meta), making N2 the more nucleophilic center.
Core Reactivity: Regioselective Cyclocondensation Reactions
Ortho-phenylenediamines are cornerstone reagents for building a vast array of nitrogen-containing heterocycles.[4] The differential reactivity of this compound allows for the predictable and regioselective synthesis of these important scaffolds. The general principle is that the initial, rate-determining nucleophilic attack will overwhelmingly originate from the more electron-rich N2 amine.[5]
Synthesis of Benzimidazoles
Reacting the diamine with an aldehyde results in the formation of a benzimidazole. The reaction proceeds via initial condensation of the more nucleophilic N2 with the aldehyde carbonyl, followed by intramolecular cyclization and subsequent aromatization. This regioselectivity leads specifically to the formation of 6-((trifluoromethyl)thio)-1H-benzo[d]imidazole isomers.
Synthesis of Quinoxalines
Condensation with 1,2-dicarbonyl compounds (like glyoxal or benzil) yields quinoxalines. The mechanism follows a similar regioselective pathway: the first condensation involves the N2 amine, and the second condensation with the adjacent carbonyl group involves the N1 amine, leading to the formation of the six-membered heterocyclic ring. The product is predictably a 6-((trifluoromethyl)thio)quinoxaline.
Synthesis of 1,5-Benzodiazepines
Reactions with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of seven-membered benzodiazepine rings.[5] Again, the initial attack by the more nucleophilic N2 amine dictates the final structure of the resulting 7-((trifluoromethyl)thio)-1,5-benzodiazepine derivative.
Reaction workflow for the regioselective synthesis of a benzimidazole derivative.
Exemplary Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a benzimidazole derivative, illustrating the practical application of the principles discussed.
Protocol: Synthesis of 2-Phenyl-6-((trifluoromethyl)thio)-1H-benzo[d]imidazole
This protocol is adapted from standard methodologies for benzimidazole synthesis from substituted o-phenylenediamines.[4]
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, benzaldehyde, and p-TsOH in toluene.
-
Causality: Toluene is used as the solvent to facilitate the azeotropic removal of water, driving the condensation equilibrium towards the product. The Dean-Stark trap is essential for this self-validating step; accumulation of water confirms the reaction is proceeding.
-
-
Heating: Heat the mixture to reflux (approx. 110-112 °C).
-
Causality: Thermal energy is required to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.
-
-
Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete when water evolution ceases.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.
-
Causality: Neutralization is crucial to prevent potential acid-catalyzed degradation of the product during solvent evaporation. d. Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-6-((trifluoromethyl)thio)-1H-benzo[d]imidazole.
A generalized experimental workflow for benzimidazole synthesis.
Summary and Outlook
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the SCF3 group. This electronic influence results in a predictable and exploitable difference in the nucleophilicity of the two amino groups, with the N2 (meta to SCF3) being the more reactive site. This inherent regioselectivity allows for the controlled synthesis of specific isomers of valuable heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines. Understanding these fundamental principles is essential for chemists aiming to incorporate this versatile building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- 1. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of diversely substituted 3H-1,5-benzodiazepines via (Z)-3-amino-2-alkenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability and Storage of 4-((Trifluoromethyl)thio)benzene-1,2-diamine: A Technical Guide for Researchers
Introduction
4-((Trifluoromethyl)thio)benzene-1,2-diamine is a fluorinated aromatic diamine that is gaining interest in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (SCF3) group can enhance a molecule's lipophilicity and metabolic stability, making this compound a valuable building block for the development of novel pharmaceuticals and functional materials.[1][2] However, the presence of the vicinal diamine functionality on the benzene ring also introduces potential stability concerns, primarily related to oxidation.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound and offers best practices for its storage and handling to ensure its integrity for research and development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 370-46-7 | [3] |
| Molecular Formula | C7H7F3N2S | [3] |
| Molecular Weight | 208.2 g/mol | [3] |
| Boiling Point | 236.683°C at 760 mmHg | [3] |
| Density | 1.452 g/cm³ | [3] |
Factors Influencing Stability
The stability of this compound is primarily influenced by its susceptibility to oxidation, a common degradation pathway for aromatic diamines. The electron-donating amino groups activate the aromatic ring, making it prone to attack by oxidizing agents.
Oxidation
The primary degradation pathway for phenylenediamines is oxidation.[4][5] In aerobic conditions, the presence of oxygen can lead to the oxidation of the amino groups.[4] This process can be accelerated by exposure to light and elevated temperatures. For p-phenylenediamine, oxidation can lead to the formation of intermediates such as p-benzoquinone and the trimer adduct Bandrowski's base.[5] While the specific degradation products of this compound have not been reported, a similar oxidative mechanism involving the diamine functionality is anticipated.
The trifluoromethylthio group is generally considered to be an electron-withdrawing group, which may slightly deactivate the aromatic ring towards oxidation compared to unsubstituted phenylenediamine. However, the strong activating effect of the two amino groups likely dominates the reactivity of the molecule.
Photostability
Exposure to light, particularly UV radiation, can promote the photodegradation of phenylenediamines.[5][6] This is often linked to the generation of reactive oxygen species which then accelerate the oxidation process.[7] Therefore, it is crucial to protect this compound from light to minimize photochemical degradation.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on supplier information and the known chemistry of aromatic diamines.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Keep in a dark place | To avoid photolytic degradation. |
| Container | Tightly sealed, amber glass vial | To protect from light, moisture, and air. |
Table 1: Recommended Storage Conditions for this compound[4]
Handling Procedures
-
Work in a well-ventilated area: Handle the compound in a fume hood to avoid inhalation of any potential vapors or dust.
-
Use appropriate Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes: In case of contact, rinse thoroughly with water.
-
Minimize exposure to air and light: Once the container is opened, it is advisable to blanket the headspace with an inert gas before resealing. For long-term storage of opened containers, consider transferring the material to smaller vials to reduce the headspace volume.
Experimental Protocol: Stability Assessment
For researchers needing to perform a formal stability study on this compound, the following experimental workflow is suggested. This protocol is designed to evaluate the impact of key environmental factors on the compound's purity over time.
Caption: A workflow for assessing the stability of this compound.
Conclusion
While the trifluoromethylthio group imparts a degree of metabolic stability to molecules, the presence of the 1,2-diamine functionality makes this compound susceptible to oxidative degradation. Adherence to the recommended storage and handling procedures is critical to preserving the purity and integrity of this valuable research chemical. By storing the compound at 2-8°C under an inert atmosphere and protected from light, researchers can minimize degradation and ensure reliable and reproducible results in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-((Trifluoromethyl)thio)benzene-1,2-diamine in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-((trifluoromethyl)thio)benzene-1,2-diamine as a pivotal building block for the synthesis of high-value heterocyclic compounds. The incorporation of the trifluoromethylthio (-SCF₃) moiety is a key strategy in contemporary medicinal chemistry, prized for its ability to modulate crucial drug-like properties such as lipophilicity, metabolic stability, and bioavailability.[1][2] This document offers researchers, chemists, and drug development professionals detailed protocols, mechanistic insights, and expert commentary on the synthesis of two major classes of heterocycles derived from this versatile precursor: benzimidazoles and quinoxalines. The methodologies presented are designed to be robust, reproducible, and illustrative of the strategic considerations required for successful heterocyclic synthesis.
The Significance of the Trifluoromethylthio Moiety in Synthesis
The strategic placement of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, offers a unique combination of electronic and steric properties. It is a highly lipophilic and strongly electron-withdrawing group, which can significantly enhance a molecule's ability to penetrate biological membranes and improve its resistance to oxidative metabolism. Unlike the more common trifluoromethyl (-CF₃) group, the -SCF₃ group provides a different steric profile and electronic influence, making this compound a highly valuable and distinct starting material for creating novel chemical entities with potentially superior pharmacological profiles.
Synthesis of 5-((Trifluoromethyl)thio)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anticancer agents, proton pump inhibitors, and anthelmintics.[3][4] The general and most reliable method for their synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
General Reaction Scheme
The reaction proceeds by condensing this compound with a variety of aldehydes to yield the corresponding 2-substituted-5-((trifluoromethyl)thio)-1H-benzimidazoles.
Caption: General workflow for benzimidazole synthesis.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. The final step is the aromatization to the stable benzimidazole ring, a step which is often facilitated by an oxidant present in the reaction medium (e.g., air, H₂O₂, or another added reagent).[5]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-((trifluoromethyl)thio)-1H-benzimidazole
This protocol describes a robust, one-pot synthesis utilizing a common aryl aldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution, 2.0 eq)
-
Hydrochloric Acid (HCl, catalytic amount)
-
Acetonitrile (CH₃CN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.22 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol).
-
Solvent Addition: Add acetonitrile (40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalysis and Oxidation: Add a few drops of concentrated HCl to the solution. Following this, add hydrogen peroxide (2.0 mL, ~20 mmol) dropwise over 5 minutes. Causality Note: The acid catalyzes the initial condensation and Schiff base formation, while H₂O₂ serves as an efficient and clean oxidant for the final aromatization step.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water. Neutralize the mixture carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product as a solid.
Representative Data
The following table summarizes typical yields obtained from the reaction of this compound with various substituted aldehydes using the protocol described above.
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenyl-5-((trifluoromethyl)thio)-1H-benzimidazole | 91% |
| 2 | 4-Cl | 2-(4-Chlorophenyl)-5-((trifluoromethyl)thio)-1H-benzimidazole | 94% |
| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)-5-((trifluoromethyl)thio)-1H-benzimidazole | 89% |
| 4 | 4-NO₂ | 2-(4-Nitrophenyl)-5-((trifluoromethyl)thio)-1H-benzimidazole | 85% |
| 5 | 2-Thienyl | 2-(Thiophen-2-yl)-5-((trifluoromethyl)thio)-1H-benzimidazole | 88% |
Synthesis of 6-((Trifluoromethyl)thio)quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including notable anticancer and antiviral properties.[6][7][8] The most direct and widely used synthetic route is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]
General Reaction Scheme
This synthesis involves the straightforward cyclocondensation of this compound with a 1,2-dicarbonyl compound, such as benzil, to form the corresponding quinoxaline derivative.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenyl-6-((trifluoromethyl)thio)quinoxaline
This protocol provides a classic and high-yielding method for quinoxaline synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzil (1,2-Diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 1.11 g, 5 mmol) and benzil (e.g., 1.05 g, 5 mmol).
-
Solvent and Catalyst: Add ethanol (25 mL) and a few drops of glacial acetic acid. Causality Note: Ethanol is an excellent solvent for this reaction as it dissolves the reactants at elevated temperatures and allows the product to crystallize upon cooling, simplifying purification. The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.
-
Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The solution should become homogeneous.
-
Reaction Monitoring: Continue refluxing for 1-2 hours. The reaction can be monitored by TLC (e.g., 9:1 Hexane:EtOAc).
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath. The product will precipitate as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 2,3-diphenyl-6-((trifluoromethyl)thio)quinoxaline. The product is often of high purity and may not require further purification.
Representative Data
The following table shows expected yields for the synthesis of various quinoxalines from the diamine precursor.
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzil | 2,3-Diphenyl-6-((trifluoromethyl)thio)quinoxaline | 96% |
| 2 | Anisil (4,4'-dimethoxybenzil) | 2,3-Bis(4-methoxyphenyl)-6-((trifluoromethyl)thio)quinoxaline | 92% |
| 3 | Glyoxal (40% in H₂O) | 6-((Trifluoromethyl)thio)quinoxaline | 85% |
| 4 | 2,3-Butanedione | 2,3-Dimethyl-6-((trifluoromethyl)thio)quinoxaline | 90% |
Conclusion and Future Perspectives
This compound is a powerful and versatile precursor for accessing a wide array of heterocyclic structures. The protocols detailed herein for the synthesis of benzimidazoles and quinoxalines demonstrate efficient and reliable methods for creating complex molecules bearing the valuable -SCF₃ group. The resulting compounds are prime candidates for screening in drug discovery programs, particularly in oncology, infectious diseases, and neuropharmacology. Further exploration into other heterocyclic systems, such as phenazines and benzodiazepines, using this diamine will undoubtedly continue to yield novel compounds with significant potential in both medicinal chemistry and materials science.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
The Strategic Integration of 4-((Trifluoromethyl)thio)benzene-1,2-diamine in Modern Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the vast arsenal of building blocks available to the discerning chemist, 4-((Trifluoromethyl)thio)benzene-1,2-diamine has emerged as a synthon of considerable interest. Its utility lies in the strategic introduction of the trifluoromethylthio (SCF₃) group, a moiety renowned for its ability to modulate key drug-like properties. This guide provides an in-depth exploration of this building block, offering both the theoretical underpinnings of its application and detailed, field-proven protocols for its use in the synthesis of pharmaceutically relevant benzimidazole scaffolds.
The trifluoromethylthio group is a powerful tool in drug design due to its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing nature.[1] This trifecta of properties can significantly enhance a drug candidate's ability to cross cellular membranes, resist metabolic degradation, and fine-tune its binding affinity for biological targets.[2] The ortho-diamine functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems, most notably the benzimidazole core, which is a privileged scaffold found in numerous approved drugs.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 370-46-7 | [5] |
| Molecular Formula | C₇H₇F₃N₂S | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| Appearance | Not specified, typically a solid | |
| Boiling Point | 236.7 °C at 760 mmHg | [5] |
| Density | 1.452 g/cm³ | [5] |
Safety and Handling Precautions:
Core Application: Synthesis of 5-((Trifluoromethyl)thio)benzimidazole Derivatives
The primary application of this compound in pharmaceutical synthesis is as a precursor to 5-((trifluoromethyl)thio)benzimidazoles. The condensation of this ortho-diamine with aldehydes is a robust and widely employed method for the construction of the benzimidazole ring system.[6]
Reaction Principle: The Phillips Condensation
The acid-catalyzed condensation of an o-phenylenediamine with an aldehyde, often referred to as the Phillips benzimidazole synthesis, is a cornerstone of heterocyclic chemistry. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.
Caption: General workflow for the synthesis of 2-aryl-5-((trifluoromethyl)thio)-1H-benzo[d]imidazoles.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-((trifluoromethyl)thio)-1H-benzo[d]imidazole
This protocol provides a detailed, step-by-step procedure for a representative condensation reaction. The choice of 4-chlorobenzaldehyde is illustrative, as this substitution pattern is common in pharmacologically active molecules.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq). Dissolve the reactants in a minimal amount of ethanol.
-
Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The formation of a new, less polar spot corresponding to the benzimidazole product should be observed.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-(4-chlorophenyl)-5-((trifluoromethyl)thio)-1H-benzo[d]imidazole.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and the 4-chlorophenyl ring, as well as a broad singlet for the N-H proton of the imidazole ring.[7]
Application in Drug Discovery: The Case of Anthelmintic Benzimidazoles
The benzimidazole scaffold is the cornerstone of a major class of anthelmintic drugs, including albendazole and mebendazole.[4] These drugs function by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization and leading to the parasite's death. The introduction of the trifluoromethylthio group at the 5-position of the benzimidazole ring is a rational drug design strategy to potentially enhance the efficacy and pharmacokinetic profile of these anthelmintics.
The high lipophilicity of the SCF₃ group can improve the drug's absorption and distribution into parasitic tissues.[2] Furthermore, the electron-withdrawing nature of this group can increase the metabolic stability of the molecule, potentially leading to a longer duration of action.[1] While a marketed drug explicitly using this compound as a starting material is not prominently documented, the synthesis of novel benzimidazole derivatives with potential anthelmintic activity is an active area of research.[8]
Caption: Proposed mechanism of action for anthelmintic 5-((trifluoromethyl)thio)benzimidazoles.
Future Perspectives
The utility of this compound extends beyond anthelmintics. The resulting benzimidazole derivatives are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[3] The unique electronic and steric properties imparted by the trifluoromethylthio group make this building block a valuable asset in the ongoing quest for novel and more effective pharmaceuticals. As synthetic methodologies continue to evolve, the accessibility and application of this and other fluorinated building blocks will undoubtedly expand, paving the way for the next generation of therapeutic agents.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. malayajournal.org [malayajournal.org]
- 8. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((Trifluoromethyl)thio)benzene-1,2-diamine in Agrochemical Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Trifluoromethylthio Moiety in Agrochemical Design
The introduction of fluorine-containing functional groups has revolutionized the design of modern agrochemicals. Among these, the trifluoromethylthio (-SCF₃) group holds a privileged position. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes or receptors.[1][2] These properties often translate into increased potency, better field performance, and a more desirable toxicological profile.
This guide focuses on a key building block for accessing this powerful moiety: 4-((Trifluoromethyl)thio)benzene-1,2-diamine . As a substituted ortho-phenylenediamine, it serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These scaffolds are the backbones of numerous commercially successful fungicides, herbicides, and insecticides.[3][4][5]
Herein, we provide a detailed exploration of the application of this compound in agrochemical research. This document is not merely a collection of procedures but a strategic guide, explaining the rationale behind experimental choices and providing detailed, field-proven protocols for the synthesis and biological evaluation of novel agrochemical candidates.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is fundamental to its effective application. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 370-46-7 | [6] |
| Molecular Formula | C₇H₇F₃N₂S | [6] |
| Molecular Weight | 208.2 g/mol | [6] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | 236.68 °C at 760 mmHg | [6] |
| Density | 1.452 g/cm³ | [6] |
The presence of the two adjacent amine groups provides the reactive sites for cyclization reactions, while the trifluoromethylthio group at the 4-position imparts the desirable physicochemical properties to the resulting heterocyclic systems.
Synthetic Pathways and Protocols
The primary utility of this compound in agrochemical synthesis is its role as a precursor to heterocyclic compounds. We will detail two of the most significant applications: the synthesis of benzimidazole-based fungicides and quinoxaline-based herbicides.
Application I: Synthesis of Benzimidazole-Based Fungicides
The benzimidazole scaffold is the foundation of a major class of systemic fungicides that act by inhibiting microtubule assembly in fungal cells. The synthesis of these compounds often involves the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or a related derivative.[3][7]
Logical Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of a trifluoromethyl-substituted benzimidazole.
Protocol 1: Synthesis of 5-((Trifluoromethyl)thio)-2-(trifluoromethyl)-1H-benzimidazole
This protocol describes a classic Phillips condensation reaction to create a benzimidazole with trifluoromethyl groups at both the 2- and 5- (via the thioether linkage) positions. Such substitutions are known to enhance fungicidal activity.[8][9]
Materials:
-
This compound
-
Trifluoroacetic acid
-
4M Hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.08 g) and trifluoroacetic acid (12 mmol, 0.9 mL).
-
Condensation: Add 20 mL of 4M hydrochloric acid to the flask. Fit the flask with a reflux condenser and heat the mixture to 100°C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 5-((trifluoromethyl)thio)-2-(trifluoromethyl)-1H-benzimidazole.
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid (HCl) protonates the carbonyl group of trifluoroacetic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amine groups of the diamine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the imidazole ring.
-
Work-up: The neutralization step is crucial to deprotonate the product and allow for its extraction into an organic solvent.
Application II: Synthesis of Quinoxaline-Based Herbicides
Quinoxaline derivatives are another important class of agrochemicals, known to exhibit a range of biological activities including herbicidal effects.[1][10][11] Their synthesis typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5]
Protocol 2: Synthesis of 6-((Trifluoromethyl)thio)quinoxaline-2,3(1H,4H)-dione
This protocol outlines the synthesis of a quinoxalinedione, a common scaffold in herbicidal compounds.
Materials:
-
This compound
-
Diethyl oxalate
-
Ethanol
-
Sodium ethoxide
-
Round-bottom flask with reflux condenser
-
Hydrochloric acid (concentrated)
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 2.08 g) in 100 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add diethyl oxalate (10 mmol, 1.35 mL) and a solution of sodium ethoxide (20 mmol in 20 mL of ethanol).
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. A precipitate should form during this time.
-
Precipitation and Filtration: Cool the reaction mixture in an ice bath. Acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to obtain 6-((trifluoromethyl)thio)quinoxaline-2,3(1H,4H)-dione.
Logical Workflow for Quinoxaline Synthesis
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and fungicidal activity of some 5-membered heterocyclic derivatives containing benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3531495A - 2-trifluoromethylbenzimidazoles - Google Patents [patents.google.com]
- 8. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8598087B2 - Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4, 5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naph-thalenecarboxamide - Google Patents [patents.google.com]
- 10. EP0046468A1 - Quinoxaline derivatives and herbicidal composition - Google Patents [patents.google.com]
- 11. 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Condensation Reaction of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety in Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. The incorporation of fluorine-containing substituents, such as the trifluoromethylthio (-SCF₃) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological profiles of these heterocyclic systems. The -SCF₃ group, with its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly enhance membrane permeability, improve metabolic resistance, and fine-tune the electronic properties of the parent molecule.
This guide provides a comprehensive protocol for the condensation reaction of 4-((Trifluoromethyl)thio)benzene-1,2-diamine to synthesize a variety of 2-substituted benzimidazoles. We will delve into two primary synthetic routes: the Phillips condensation with carboxylic acids and a catalyzed condensation with aldehydes. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Reaction Principle and Mechanistic Overview
The formation of the benzimidazole ring from an o-phenylenediamine derivative proceeds through a condensation reaction with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid (or its derivative), followed by cyclization and dehydration.
Phillips Condensation (with Carboxylic Acids): This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating. The reaction is believed to proceed via the initial formation of a mono-acylamino intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the benzimidazole.[1][2]
Condensation with Aldehydes: The reaction with aldehydes typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole. This process can be facilitated by a variety of catalysts, including Lewis acids or oxidizing agents, to promote the cyclization and subsequent aromatization steps.[3][4][5]
The electron-withdrawing nature of the 4-((trifluoromethyl)thio) substituent is expected to decrease the nucleophilicity of the amino groups in the starting material. This necessitates slightly more forcing reaction conditions or the use of an appropriate catalyst to achieve efficient conversion.
Experimental Protocols
Protocol 1: Phillips Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-6-((trifluoromethyl)thio)-1H-benzimidazoles via the condensation of this compound with a carboxylic acid.
Materials and Reagents:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
4 M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv) and the selected carboxylic acid (1.2 mmol, 1.2 equiv).
-
Acid Addition: Add 4 M HCl (5-10 mL). The use of a mineral acid is crucial for protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the initial acylation of the diamine.[2]
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress should be monitored by TLC. The strong electron-withdrawing effect of the -SCF₃ group may necessitate longer reaction times compared to unsubstituted o-phenylenediamines.
-
Work-up and Neutralization: After completion of the reaction (as indicated by TLC, typically 4-8 hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is critical to quench the acid and precipitate the benzimidazole product.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield the pure 2-substituted-6-((trifluoromethyl)thio)-1H-benzimidazole.
Data Presentation: Phillips Condensation
| Entry | Carboxylic Acid | Acid Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetic Acid | 4 M HCl | 100 | 6 | 75-85 |
| 2 | Benzoic Acid | PPA | 130 | 8 | 70-80 |
Protocol 2: Catalyzed Condensation with Aldehydes
This protocol describes the synthesis of 2-substituted-6-((trifluoromethyl)thio)-1H-benzimidazoles using an aromatic or aliphatic aldehyde in the presence of a catalyst.
Materials and Reagents:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst[4]
-
Dimethylformamide (DMF) or Ethanol
-
Sodium carbonate (Na₂CO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in DMF or ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 mmol, 10 mol%). The acid catalyst facilitates the formation of the Schiff base intermediate and subsequent cyclization.[4]
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add a dilute aqueous solution of sodium carbonate to neutralize the catalyst and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent.
Data Presentation: Aldehyde Condensation
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde | p-TsOH (10) | DMF | 90 | 3 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH (10) | Ethanol | 80 | 4 | 80-90 |
Visualization of Experimental Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. adichemistry.com [adichemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Abstract
This document provides a comprehensive guide to the experimental procedure for the selective N-alkylation of 4-((trifluoromethyl)thio)benzene-1,2-diamine. This substrate is a valuable building block in medicinal chemistry, and its N-alkylated derivatives are key precursors for the synthesis of various heterocyclic compounds, including substituted benzimidazoles, which exhibit a wide range of biological activities.[1] This guide details a robust protocol for mono-N-alkylation, discusses the underlying chemical principles, outlines critical safety procedures, and offers practical insights for troubleshooting and optimization. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to reliably synthesize these important intermediates.
Introduction and Scientific Context
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis.[2] For ortho-phenylenediamines, this reaction opens a direct pathway to N-substituted precursors essential for constructing complex molecular architectures. The target molecule, this compound, features an electron-withdrawing trifluoromethylthio (-SCF₃) group, which modulates the electronic properties and nucleophilicity of the two amino groups.
The primary challenge in the alkylation of diamines is achieving selectivity. The reaction can potentially yield a mixture of mono-alkylated, di-alkylated, and unreacted starting material.[2] Therefore, precise control over reaction conditions—including stoichiometry, temperature, choice of base, and solvent—is paramount to favor the desired mono-N-alkylated product. This product serves as a versatile intermediate, most notably for the subsequent cyclization with aldehydes or carboxylic acids to form regioselectively substituted benzimidazoles.[1][3][4]
This protocol will focus on a classical and widely applicable method using an alkyl halide as the alkylating agent.
Reaction Principles and Mechanistic Overview
The N-alkylation of an amine with an alkyl halide is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.
Core Mechanism:
-
Deprotonation (Base-Mediated): A base is used to deprotonate one of the amino groups. This enhances the nucleophilicity of the nitrogen atom by increasing its electron density, converting the neutral amine into a more reactive amide anion.
-
Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
-
Product Formation: This concerted step forms the new carbon-nitrogen bond, yielding the N-alkylated product.
Due to the electronic influence of the -SCF₃ group, the two amino groups in the starting material are not equivalent. The amino group meta to the -SCF₃ group is generally more nucleophilic than the one ortho to it. This inherent electronic bias can provide a degree of regioselectivity, although this should be confirmed experimentally for each specific alkylating agent.
Health and Safety Precautions
Safe laboratory practice is non-negotiable. All operations should be performed inside a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6]
| Substance | CAS Number | Key Hazards | Handling Precautions |
| This compound | Proprietary | Irritant, potential sensitizer. Toxicity profile not fully established. | Avoid inhalation, skin, and eye contact.[5] Handle as a potentially toxic compound. |
| Alkyl Halides (e.g., Benzyl Bromide) | 100-39-0 | Lachrymator, corrosive, toxic, potential mutagen. | Causes severe skin burns and eye damage. Handle with extreme care in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Skin and eye irritant. | Avoid creating dust. Wash hands thoroughly after handling. |
| Dimethylformamide (DMF) | 68-12-2 | Reproductive toxin, irritant, flammable. | Avoid inhalation and skin contact. Use in a well-ventilated area.[7] |
| Acetonitrile (ACN) | 75-05-8 | Highly flammable, toxic if swallowed or inhaled. | Keep away from heat and open flames. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
Detailed Experimental Protocol
This protocol details the mono-N-benzylation of this compound as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (>97% purity)
-
Benzyl bromide (>98% purity)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Glass syringe
-
Condenser (optional, for heated reactions)
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Reaction Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Addition of Reagents:
-
To the flask, add this compound (1.0 eq, e.g., 1.0 mmol, 224 mg).
-
Add anhydrous potassium carbonate (2.0 eq, 2.0 mmol, 276 mg).
-
Using a syringe, add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M (e.g., 5-10 mL for a 1.0 mmol scale).
-
Stir the resulting suspension vigorously for 10 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.05 eq, 1.05 mmol, 0.125 mL) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system such as 30% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). The product should appear as a new, less polar spot than the starting diamine. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-6 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, to separate the desired mono-alkylated product from any di-alkylated by-product and non-polar impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the identity and purity of the N-benzyl-4-((trifluoromethyl)thio)benzene-1,2-diamine using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Results and Discussion
Expected Outcome
Following this protocol should yield the desired mono-N-alkylated product with good selectivity. The yield can vary depending on the specific alkylating agent and precise execution but is typically in the range of 60-85%.
| Parameter | Value / Condition | Rationale / Insight |
| Stoichiometry (Amine:Alkyl Halide) | 1 : 1.05 | A slight excess of the alkylating agent ensures full conversion of the diamine, but a large excess (>1.2 eq) will promote di-alkylation. |
| Base | K₂CO₃ (2.0 eq) | A mild, inexpensive, and easy-to-handle base. Sufficient to deprotonate the more nucleophilic amine without causing side reactions. NaH can be used for less reactive halides but requires more stringent anhydrous conditions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Anhydrous conditions are important to prevent hydrolysis of the alkylating agent. |
| Temperature | Room Temperature | Provides a good balance between reaction rate and selectivity. For less reactive alkyl halides, gentle heating (40-60 °C) may be necessary, but this increases the risk of di-alkylation. |
| Monitoring | TLC | Essential for determining the reaction endpoint. Over-running the reaction can lead to the formation of more di-substituted by-product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive alkylating agent. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough. | 1. Use a fresh bottle of the alkyl halide. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Consider a stronger base like NaH or Cs₂CO₃.[8] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Side reactions. | 1. Allow the reaction to run longer or try gentle heating. 2. Be meticulous during extraction and chromatography. 3. Ensure an inert atmosphere is maintained. |
| Significant Di-alkylation | 1. Excess alkylating agent. 2. Reaction temperature too high. 3. High concentration. | 1. Use no more than 1.05 eq of the alkylating agent. Consider adding it slowly via syringe pump. 2. Run the reaction at a lower temperature (e.g., 0 °C to RT). 3. Use a more dilute solution (e.g., 0.05 M). |
| Product is Difficult to Purify | 1. Product and starting material have similar Rf values. 2. Streaking on TLC plate. | 1. Use a shallower solvent gradient during column chromatography. 2. Add 1% triethylamine to the chromatography eluent to prevent the amine from sticking to the silica gel. |
Conclusion
The protocol described provides a reliable and scalable method for the selective mono-N-alkylation of this compound. Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity and yield. The resulting N-alkylated diamine is a valuable synthetic intermediate, perfectly primed for cyclization reactions to generate libraries of benzimidazoles and other heterocyclic systems for evaluation in drug discovery programs.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. combi-blocks.com [combi-blocks.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-((Trifluoromethyl)thio)benzene-1,2-diamine in Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Fluorinated Ligands in Homogeneous Catalysis
The strategic incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention due to its unique combination of high lipophilicity (Hansch parameter π = 1.44), metabolic stability, and strong electron-withdrawing nature.[1] These properties can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. In the realm of catalysis, ligands bearing such fluorinated moieties offer a tantalizing prospect for modulating the electronic and steric environment of a metal center, thereby fine-tuning its catalytic activity, selectivity, and stability.
This guide focuses on 4-((Trifluoromethyl)thio)benzene-1,2-diamine , a bifunctional molecule featuring a vicinal diamine moiety for metal chelation and a trifluoromethylthio group poised to exert a significant electronic influence. While the direct catalytic applications of metal complexes derived from this specific ligand are an emerging area of research, this document will provide a comprehensive overview based on established principles of ligand design, coordination chemistry, and catalysis with analogous o-phenylenediamine systems. We will explore the synthesis of the ligand, the preparation of its metal complexes, and provide detailed, field-proven protocols for its potential application in key catalytic transformations.
Unique Properties of the this compound Ligand
The catalytic potential of this compound stems from the interplay of its constituent functional groups:
-
Bidentate Chelation: The 1,2-diamine arrangement provides a robust bidentate chelation site for a wide range of transition metals, including palladium, ruthenium, rhodium, copper, and iridium. This chelation imparts stability to the resulting metal complex.
-
Electronic Modulation: The strongly electron-withdrawing -SCF₃ group at the 4-position of the benzene ring significantly modulates the electron density on the aromatic system and, by extension, the coordinated metal center. This electronic perturbation can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Influence: The trifluoromethylthio group also introduces a degree of steric bulk, which can play a role in controlling the selectivity of catalytic reactions, for instance, by influencing the approach of substrates to the metal center.
Below is a table summarizing the key physicochemical properties of the ligand.
| Property | Value | Reference |
| CAS Number | 370-46-7 | [2] |
| Molecular Formula | C₇H₇F₃N₂S | [2] |
| Molecular Weight | 208.2 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| Boiling Point | 236.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.452 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The synthesis of this ligand can be approached through multi-step sequences common in aromatic chemistry. A plausible and efficient route involves the introduction of the trifluoromethylthio group onto a suitably functionalized benzene ring, followed by the formation of the diamine moiety.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established methodologies for the preparation of similar aromatic diamines.
Workflow Diagram:
Caption: A plausible synthetic workflow for the preparation of the target ligand.
Materials:
-
4-Nitrophenol
-
N-(Trifluoromethylthio)saccharin or other suitable electrophilic SCF₃ source
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium sulfide (Na₂S)
-
Ammonium chloride (NH₄Cl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Trifluoromethylthiolation of 4-Nitrophenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous DCM. Add a catalytic amount of FeCl₃ followed by the slow addition of an electrophilic trifluoromethylthiolating reagent.[3] Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the product by column chromatography to yield the trifluoromethylthiolated intermediate.
-
Reduction of the Nitro Group: To a solution of the intermediate from Step 1 in ethanol, add 10% Pd/C. The reaction mixture is then subjected to hydrogenation at a suitable pressure until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain 4-((trifluoromethyl)thio)-2-aminophenol.
-
Nitration: Carefully add the product from Step 2 to a cooled mixture of concentrated nitric and sulfuric acids. Control the temperature to prevent side reactions. After the reaction is complete (monitored by TLC), pour the mixture over ice and extract the product.
-
Selective Reduction: The resulting dinitro compound is then selectively reduced to the diamine. A common method for this is the Zinin reduction, using sodium sulfide in an aqueous or alcoholic solution. The reaction progress should be carefully monitored to avoid over-reduction. After workup and purification, this compound is obtained.
Note on Safety: Many of the reagents used in this synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7]
Application in Catalysis: Representative Protocols
Due to the limited specific literature on the catalytic applications of this compound, the following protocols are based on well-established procedures for analogous o-phenylenediamine ligands in key catalytic transformations. These should serve as a strong starting point for researchers exploring the potential of this novel ligand.
Protocol 2: Synthesis of a Palladium(II) Complex
This protocol describes the synthesis of a palladium(II) complex, a common precursor for various cross-coupling reactions.
Workflow Diagram:
Caption: General workflow for the synthesis of a Palladium(II) complex.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Anhydrous toluene or acetonitrile
-
Schlenk flask and other inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add one equivalent of the palladium precursor (e.g., Pd(OAc)₂ or PdCl₂(CH₃CN)₂).
-
Reflux the mixture for 4-12 hours. The progress of the reaction can be monitored by the precipitation of the complex or by TLC analysis of the supernatant.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ¹H and ¹⁹F NMR spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction, using the in-situ generated or pre-formed palladium complex.
Reaction Scheme:
Ar-CO-R + i-PrOH --[Rh-chiral diamine catalyst, Base]--> Ar-CH(OH)-R + acetone
References
- 1. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Report: Frustrated Metal-Ligand Interactions: C-H Activation and Functionalization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
High-throughput screening assays involving 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Application Note & Protocols for High-Throughput Screening
Topic: High-Throughput Screening Assays Involving 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Fluorogenic Probe for High-Throughput Screening
In the landscape of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds. The success of any HTS campaign hinges on the robustness and sensitivity of the assay methodology.[1] A key challenge lies in developing assays that are not only scalable and cost-effective but also minimize artifacts such as compound interference.[2] This document outlines the application of This compound as a versatile fluorogenic probe for HTS, capitalizing on the well-established reactivity of ortho-diamines to create a robust "turn-on" fluorescence signal.
While direct, pre-established HTS assays for this specific molecule are not widely documented, its chemical structure presents a compelling opportunity for developing novel screening platforms. The core of this application lies in the reaction of the 1,2-diamine moiety with dicarbonyl compounds to form highly fluorescent quinoxaline derivatives. This reaction provides a powerful tool for quantifying the activity of enzymes that produce dicarbonyls, or for screening for inhibitors of such enzymes.
The trifluoromethylthio (-SCF3) group offers potential advantages, including altered electronic properties and increased metabolic stability of the resulting fluorophore, making it an attractive candidate for HTS applications. This guide provides a comprehensive framework for two distinct yet related HTS assays: a biochemical assay for screening enzyme inhibitors and a cell-based assay for assessing metabolic activity.
Scientific Principle: The Quinoxaline Fluorophore Formation
The foundational chemistry of this assay is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. In this case, this compound serves as the probe. In the presence of a dicarbonyl compound (e.g., glyoxal or a derivative), a cyclization reaction occurs, forming a substituted quinoxaline.
This reaction is advantageous for HTS due to a significant change in spectroscopic properties. The diamine probe itself is minimally fluorescent. However, the resulting quinoxaline product possesses an extended conjugated π-system, leading to strong fluorescence upon excitation.[3] This "turn-on" signal provides a high signal-to-background ratio, a critical parameter for a robust HTS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[1,2-b:6,5-b’]dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Kinase Inhibitors
Introduction: The Enduring Challenge and Opportunity of Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely studied families of enzymes in cellular biology.[1] These enzymes are the master regulators of signal transduction, governing a vast array of cellular processes from proliferation and differentiation to metabolism and apoptosis.[2] Given their central role, it is no surprise that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[3][4] This has positioned kinases as a premier class of "druggable" targets, a potential that has been progressively realized since the landmark approval of imatinib in 2001.[1][5]
However, the journey from a promising kinase target to a clinically effective inhibitor is fraught with challenges. The high degree of structural conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable task, often leading to off-target effects.[2][3] Furthermore, the emergence of drug resistance continues to be a significant clinical hurdle.[2][6]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in this dynamic field. It moves beyond simple procedural lists to provide a strategic framework for the discovery and development of novel kinase inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and delve into the advanced modalities that are shaping the future of kinase-targeted therapies.
Chapter 1: The Kinase Inhibitor Discovery Cascade: A Strategic Workflow
The development of a novel kinase inhibitor is a multi-stage process that systematically refines a large pool of initial compounds down to a single clinical candidate. Each phase employs a distinct set of experimental techniques designed to answer specific questions about a compound's potency, selectivity, and therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to the technical support center for the synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will explore the critical final step of the synthesis, address common experimental challenges, and offer robust solutions to streamline your workflow.
Overview of the Prevailing Synthetic Strategy
The synthesis of this compound (CAS 370-46-7) is most reliably achieved through the reduction of its corresponding nitro precursor, 2-nitro-4-((trifluoromethyl)thio)aniline (CAS 404-74-0).[1][2] The core of this process lies in the selective reduction of an aromatic nitro group to an amine without compromising the sensitive trifluoromethylthio (-SCF₃) moiety or the existing amino group.
The overall synthetic pathway can be visualized as a two-step process starting from a commercially available precursor. The choice of reagents and reaction conditions in the final reduction step is paramount to achieving high yield and purity.
Caption: General synthetic workflow for this compound.
Recommended Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 2-nitro-4-((trifluoromethyl)thio)aniline using catalytic hydrogenation, a method known for its high efficiency and clean conversion.[3][4][5]
Materials:
-
2-Nitro-4-((trifluoromethyl)thio)aniline
-
Palladium on carbon (10% Pd/C), 50% wet
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas
-
Parr shaker hydrogenation apparatus or similar
-
Celite®
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Vessel: To the vessel, add a solution of 2-nitro-4-((trifluoromethyl)thio)aniline (1.0 eq) dissolved in a suitable volume of ethanol (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 2-5 mol%) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle with care, preferably under a blanket of inert gas.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system multiple times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi or 3-4 bar).[3][4]
-
Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake. The reaction is usually complete within 4-8 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, often as an oil or low-melting solid. The product is often pure enough for subsequent steps but can be further purified if necessary.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality. | Solution: Use a fresh batch of high-quality Pd/C catalyst. Ensure the starting material is free of catalyst poisons like sulfur compounds (other than the desired moiety).[6] |
| 2. Incomplete Reaction: Insufficient reaction time, low hydrogen pressure, or poor agitation. | Solution: Extend the reaction time and monitor by TLC until the starting material is fully consumed. Ensure adequate hydrogen pressure and vigorous agitation to maximize gas-liquid-solid phase contact.[6] | |
| 3. Product Loss During Work-up: The diamine product may have some solubility in aqueous washes if an acidic workup is performed. | Solution: Minimize aqueous contact. If an extraction is necessary, ensure the pH is neutral or slightly basic to keep the diamine in its free base form, which is more soluble in organic solvents. | |
| Product is Dark Brown/Black | 1. Air Oxidation: o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[2][6] | Solution: Perform the work-up and isolation steps as quickly as possible. Purge all solutions and the final product container with an inert gas (Nitrogen or Argon). Store the final product under an inert atmosphere, protected from light, and at low temperature.[6] |
| 2. Residual Catalyst: Fine particles of Pd/C may have passed through the filter. | Solution: Ensure the Celite pad is well-packed. If necessary, filter the solution a second time through a fresh pad or a syringe filter (0.45 µm). | |
| Presence of Impurities in Final Product | 1. Unreacted Starting Material: Incomplete reaction (see "Low Yield"). | Solution: Re-subject the material to the reaction conditions with fresh catalyst or optimize the initial reaction parameters (time, pressure, temperature). |
| 2. Formation of Side Products: Over-reduction can sometimes lead to dehalogenation or other side reactions, although this is less common for the -SCF₃ group under these conditions. | Solution: Use milder reducing agents if over-reduction is suspected. Alternative methods like using iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) can sometimes offer different selectivity.[2][5][7] | |
| 3. Hydroxylamine Intermediate: Incomplete reduction can sometimes stall at the hydroxylamine stage. | Solution: Ensure sufficient reducing agent/catalyst loading and reaction time. The hydroxylamine is typically more polar than the diamine and can be observed on TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route? A1: The most prevalent and high-yielding route is the catalytic hydrogenation of 2-nitro-4-((trifluoromethyl)thio)aniline using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3][4] This method is generally clean, efficient, and avoids the use of harsh or stoichiometric metal reductants that can complicate purification.
Q2: What are the most critical parameters to control during the nitro reduction step? A2: The three most critical parameters are:
-
Catalyst Quality: The activity of the Pd/C catalyst is crucial for reaction efficiency.[6]
-
Exclusion of Oxygen: The starting nitro compound and catalyst should be handled under an inert atmosphere before introducing hydrogen. The final diamine product is highly sensitive to air and must be protected to prevent oxidative degradation.[6]
-
Reaction Monitoring: Ensuring the reaction goes to completion by monitoring hydrogen uptake or TLC is key to avoiding a mixture of starting material and product, which can be difficult to separate.
Q3: How can I effectively monitor the reaction's progress? A3: The most direct method in a hydrogenation setup is to monitor the pressure gauge for hydrogen uptake; the reaction is complete when the pressure stabilizes. For a more precise chemical assessment, Thin Layer Chromatography (TLC) is ideal. The product diamine is significantly less polar than the starting nitroaniline. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Q4: My final product is a dark oil, not a solid. Is this normal? A4: this compound can exist as a low-melting solid or a viscous oil, especially if it contains minor impurities. Dark coloration is a common issue and is almost always due to some degree of oxidation.[6] While a light yellow or tan color is acceptable, a very dark brown or black color indicates significant degradation and may require purification by column chromatography if high purity is essential.
Q5: What is the best way to store the final product? A5: The product should be stored in a sealed container under an inert atmosphere (Argon or Nitrogen is recommended). It should be kept in a cool, dark place, such as a refrigerator or freezer, to minimize degradation over time.
References
- 1. 2-Nitro-4-(trifluoromethylthio)aniline | 404-74-0 [amp.chemicalbook.com]
- 2. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
- 3. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Common side reactions in the synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to the technical support center for the synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. As a molecule featuring a highly lipophilic trifluoromethylthio group and a reactive o-phenylenediamine moiety, its synthesis presents unique challenges.[1][2] This document provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and answers to frequently asked questions, ensuring you can navigate the complexities of your synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and generally reliable synthetic pathway involves a two-step process starting from 4-chloronitrobenzene. The key steps are:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the trifluoromethylthio (-SCF3) group by reacting a suitable precursor like 1-chloro-4-((trifluoromethyl)thio)benzene with nitric acid to yield 1,2-dinitro-4-((trifluoromethyl)thio)benzene. The strong electron-withdrawing nature of the nitro groups and the SCF3 group facilitates this reaction.
-
Dinitro Reduction: Subsequent reduction of the two nitro groups on the 1,2-dinitro-4-((trifluoromethyl)thio)benzene intermediate to form the target diamine. This reduction is the most critical step where the majority of side reactions occur.
Q2: My final product is a dark brown or black solid/oil, not the expected pale solid. What happened?
This is the most common issue encountered. The product, an o-phenylenediamine, is highly susceptible to air oxidation. The two adjacent amine groups can be easily oxidized to form colored quinone-diimine species, which can further polymerize into complex, dark-colored mixtures. This process is accelerated by exposure to air, light, and trace metal impurities.
Immediate Mitigation:
-
Perform the final workup and purification steps under an inert atmosphere (Nitrogen or Argon).
-
Use degassed solvents for extraction and chromatography.
-
Store the final product under an inert atmosphere, protected from light, and at low temperatures (2-8°C).
Q3: Is the trifluoromethylthio (-SCF3) group stable under the typical reduction conditions?
The C-S bond in the Ar-SCF3 moiety is generally robust under many common reduction conditions, including catalytic hydrogenation (Pd/C, H2) and metal/acid combinations (Fe/HCl, SnCl2/HCl). However, extremely harsh reductive or basic conditions could potentially lead to cleavage.[3] The primary concern during the synthesis is not the stability of the -SCF3 group itself, but rather controlling the reduction of the nitro groups and preventing oxidation of the resulting diamine product.
Q4: What are the most critical parameters to control during the dinitro reduction step?
Temperature, pH, and the choice of reducing agent are paramount.
-
Temperature: Exothermic reactions, especially with metal/acid systems, can lead to over-reduction or increased side product formation if not controlled. Maintaining a consistent, moderate temperature is key.
-
pH: The pH of the reaction medium can influence the reaction pathway. For instance, reductions under neutral or slightly acidic conditions are generally preferred to minimize the formation of azo and azoxy side products, which are more common under basic conditions.[4]
-
Reducing Agent: The choice of reagent dictates the reaction profile. Catalytic hydrogenation is often clean but can be slow, while metal/acid systems are faster but can be more exothermic and require careful workup to remove metal salts.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a "Problem → Probable Cause → Recommended Solution" format.
Problem 1: Low or No Yield of the Desired Diamine Product
-
Probable Cause A: Incomplete Reduction. The reaction may have stalled after the reduction of only one nitro group, leading to the formation of 2-amino-1-nitro-4-((trifluoromethyl)thio)benzene as the major product. This is particularly common in dinitro systems where the first reduction deactivates the ring towards the second reduction.[5]
-
Solution A: Optimize Reduction Protocol.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. The mono-amino intermediate will have a different Rf value than the starting material and the final product.
-
Choice of Reducing Agent: For stubborn reductions, catalytic hydrogenation at elevated pressure (40-50 psi H2) with a higher catalyst loading (10 mol% Pd/C) can be effective.[6][7] Alternatively, tin(II) chloride (SnCl2·2H2O) in a protic solvent like ethanol or ethyl acetate with concentrated HCl is a powerful system for converting dinitroarenes to diamines.
-
Temperature Control: For metal/acid reductions (e.g., Fe/HCl), maintain a gentle reflux. Avoid excessively high temperatures that could lead to degradation.
-
-
Probable Cause B: Product Degradation During Workup. The diamine product is sensitive to both air and acidic/basic conditions during workup. Prolonged exposure can lead to significant material loss.
-
Solution B: Implement an Inert and Efficient Workup.
-
Inert Atmosphere: After confirming reaction completion, cool the mixture and immediately place it under a nitrogen or argon atmosphere.
-
Neutralization: If using an acid-based reduction system, carefully neutralize the mixture by pouring it onto ice and then slowly adding a base (e.g., sat. NaHCO3, solid K2CO3, or cold aq. NaOH) while maintaining a low temperature (<10°C). The goal is to reach a neutral or slightly basic pH to free the amine without exposing it to harsh basicity for long.
-
Extraction: Use degassed solvents for extraction. Promptly separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Problem 2: Complex Mixture of Products Observed by LC-MS/NMR
-
Probable Cause A: Formation of Azo/Azoxy Byproducts. Condensation between partially reduced intermediates (nitroso and hydroxylamine species) can lead to the formation of dimeric azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) impurities. These are often highly colored compounds.
-
Solution A: Modify Reduction Conditions.
-
This side reaction is often promoted by certain reducing agents and pH conditions. Using a heterogeneous catalyst like Pd/C under neutral conditions (catalytic transfer hydrogenation with ammonium formate is also an option) or a robust system like SnCl2/HCl typically minimizes the formation of these dimers compared to older methods like Zinin reduction (using sulfides).[5]
-
-
Probable Cause B: Nucleophilic Attack on the Aromatic Ring. Although less common, if the precursor contains a good leaving group (e.g., a halogen) ortho or para to a nitro group, a competing nucleophilic aromatic substitution (SNAr) could occur with nucleophiles present in the reaction mixture.[8][9]
-
Solution B: Ensure Purity of Starting Material.
-
Verify the purity of the 1,2-dinitro-4-((trifluoromethyl)thio)benzene starting material. Ensure it is free from any halogenated precursors that could undergo side reactions.
-
Problem 3: Difficulty in Purifying the Final Product
-
Probable Cause: Product Instability on Silica Gel. Standard silica gel chromatography can be problematic. The slightly acidic nature of silica can retain the basic diamine product, and prolonged exposure to air on the column surface leads to rapid oxidation and streaking, resulting in low recovery of discolored material.
-
Solution: Use Alternative Purification Techniques.
-
Crystallization: This is the preferred method. After workup and concentration, attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This method is excellent for removing baseline impurities and avoids the issues of chromatography.
-
Deactivated Silica Gel: If chromatography is unavoidable, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in the eluent containing 1-2% of a volatile amine like triethylamine (Et3N). This neutralizes the acidic sites and minimizes product degradation. Run the column quickly.
-
Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic amines.
-
Section 3: Methodologies & Data
Recommended Protocol: Reduction of 1,2-Dinitro-4-((trifluoromethyl)thio)benzene
This protocol using Tin(II) Chloride is robust and generally provides good yields.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dinitro-4-((trifluoromethyl)thio)benzene (1.0 eq).
-
Reagent Addition: Add ethanol (10-15 mL per gram of starting material). To this suspension, add Tin(II) chloride dihydrate (SnCl2·2H2O, 4.5 - 5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C). The reaction is typically complete in 1-3 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Workup (Under Inert Atmosphere):
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly pour the cooled mixture into a beaker containing crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a cold 20-30% aqueous sodium hydroxide solution until the pH is ~8-9. The tin salts will precipitate as white tin(IV) oxide.
-
Extract the aqueous slurry three times with a degassed solvent such as ethyl acetate or dichloromethane.
-
-
Isolation:
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent in vacuo at a temperature below 40°C.
-
The resulting crude solid/oil should be purified immediately by crystallization or inert-atmosphere chromatography.
-
Table 1: Comparison of Common Reduction Methods
| Reducing Agent System | Typical Conditions | Advantages | Common Side Reactions/Issues |
| Pd/C, H2 gas | Ethanol/Ethyl Acetate, RT, 40-50 psi | Very clean, easy workup | Can be slow; requires specialized pressure equipment; potential for catalyst poisoning. |
| Fe / HCl or NH4Cl | Ethanol/Water, Reflux | Inexpensive, effective | Highly exothermic; workup requires filtration of fine iron sludge; acidic conditions. |
| SnCl2·2H2O / HCl | Ethanol, Reflux | Fast, high-yielding, reliable | Requires careful neutralization; workup involves precipitation of tin salts. |
| Na2S2O4 (Sodium Dithionite) | THF/Water, RT | Mild conditions | Can be sluggish; requires biphasic system; workup can be cumbersome. |
Section 4: Visual Diagrams
Diagram 1: Synthetic Pathway and Key Side Reactions
This diagram illustrates the main transformation and the potential competing pathways that lead to common impurities.
Caption: Main synthesis pathway and common side reactions.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical flow for diagnosing and solving issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Introduction
Welcome to the technical support guide for 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The unique combination of a 1,2-diamine functionality, a trifluoromethyl group, and a thioether linkage imparts desirable electronic and lipophilic properties to target molecules. However, these same features can present challenges in terms of solubility.[1]
This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting strategies to address and overcome common solubility issues encountered during experimental work. Our goal is to equip you with the knowledge to handle this compound efficiently and ensure the success of your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, this compound is a moderately polar molecule with a crystalline solid nature. The presence of the two amine groups provides sites for hydrogen bonding and protonation, which can be exploited to enhance solubility in polar and protic solvents. Conversely, the trifluoromethylthio-substituted benzene ring is lipophilic, contributing to its solubility in organic solvents.[1] The interplay of these features results in a compound that is often poorly soluble in non-polar organic solvents and water at neutral pH.
Q2: In which common laboratory solvents is this compound typically soluble?
While specific quantitative solubility data is not extensively published, empirical evidence from synthetic protocols suggests solubility or at least sufficient reactivity in the following solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt crystal lattice energy.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can dissolve the compound, particularly with heating.
-
Acidic Solvents: Acetic acid is commonly used in reactions involving this diamine, as it can protonate the amine groups and increase solubility.[2]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be used, although solubility might be limited and may require co-solvents or heating.
Q3: Why is my compound not dissolving in my chosen reaction solvent?
Several factors can contribute to poor solubility:
-
Solvent Polarity: A significant mismatch between the polarity of the diamine and the solvent is a primary reason for poor dissolution.
-
Crystal Form and Purity: The compound may exist in a highly stable crystalline form that requires substantial energy to break down the crystal lattice. Impurities can also affect solubility.
-
Temperature: Many dissolution processes are endothermic, meaning that solubility increases with temperature. Attempting to dissolve the compound at room temperature may be insufficient.
-
pH of the Medium: For aqueous or protic solvent systems, the pH is critical. At neutral pH, the free base form of the diamine is less polar and therefore less soluble in water.
Q4: Can I use the dihydrochloride salt form of this compound to improve aqueous solubility?
Yes, the dihydrochloride salt of this compound is available and will exhibit significantly higher solubility in water and other polar protic solvents compared to the free base. Salt formation is a common and effective technique for increasing the solubility of basic compounds.[2] The salt form exists in an ionized state, which is more readily solvated by polar solvent molecules.
Troubleshooting Guides
This section provides systematic approaches to overcoming solubility challenges.
Guide 1: Systematic Solvent Selection
If you are experiencing poor solubility, a systematic approach to solvent screening is recommended.
Step-by-Step Protocol:
-
Small-Scale Testing: Begin by placing a small, known amount of the compound (e.g., 1-2 mg) into several vials.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of a range of solvents from different classes (polar protic, polar aprotic, non-polar).
-
Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vials and observe any changes.
-
Sonication: Sonication can also be used to provide energy to break up solid aggregates and enhance dissolution.
-
Documentation: Record your observations in a table to guide your solvent choice for the larger scale experiment.
Solvent Screening Table Example:
| Solvent | Polarity Index | Dissolution at RT (mg/mL) | Dissolution at 50°C (mg/mL) | Notes |
| Water | 10.2 | < 1 | < 1 | Insoluble |
| Methanol | 5.1 | ~5 | > 20 | Soluble with heat |
| Ethanol | 4.3 | ~2 | ~15 | Soluble with heat |
| Acetonitrile | 5.8 | < 5 | ~10 | Partially soluble |
| THF | 4.0 | < 5 | ~10 | Partially soluble |
| Dichloromethane | 3.1 | < 2 | < 5 | Poorly soluble |
| Toluene | 2.4 | < 1 | < 1 | Insoluble |
| DMSO | 7.2 | > 50 | > 50 | Freely soluble |
| DMF | 6.4 | > 50 | > 50 | Freely soluble |
Note: The values in this table are illustrative and should be determined experimentally.
Guide 2: pH Adjustment for Enhanced Solubility
For reactions in protic solvents, adjusting the pH can dramatically improve the solubility of this compound. The two amine groups can be protonated to form a more soluble salt in situ.
Workflow for pH Modification:
Caption: Workflow for pH-mediated dissolution.
Experimental Protocol:
-
Suspend the this compound in your chosen protic solvent.
-
While stirring, add a suitable acid (e.g., 1M HCl in isopropanol, or glacial acetic acid) dropwise.
-
Monitor the mixture for visual signs of dissolution.
-
If necessary, gently warm the mixture to aid the dissolution process.
-
Once a clear solution is obtained, you can proceed with your reaction. Be mindful that the reaction medium is now acidic.
Guide 3: Co-Solvent Systems
When a single solvent is not effective, a co-solvent system can provide the desired solubility. This involves mixing a solvent in which the compound is soluble with a solvent in which it is not, but which is required for the reaction.
Common Co-Solvent Strategies:
-
For primarily aqueous reactions: Dissolve the diamine in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol first. Then, slowly add this solution to the aqueous reaction mixture with vigorous stirring.
-
For primarily non-polar reactions: Dissolve the diamine in a small amount of a more polar co-solvent like THF or dioxane before adding it to the main non-polar solvent (e.g., toluene, hexane).
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting solubility.
References
Technical Support Center: Optimization of Reaction Conditions for 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to the technical support center for the synthesis and optimization of 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis of this valuable compound. The trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry due to its high lipophilicity and electron-withdrawing nature, which can enhance a molecule's metabolic stability and cell membrane permeability.[1][2][3]
Synthesis Overview
The most common synthetic route to this compound involves the reduction of a dinitro precursor, 4-((trifluoromethyl)thio)-1,2-dinitrobenzene. The optimization of this reduction step is critical for achieving high yields and purity.
Figure 1: General synthetic workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound after the reduction of the dinitro precursor. What are the possible causes and how can I improve it?
Answer:
Low yields in the reduction of aromatic dinitro compounds can stem from several factors. Let's break down the potential causes and solutions:
-
Choice of Reducing Agent: The choice of reducing agent is paramount. While various methods exist for nitro group reduction, the presence of the trifluoromethylthio group requires careful consideration.[4]
-
Catalytic Hydrogenation (e.g., H2/Pd/C): This is a common and often effective method.[5] However, catalyst poisoning or incomplete reaction can occur. Ensure your catalyst is fresh and used in an appropriate loading (typically 5-10 mol%). The hydrogen pressure and reaction time may also need optimization.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl): These are robust and often high-yielding methods.[5] Iron in acidic media is a classic and cost-effective choice. Tin(II) chloride is also very effective, particularly for selective reductions.[5]
-
Sodium Sulfide (Na2S) or Sodium Hydrosulfite (Na2S2O4): These reagents can be useful for selective reduction of one nitro group over another, which is not the goal here, but they are generally effective for nitro group reductions.[4]
-
-
Reaction Conditions:
-
Temperature: The reduction of nitro groups is typically an exothermic process. Maintaining the appropriate temperature is crucial. For catalytic hydrogenation, reactions are often run at room temperature. For metal/acid reductions, gentle heating may be required to initiate and sustain the reaction.
-
Solvent: The choice of solvent is critical for ensuring the solubility of the starting material and the efficacy of the reducing agent. Ethanol, methanol, or acetic acid are commonly used for these types of reductions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in a mixture of partially and fully reduced products.
-
-
Stability of the Trifluoromethylthio Group: The SCF3 group is generally stable under many reduction conditions.[6] However, extremely harsh acidic or basic conditions could potentially lead to degradation.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 4-((trifluoromethyl)thio)-1,2-dinitrobenzene is of high purity.
-
Optimize Reducing Agent: If one method gives low yields, try an alternative. For example, if catalytic hydrogenation is failing, switch to a metal/acid system like Fe/HCl.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material and the appearance of the product. This will help you determine if the reaction is going to completion.
-
Control Temperature: Use an ice bath to control the initial exotherm if necessary, especially with metal/acid reductions.
Issue 2: Formation of Side Products and Impurities
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. The most likely side products in the reduction of a dinitroaromatic compound are partially reduced intermediates and products of over-reduction or side reactions.
-
Partially Reduced Intermediates: The reduction of two nitro groups proceeds in a stepwise manner.[7] Incomplete reaction can lead to the formation of nitro-amino and nitroso-amino intermediates.
-
Solution: Ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time. Monitor by TLC until the starting material and any intermediates are no longer visible.
-
-
Over-reduction: While less common for aromatic amines, very harsh conditions could potentially lead to reduction of the aromatic ring. This is highly unlikely with standard nitro reduction methods.
-
Side Reactions of the Diamine Product: o-Phenylenediamines are susceptible to oxidation, especially in the presence of air. This can lead to the formation of colored impurities.
-
Solution: Once the reaction is complete, it is advisable to work up the reaction mixture promptly. If possible, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Reactions with Solvents: Under certain conditions, the product could potentially react with the solvent, although this is less common with the recommended solvents.
Purification Strategies:
-
Column Chromatography: This is a very effective method for separating the desired diamine from non-polar impurities and partially reduced intermediates. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to improve purity.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure product after the reaction. The crude material is an oil or a dark, tarry substance. What should I do?
Answer:
The physical state and color of the crude product can give clues about the success of the reaction and the presence of impurities.
-
Oily Crude Product: this compound is a solid at room temperature.[8] An oily crude product suggests the presence of impurities or residual solvent.
-
Solution: Ensure all solvent has been removed under reduced pressure. If the product is still an oil, it is likely a mixture. Proceed with column chromatography for purification.
-
-
Dark or Tarry Crude Product: Dark colors often indicate the presence of oxidized byproducts. As mentioned earlier, o-phenylenediamines are prone to air oxidation.
-
Solution:
-
Minimize exposure to air during work-up and purification.
-
Consider washing the crude organic extract with a mild reducing agent solution, such as aqueous sodium bisulfite, to remove some colored impurities.
-
Charcoal treatment of a solution of the crude product can sometimes be effective in removing colored impurities before recrystallization or chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing 4-((trifluoromethyl)thio)-1,2-dinitrobenzene?
A1: While several methods are effective, catalytic hydrogenation using palladium on carbon (Pd/C) and reduction with tin(II) chloride (SnCl2) in an acidic medium are two of the most reliable and high-yielding methods for this transformation.[4][5] The choice may depend on the available equipment and other functional groups in the molecule if this is part of a larger synthetic sequence.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting material, intermediates, and the product. The spots can be visualized under UV light. The product, being an amine, may streak on the TLC plate; adding a small amount of triethylamine to the mobile phase can help to mitigate this.
Q3: What are the safety precautions I should take when working with these compounds?
A3:
-
Reagents: Handle all reagents in a well-ventilated fume hood. Metal hydrides and catalysts can be pyrophoric. Acids are corrosive.
-
Product: Aromatic amines can be toxic and are often skin and respiratory irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation: When performing catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid the creation of an explosive mixture of hydrogen and air.
Q4: My final product is slightly colored, even after purification. Is this a problem?
A4: A slight off-white or pale yellow color is common for o-phenylenediamines due to trace amounts of oxidation. For many applications, this is not a significant issue. If a completely colorless product is required, a final recrystallization or passing a solution of the compound through a short plug of silica gel or activated carbon may be necessary.
Q5: Can I use sodium borohydride (NaBH4) to reduce the nitro groups?
A5: Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups.[9] However, its reactivity can be enhanced by the addition of certain catalysts or additives, but this is a more complex system to optimize compared to the more standard methods.[9]
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl2)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-((trifluoromethyl)thio)-1,2-dinitrobenzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (approximately 8-10 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) until the pH is > 8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation (H2/Pd/C)
-
To a solution of 4-((trifluoromethyl)thio)-1,2-dinitrobenzene (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 5-10% palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the vessel with nitrogen or argon, and then introduce hydrogen gas (typically from a balloon or at a pressure of 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Recommended Condition | Rationale/Comments |
| Starting Material | 4-((trifluoromethyl)thio)-1,2-dinitrobenzene | The precursor for the reduction to the diamine. |
| Reducing Agent | SnCl2·2H2O / HCl or H2, Pd/C | Both are highly effective for dinitro reduction.[4][5] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Good solubility for reactants and compatible with reaction conditions. |
| Temperature | Room temperature to reflux | Dependent on the chosen reduction method. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous basic work-up for metal/acid; Filtration for hydrogenation | Neutralizes acid and removes metal salts; Removes catalyst. |
| Purification | Silica gel column chromatography | Effective for removing impurities and side products. |
Visualizations
Figure 2: Troubleshooting decision tree for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jsynthchem.com [jsynthchem.com]
How to prevent oxidation of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Introduction
Welcome to the technical support guide for 4-((Trifluoromethyl)thio)benzene-1,2-diamine (CAS 370-46-7). This document is designed for researchers, chemists, and drug development professionals who utilize this specialized reagent. Aromatic diamines, particularly ortho-diamines, are notoriously sensitive to atmospheric oxygen, which can lead to sample degradation, inconsistent experimental results, and the formation of highly colored impurities. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you maintain the integrity of your compound.
Section 1: Understanding the Instability of this compound
Q1: Why is this compound so sensitive to oxidation? My solution turned from colorless to dark brown.
A1: The high sensitivity of this compound is characteristic of the ortho-phenylenediamine functional group. The two adjacent amine groups are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.
The oxidation process is often a complex, multi-step radical mechanism. Initially, the diamine can be oxidized to the corresponding quinonediimine. This highly reactive species can then undergo further reactions, including polymerization and condensation, to form complex, intensely colored mixtures, which is why you observe the color change from colorless to yellow, brown, or even black. The electron-donating nature of the amine groups makes the aromatic ring electron-rich and thus more easily oxidized. While the trifluoromethylthio group is electron-withdrawing, the potent reactivity of the ortho-diamine moiety remains the dominant factor in its instability.
Q2: What are the primary degradation products I should be aware of?
A2: The primary degradation pathway is aerial oxidation.[1] Upon exposure to air, ortho-phenylenediamines can dimerize and cyclize to form phenazine-type structures.[1] These compounds are highly conjugated and are often responsible for the deep coloration of degraded samples. Other potential products include various oligomers and polymers. It is crucial to prevent this degradation, as removing these colored impurities can be challenging and may require column chromatography or recrystallization, leading to significant material loss.
Section 2: Best Practices for Handling and Storage
This section outlines the critical procedures for handling and storing the diamine to prevent oxidative degradation. The core principle is the strict exclusion of oxygen and moisture.[2]
Q3: What is the absolute best way to store this compound for long-term stability?
A3: For long-term storage, the compound should be stored as a solid under a dry, inert atmosphere (argon or high-purity nitrogen) at a reduced temperature.[2] Light exposure should also be minimized.
| Parameter | Recommendation | Rationale |
| Atmosphere | High-Purity (99.998%+) Argon or Nitrogen | Excludes oxygen to prevent oxidation. Argon is preferred for highly sensitive compounds due to its higher density than air. |
| Temperature | -20°C to 4°C | Reduces the rate of any potential decomposition reactions. |
| Container | Amber glass vial with a PTFE-lined cap or a flame-sealed ampoule. | Prevents light exposure and ensures an airtight seal.[3] Use of a Schlenk flask or storage in a glovebox is also ideal.[2] |
| State | Solid | Storing as a solid minimizes mobility and reaction rates compared to solutions. |
Q4: I need to weigh out the solid compound. How do I do this without exposing it to air?
A4: There are two primary methods for handling air-sensitive solids: using a glovebox or employing Schlenk line techniques on the benchtop.[4][5]
-
Glovebox Method (Preferred): A glovebox provides a controlled inert atmosphere (typically <1 ppm O₂ and H₂O), making it the safest and most reliable environment for manipulating highly air-sensitive compounds.[5] All tools, vials, and solvents should be brought into the glovebox and allowed to equilibrate with the internal atmosphere before use.
-
Schlenk Line Method: If a glovebox is unavailable, you can weigh the compound under a positive flow of inert gas. This involves placing the vial of the diamine and the receiving flask on a balance inside a fume hood and using a tube to direct a gentle stream of argon or nitrogen over the solid during the brief weighing and transfer process. This is a less ideal but workable solution for short exposures.
Experimental Protocol: Weighing and Transferring Solid in a Glovebox
-
Preparation: Ensure all necessary items (spatulas, weigh boats, sample vial, receiving flask, solvent) are inside the glovebox antechamber.
-
Purging: Cycle the antechamber atmosphere by evacuating and refilling with inert gas at least three times.
-
Transfer: Move items into the main glovebox chamber. Allow them to sit for 15-20 minutes to allow any adsorbed atmospheric gases to dissipate.
-
Weighing: Place the receiving flask on a tared balance inside the glovebox. Carefully transfer the desired amount of this compound from its storage vial into the flask.
-
Sealing: Immediately cap or seal the receiving flask and the stock vial.
-
Dissolution (if required): Add degassed solvent (see Q6) to the receiving flask to dissolve the solid.
Q5: Can I make a stock solution? If so, how should I prepare and store it?
A5: Yes, you can prepare a stock solution, but it must be done with degassed solvents and stored under an inert atmosphere. Solutions are generally more susceptible to degradation than solids.
Workflow for Preparing and Storing a Stock Solution
Caption: Workflow for preparing a stock solution of an air-sensitive compound.
Q6: What does "degassed solvent" mean and how do I prepare it?
A6: Standard laboratory solvents are saturated with dissolved atmospheric gases, including oxygen. "Degassing" is the process of removing these gases. The most effective method is the Freeze-Pump-Thaw cycle .[5] A simpler, though less rigorous, method is to sparge the solvent with an inert gas.
| Method | Procedure | Effectiveness |
| Freeze-Pump-Thaw | 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Apply high vacuum to remove gases above the frozen solid. 3. Close the flask to vacuum and thaw the solvent. 4. Repeat the cycle 3 times, backfilling with inert gas on the final cycle. | Highly effective. The gold standard for removing dissolved gases. |
| Inert Gas Sparge | Bubble a steady stream of dry argon or nitrogen through the solvent for 30-60 minutes using a long needle or cannula.[5] | Good for many applications but less effective than Freeze-Pump-Thaw. Does not remove all dissolved oxygen. |
Section 3: Troubleshooting Guide
Q7: My solid, which was off-white, now has dark specks in it. Is it still usable?
A7: The appearance of dark specks indicates that localized oxidation has occurred, likely due to a brief exposure to air or moisture. The bulk of the material may still be pure. To assess usability, you can perform a quick purity check (e.g., TLC or ¹H NMR on a small sample). If the impurity level is low, you may be able to proceed, but be aware that the oxidized impurities could interfere with your reaction. For high-purity applications, it is recommended to purify the material first.
Q8: I ran an NMR of my compound and see multiple unexpected peaks. Is this oxidation?
A8: It is possible. Aromatic diamine oxidation products often result in complex mixtures that can produce multiple new peaks in an NMR spectrum, particularly in the aromatic region. Before concluding it is oxidation, confirm that the solvent used for the NMR was fresh and that the NMR tube was properly prepared under an inert atmosphere if using a deuterated solvent that has been opened previously.[6] If the sample was visibly discolored, oxidation is the most likely cause.
Q9: How can I purify a partially oxidized sample of this compound?
A9: If degradation is minor, you may be able to purify the compound.
-
Recrystallization: This can be effective if the oxidized impurities have different solubility profiles. This must be performed using degassed solvents and under an inert atmosphere to prevent further oxidation during the process.
-
Column Chromatography: Chromatography on silica gel can be used to separate the less polar diamine from the highly polar, colored oxidation products. It is critical to use a deoxygenated slurry and mobile phase and to run the column under a positive pressure of inert gas (flash chromatography).
Conceptual Diagram: Protecting the Diamine from Oxidation
Caption: An inert atmosphere physically displaces oxygen, preventing the undesired oxidation pathway.
Section 4: References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). --INVALID-LINK--
-
Neilson, R. H. The Manipulation of Air-Sensitive Compounds. --INVALID-LINK--
-
Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. --INVALID-LINK--
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. --INVALID-LINK--
-
Schubert, D., et al. (2002). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. --INVALID-LINK--
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. --INVALID-LINK--
-
Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. --INVALID-LINK--
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. --INVALID-LINK--
-
Yanishlieva, N. V., & Marinova, E. M. (2001). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. --INVALID-LINK--
-
Dominguez, D. D., et al. (1989). Aryl Amine Antioxidant Determinations in Ester Lubricants. Defense Technical Information Center. --INVALID-LINK--
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Flammable Diamines. --INVALID-LINK--
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--
-
Google Patents. (2006). US20060217549A1 - Diamine purification method. --INVALID-LINK--
-
MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 370-46-7 this compound. --INVALID-LINK--
-
Thai Science. (n.d.). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. --INVALID-LINK--
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. --INVALID-LINK--
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2013). Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Troubleshooting guide for reactions involving 4-((Trifluoromethyl)thio)benzene-1,2-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers and professionals working with this versatile but sometimes challenging reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and practical laboratory experience to help you navigate the intricacies of its reactivity and achieve successful outcomes in your synthetic endeavors.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of benzimidazoles and other heterocyclic systems. Its utility is largely defined by the unique electronic properties of the trifluoromethylthio (-SCF3) group. This powerful electron-withdrawing group significantly modulates the reactivity of the diamine, presenting both opportunities and challenges in synthesis.[1]
The -SCF3 group's strong inductive effect decreases the electron density of the aromatic ring and, consequently, the nucleophilicity of the two amino groups.[2] This reduced nucleophilicity is a critical factor to consider when planning and troubleshooting reactions. This guide will address common issues that arise from this inherent reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My condensation reaction with an aldehyde/carboxylic acid to form a benzimidazole is sluggish or failing. What are the likely causes and how can I resolve this?
Answer: This is one of the most common challenges encountered with this compound and is almost always linked to the reduced nucleophilicity of the amino groups due to the electron-withdrawing -SCF3 substituent.
Causality: The initial step in benzimidazole formation is the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid.[3] The potent electron-withdrawing nature of the -SCF3 group deactivates the diamine, making this initial attack significantly slower compared to reactions with electron-rich or unsubstituted o-phenylenediamines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Step-by-Step Solutions:
-
Increase Reaction Temperature: Often, a simple increase in temperature can provide the necessary activation energy to overcome the sluggish kinetics. Monitor the reaction carefully by TLC to avoid decomposition, especially if your aldehyde or other starting materials are thermally sensitive.
-
Employ a More Reactive Electrophile: If you are using a carboxylic acid, consider converting it to a more reactive derivative such as an acid chloride or an ester. This will present a more electrophilic carbonyl carbon for the initial nucleophilic attack.
-
Catalyst Selection:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst is highly recommended. Protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Lewis acids can also serve this purpose.
-
Metal Catalysts: For certain transformations, metal catalysts have been shown to be effective in promoting the cyclization to form benzimidazoles.
-
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate these reactions. The rapid heating can significantly reduce reaction times and improve yields.[4]
-
Solvent Choice: The choice of solvent can influence reaction rates. In some cases, polar aprotic solvents can be beneficial. Experiment with solvents like DMF or DMSO, but be mindful of potential side reactions at elevated temperatures.
| Parameter | Standard Condition | Recommended Adjustment for this compound | Rationale |
| Temperature | Room Temperature to 80 °C | 100 °C to Reflux | Overcomes the activation energy barrier due to reduced nucleophilicity. |
| Catalyst | None or mild acid | Stronger Brønsted acid (e.g., p-TsOH) or Lewis acid | Increases the electrophilicity of the carbonyl partner. |
| Electrophile | Carboxylic Acid | Acid Chloride or Ester | More reactive carbonyl species facilitates the initial nucleophilic attack. |
| Reaction Time | 2-4 hours | 12-24 hours (monitor by TLC) | Allows the slower reaction to proceed to completion. |
FAQ 2: I am observing the formation of multiple products or significant side products. What are they and how can I minimize them?
Answer: The formation of side products is a common issue in benzimidazole synthesis. With this compound, the electronic and steric factors can sometimes lead to unexpected byproducts.
Potential Side Products and Their Causes:
-
1,2-Disubstituted Benzimidazoles: This can occur if two molecules of the aldehyde react with one molecule of the diamine. This is more prevalent with electron-rich aldehydes.
-
Incomplete Cyclization (Schiff Base Intermediate): The intermediate Schiff base may be stable under the reaction conditions and fail to fully cyclize to the desired benzimidazole.
-
Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and tar-like substances, especially at high temperatures.
-
Side reactions involving the -SCF3 group: While generally stable, under harsh conditions or with specific reagents, the trifluoromethylthio group could potentially undergo side reactions.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 stoichiometry of the diamine and the aldehyde. A slight excess of the diamine can sometimes be beneficial.
-
Inert Atmosphere: To prevent oxidation of the diamine, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence the selectivity of the reaction. For example, certain catalysts may favor the formation of the desired 2-substituted product over the 1,2-disubstituted byproduct.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of degradation products from prolonged reaction times or high temperatures.
Caption: Logical relationships for minimizing side products.
FAQ 3: I am having difficulty purifying my final product. What are some effective purification strategies?
Answer: Purification of benzimidazole derivatives, especially those with the lipophilic -SCF3 group, can sometimes be challenging due to similar polarities of the product and impurities.
Purification Protocols:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The high lipophilicity of the -SCF3 group may require a less polar solvent system than for unsubstituted benzimidazoles.
-
Silica Gel: Standard silica gel is usually sufficient. If you have very polar impurities, consider using a different stationary phase like alumina.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification.
-
Solvent Selection: Experiment with a range of solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.
-
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form water-soluble salts. This property can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., 1M HCl) to move the desired product into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.
-
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol or toluene (10-20 mL).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-6-((trifluoromethyl)thio)-1H-benzo[d]imidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: A Researcher's Guide to Identifying Impurities in 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to the technical support center for 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Purity is paramount in pharmaceutical research, and this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential impurities in your samples.
The information herein is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of your experimental outcomes.
Understanding the Impurity Profile
The purity of this compound is largely influenced by its synthetic route. A common and logical pathway to this diamine is the reduction of its nitro precursor, 2-nitro-4-((trifluoromethyl)thio)aniline. The impurities in your sample can therefore be categorized into three main groups:
-
Starting Material-Related Impurities: Residual precursors from the synthesis.
-
Reaction Byproducts: Unwanted molecules formed during the chemical transformation.
-
Degradation Products: Impurities formed due to the instability of the final compound under certain conditions.
A clear understanding of the synthetic pathway is the first step in effective impurity profiling.
Caption: Synthetic pathway and sources of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my this compound sample?
A1: Based on the common synthetic route involving the reduction of a nitro group, the most probable impurities are:
-
2-Nitro-4-((trifluoromethyl)thio)aniline: The unreacted nitro precursor.
-
Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamino compounds.
-
Oxidation products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities.
-
Starting materials from the trifluoromethylthiolation step: For example, unreacted 4-fluoro-2-nitroaniline if that is used as a precursor.[1]
Q2: My sample has a pinkish or brownish hue. What could be the cause?
A2: A non-white appearance in aromatic diamines often suggests the presence of oxidation products.[2] These can form upon exposure to air, light, or certain metal ions. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q3: I am seeing a peak in my chromatogram that I cannot identify. What should be my first step?
A3: The first step is to consider the synthetic route. Does the unknown peak's retention time correspond to any of the known starting materials or intermediates? If not, techniques like LC-MS/MS or GC-MS can provide valuable mass-to-charge ratio information to help elucidate the structure of the unknown impurity.
Q4: Can the trifluoromethylthio (-SCF3) group degrade during analysis?
A4: The -SCF3 group is generally stable under typical chromatographic and NMR conditions.[3][4] However, harsh acidic or basic conditions, or high temperatures over extended periods, could potentially lead to its degradation.[4]
Troubleshooting Guides for Analytical Techniques
Effective impurity identification relies on robust analytical methods. The following sections provide detailed protocols and troubleshooting advice for HPLC, GC-MS, and NMR analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for separating and quantifying impurities in aromatic compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The formic acid in the mobile phase helps to protonate the amine groups, leading to better peak shapes.[5][6][7] A gradient elution is employed to effectively separate compounds with a range of polarities.
Caption: A systematic approach to troubleshooting HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column; Mobile phase pH too high. | Add a small amount of a competing amine like triethylamine (0.1%) to the mobile phase; Lower the mobile phase pH with an acid like formic or acetic acid to ensure the diamine is fully protonated.[5][7] |
| Broad Peaks | Column overload; High dead volume in the system. | Dilute the sample; Check and minimize the length and diameter of tubing between the injector, column, and detector.[8][9] |
| Ghost Peaks | Contamination in the injection system or mobile phase; Carryover from a previous injection. | Flush the injector with a strong solvent; Prepare fresh mobile phase; Run blank injections to confirm the source of the ghost peak.[7][9] |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation. | Prepare fresh mobile phase and ensure proper mixing; Use a column oven for stable temperature control; Replace the column if it has been used extensively or under harsh conditions.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Rationale: A standard 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds. The temperature program allows for the elution of both more volatile and less volatile impurities. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.[10][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Inlet or column contamination; Sample degradation in the hot inlet. | Bake out the inlet and column at a high temperature; Consider using a lower inlet temperature or a derivatization agent if the compound is thermally labile. |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner; Condition the column; Trim the first few centimeters of the column. |
| Mass Spectrum Does Not Match Expected Fragmentation | Co-eluting impurities; Ion source contamination. | Improve chromatographic separation by adjusting the temperature program; Clean the ion source according to the manufacturer's instructions. |
| Baseline Noise | Column bleed; Contaminated carrier gas. | Condition the column; Ensure high-purity carrier gas and use appropriate gas filters. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the main compound and any impurities present at sufficient concentration. Both ¹H and ¹⁹F NMR are highly relevant for this molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected aromatic signals between 6.5-8.0 ppm.
-
Amine protons may appear as broad signals.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
The -SCF₃ group should give a singlet.
-
Useful for identifying other fluorine-containing impurities.[12]
-
-
Quantitative NMR (qNMR):
-
Use a certified internal standard with a known concentration.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate the signals of the analyte and the standard to determine purity.[13]
-
Rationale: CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be better for more polar compounds and for observing exchangeable protons like those on the amine groups. ¹⁹F NMR is particularly useful as the -SCF₃ group provides a unique signal in a region of the spectrum that is typically free from other signals, making it a sensitive probe for the target molecule and related impurities.[12][13]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Aromatic or Amine Signals | Presence of paramagnetic impurities; Chemical exchange of amine protons. | Pass the sample through a small plug of silica gel to remove paramagnetic species; For broad amine protons, this is often normal due to exchange. Warming or cooling the sample may sharpen the signals. |
| Unexpected Signals in ¹H or ¹⁹F Spectrum | Presence of impurities. | Compare the chemical shifts and coupling patterns to known starting materials and potential byproducts. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. |
| Inaccurate Quantification in qNMR | Incomplete relaxation of nuclei; Poor signal-to-noise ratio. | Increase the relaxation delay; Increase the number of scans. |
References
- 1. 4-Fluoro-2-nitroaniline | 364-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Scalable Synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-((trifluoromethyl)thio)benzene-1,2-diamine. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your research and development efforts. As Senior Application Scientists, we aim to deliver practical, field-tested insights to ensure the successful and scalable synthesis of this important chemical intermediate.
Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a two-step process starting from the commercially available 4-((trifluoromethyl)thio)aniline. The process includes:
-
Regioselective Nitration: Introduction of a nitro group at the ortho position to the amino group of 4-((trifluoromethyl)thio)aniline to yield 2-nitro-4-((trifluoromethyl)thio)aniline.
-
Reduction of the Nitro Group: Conversion of the nitro group in 2-nitro-4-((trifluoromethyl)thio)aniline to an amino group to afford the final product, this compound.
This guide will provide detailed protocols and troubleshooting for each of these critical steps.
Caption: Synthetic route to this compound.
Step 1: Regioselective Nitration of 4-((Trifluoromethyl)thio)aniline
Objective: To synthesize 2-nitro-4-((trifluoromethyl)thio)aniline with high regioselectivity and yield.
Experimental Protocol
Materials:
-
4-((Trifluoromethyl)thio)aniline
-
Acetic anhydride
-
Concentrated sulfuric acid (98%)
-
Nitric acid (70%)
-
Ethanol
-
Ice
Procedure:
-
Protection of the Amino Group:
-
In a flask equipped with a magnetic stirrer, dissolve 4-((trifluoromethyl)thio)aniline (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the corresponding acetanilide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Nitration:
-
Cool the acetanilide solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by cautiously adding nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
-
Reaction Quench and Isolation:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The N-acetyl-2-nitro-4-((trifluoromethyl)thio)aniline will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Deprotection:
-
Suspend the crude N-acetyl-2-nitro-4-((trifluoromethyl)thio)aniline in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 2-nitro-4-((trifluoromethyl)thio)aniline.
-
Collect the solid by filtration, wash with water, and dry.
-
Troubleshooting and FAQs
Q1: Why is the amino group protected before nitration?
A: Direct nitration of anilines can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing group, leading to the formation of the undesired 3-nitro isomer.[1][2] Additionally, nitric acid is a strong oxidizing agent and can lead to the degradation of the aniline ring.[2] Protection of the amino group as an acetanilide mitigates these issues by reducing the basicity of the nitrogen and directing the nitration to the ortho and para positions.[3][4]
Q2: My nitration reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the ortho product?
A: The acetamido group is an ortho, para-director. While the para position is generally favored due to less steric hindrance, the reaction conditions can be optimized to favor ortho-nitration.
-
Temperature Control: Maintaining a low temperature (0-5 °C) during nitration is crucial. Higher temperatures can lead to decreased selectivity and the formation of byproducts.[3]
-
Solvent Choice: The use of acetic anhydride as a solvent for the protection step and the subsequent nitration can favor ortho-substitution.
Q3: The yield of my nitrated product is low. What are the possible causes and solutions?
A: Low yields can result from several factors:
-
Incomplete Protection: Ensure the initial acetylation reaction goes to completion before proceeding with nitration. Monitor with TLC.
-
Over-nitration: Using an excess of nitric acid or higher reaction temperatures can lead to the formation of dinitro products. Carefully control the stoichiometry of the nitrating agent.
-
Degradation: If the temperature is not controlled, oxidation and degradation of the aromatic ring can occur.[2]
-
Loss during Workup: Ensure complete precipitation of the product during quenching and proper washing to remove impurities without dissolving the product.
Caption: Troubleshooting workflow for low yield in the nitration step.
Step 2: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline
Objective: To efficiently and cleanly reduce the nitro group of 2-nitro-4-((trifluoromethyl)thio)aniline to an amine, yielding the final product.
Experimental Protocols
Two common and effective methods for this reduction are catalytic hydrogenation and metal-acid reduction.
Method A: Catalytic Hydrogenation
Materials:
-
2-Nitro-4-((trifluoromethyl)thio)aniline
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Method B: Iron in Acetic Acid (Béchamp Reduction)
Materials:
-
2-Nitro-4-((trifluoromethyl)thio)aniline
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend 2-nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the mixture to a gentle reflux and then add iron powder (3-5 equivalents) portion-wise to control the exothermic reaction.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it hot through Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Troubleshooting and FAQs
Q4: My catalytic hydrogenation is slow or incomplete. What could be the issue?
A: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Quality: The catalyst may be old or deactivated. Use a fresh batch of a reputable catalyst.[5]
-
Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts. Although the substrate itself contains sulfur, the trifluoromethylthio group is generally stable under these conditions. However, impurities in the starting material could be an issue.[6]
-
Inadequate Hydrogen Pressure or Agitation: Ensure sufficient hydrogen pressure and vigorous stirring to facilitate the three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen).[5]
-
Solvent Purity: Impurities in the solvent can also inhibit the catalyst. Use high-purity solvents.
Q5: The reduction with iron and acetic acid is messy and gives a low yield. How can I improve it?
A: The Béchamp reduction can sometimes be challenging to work up.
-
Activation of Iron: Using activated iron powder can improve the reaction rate.
-
Workup: Filtering the reaction mixture while it is still hot is crucial to prevent the product from co-precipitating with the iron salts.
-
Neutralization: Careful neutralization is necessary. Adding the base too quickly can lead to the formation of emulsions.
Q6: Are there other reducing agents I can use?
A: Yes, other reducing agents can be employed. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a mild and effective alternative for reducing nitroarenes.[7][8] However, the workup can involve the precipitation of tin salts, which can be cumbersome to remove.[9]
Purification and Characterization
Purification:
The crude this compound can be purified by the following methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. Suitable solvent systems include ethanol/water, isopropanol/water, or toluene/heptane mixtures.[10] The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is cooled slowly to induce crystallization.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization:
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 2-Nitro-4-((trifluoromethyl)thio)aniline | C₇H₅F₃N₂O₂S | 254.19 | 7.5-8.2 (aromatic protons), 4.0-5.0 (NH₂) | Aromatic carbons, CF₃ carbon |
| This compound | C₇H₇F₃N₂S | 208.21 | 6.5-7.0 (aromatic protons), 3.0-4.0 (NH₂) | Aromatic carbons, CF₃ carbon |
Note: Specific chemical shifts will depend on the solvent and instrument used. It is recommended to acquire reference spectra or consult spectral databases for confirmation.
Safety Considerations
-
Nitration: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Use an ice bath to maintain the temperature and add reagents slowly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Purge the system with an inert gas before and after the reaction.
-
General Handling: The starting materials, intermediates, and final product are organic chemicals and should be handled with care. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheets (SDS) for all reagents before use.
This technical support guide is intended to provide a comprehensive overview and practical advice for the synthesis of this compound. For further assistance or specific inquiries, please do not hesitate to contact our technical support team.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-((trifluoromethyl)thio)benzene-1,2-diamine (CAS 370-46-7)[1]. This molecule is a valuable building block, particularly for the synthesis of quinoxaline derivatives and other complex heterocycles. The presence of the electron-withdrawing and highly lipophilic trifluoromethylthio (-SCF3) group introduces unique challenges and opportunities in catalyst selection and reaction optimization. This guide is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.
Section 1: The Core Application: Quinoxaline Synthesis
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct route to the quinoxaline core. However, the reduced nucleophilicity of the amino groups in this compound, due to the -SCF3 substituent, often necessitates careful catalyst selection to achieve high yields and avoid side reactions.
Q1: My quinoxaline synthesis is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low yields in this specific condensation are a frequent challenge and typically stem from a few key factors. The classical approach of simply heating the reactants in a solvent like ethanol or acetic acid is often insufficient due to the electronically deactivated nature of the diamine.
Common Causes & Immediate Troubleshooting Steps:
-
Inadequate Catalyst Activity: The un-catalyzed reaction is often very slow. A suitable catalyst is essential to activate the dicarbonyl compound.
-
Suboptimal Reaction Conditions: High temperatures with strong acid catalysts can lead to the degradation of your starting material or the final product, often observed as the formation of dark, insoluble tars.[2][3]
-
Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation, especially when heated in the presence of air and certain metal catalysts. This can lead to complex side products.
-
Poor Starting Material Quality: Impurities in either the diamine or the dicarbonyl partner can inhibit the catalyst or lead to undesired side reactions.[2]
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low quinoxaline synthesis yield.
Q2: What is the best catalyst for condensing this compound with a 1,2-diketone?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific dicarbonyl substrate, desired reaction conditions (e.g., temperature, solvent), and scale. However, for this electron-deficient diamine, Lewis acid catalysts often provide the best balance of reactivity and mild conditions.
Below is a comparison of commonly used and recommended catalyst systems.
| Catalyst Class | Example(s) | Typical Loading | Advantages | Disadvantages | Reference(s) |
| Lewis Acids | La(OTf)₃, Sc(OTf)₃ | 5-20 mol% | Highly effective under mild/ambient conditions, high yields, clean reactions. | Higher cost of triflate salts. | |
| Brønsted Acids | p-TSA, Acetic Acid | 10 mol% - solvent | Inexpensive, readily available. | Can require higher temperatures, may cause degradation with sensitive substrates.[3] | [3] |
| Heterogeneous | HClO₄·SiO₂, NZ-PSA | 5-10 wt% | Easily recoverable and reusable, often suitable for green chemistry approaches. | May require specific preparation, potential for slower reaction rates. | [4] |
| 'Green' Catalysts | Phenol | 20 mol% | Mild, efficient at room temperature, environmentally benign. | Limited to specific substrate scopes. | [5] |
| Metal-Based | NiBr₂/1,10-phen, CuI | 5-10 mol% | Effective for specific transformations, including one-pot syntheses from precursors. | Potential for metal contamination, may require inert atmosphere. | [6] |
Senior Scientist Recommendation: Start with Lanthanum(III) triflate (La(OTf)₃) at 10 mol% in a solvent like chloroform or acetonitrile at room temperature. This system is exceptionally effective for condensing diamines with diketones under ambient conditions, often leading to high yields of clean product within a few hours.
Q3: I am reacting the diamine with an unsymmetrical diketone and getting a mixture of two regioisomers. How can I control the selectivity?
A3: This is an excellent question that addresses the electronic nature of the starting material. The two amino groups on this compound have different nucleophilicities. The -SCF3 group is strongly electron-withdrawing primarily through induction.
-
Amine at C1 (para to -SCF3): This amine is significantly deactivated by the electron-withdrawing effect of the -SCF3 group.
-
Amine at C2 (meta to -SCF3): This amine is less deactivated and is therefore the more nucleophilic of the two.
The initial nucleophilic attack will preferentially occur from the more nucleophilic C2-amine. By controlling the reaction conditions, you can often favor this kinetic pathway.
Strategies for Regiocontrol:
-
Low Temperature: Running the reaction at room temperature or even cooler (0 °C) can enhance the kinetic selectivity, favoring the initial attack from the more nucleophilic amine.
-
Stepwise Addition: Slowly adding the diketone to the solution of the diamine and catalyst can help prevent the less-favored pathway from competing.
-
Catalyst Choice: While systematic studies on this specific substrate are limited, catalysts that coordinate with the diamine might offer a steric or electronic basis for selectivity. Experimenting with a bulky Lewis acid versus a small Brønsted acid could reveal differences in the isomeric ratio.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoxaline synthesis [organic-chemistry.org]
Removal of unreacted starting materials from 4-((Trifluoromethyl)thio)benzene-1,2-diamine
Welcome to the technical support center for the synthesis and purification of 4-((Trifluoromethyl)thio)benzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities often include unreacted starting materials such as 2-nitro-4-((trifluoromethyl)thio)aniline or 1,2-difluoro-4-((trifluoromethyl)thio)benzene, as well as side-products from incomplete reactions or over-reduction. It is also possible to have residual catalysts and reagents from the reaction workup.
Q2: My purified this compound is darkening over time. What is causing this and how can I prevent it?
A2: Aromatic diamines are notoriously susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air, light, and trace metal contaminants. To minimize degradation, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. Using amber-colored vials for storage is also recommended. For long-term storage, consider storing it as a more stable salt, such as the dihydrochloride salt.[1][2]
Q3: I'm observing "oiling out" during my recrystallization attempts. What does this mean and how can I resolve it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of forming solid crystals.[3][4] This is a common issue with amines and happens when a supersaturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the crystallization medium. To address this, try the following:
-
Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Adjust the solvent system: You may need to use a more dilute solution or switch to a different solvent system. A solvent pair, where the compound is soluble in one solvent and less soluble in the other, can be effective.[4][5]
Troubleshooting Guides
Issue 1: Incomplete Removal of Non-Polar Starting Materials
If you are struggling to remove non-polar starting materials, such as halogenated precursors, from your polar this compound product, a well-designed liquid-liquid extraction or column chromatography protocol is essential.
This technique leverages the basicity of the amine functional groups to selectively move your product into an aqueous phase, leaving non-polar impurities behind in the organic phase.[6][7][8]
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated diamine will be in the aqueous (bottom) layer, while non-polar impurities remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a concentrated base, such as 10M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). Your product should precipitate out or form an oily layer.
-
Extract the product back into an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column chromatography is a powerful technique for separating compounds based on their polarity.[9][10] Since this compound is a polar compound, it will adhere more strongly to the polar stationary phase (silica gel) than non-polar impurities.
Considerations for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (SiO₂) | A standard polar stationary phase suitable for separating polar compounds.[9][11] |
| Mobile Phase | A gradient of hexane and ethyl acetate is a good starting point. | Begin with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product. |
| TLC Analysis | Perform thin-layer chromatography (TLC) first. | TLC helps to determine the optimal solvent system for separation before running the column.[9] |
| Loading | Dry loading is often preferred for polar compounds. | This involves adsorbing your crude product onto a small amount of silica gel before loading it onto the column, which can lead to better separation. |
Workflow for Column Chromatography
Caption: Column Chromatography Workflow
Issue 2: Difficulty in Removing Polar Impurities
If your crude product is contaminated with polar impurities, such as over-reduced byproducts or highly polar starting materials, recrystallization is often the most effective purification method.
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[4] The impurities remain in the mother liquor.
Solvent Selection for Recrystallization:
The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Be easily removable from the purified crystals.
| Solvent System | Suitability for Aromatic Diamines |
| Ethanol/Water | A common and effective choice for many amines. |
| Toluene | Can be effective for less polar amines. |
| Hexane/Ethyl Acetate | A good solvent pair to try, adjusting the ratio to achieve optimal solubility. |
| Cyclohexane | Has been used for the recrystallization of other diamines.[12] |
Step-by-Step Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Safety Information
This compound and its precursors should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[13][14] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Handling: Avoid contact with skin and eyes.[14][15] In case of contact, rinse immediately with plenty of water.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 1313012-28-0|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 13. arctomsci.com [arctomsci.com]
- 14. tlcstandards.com [tlcstandards.com]
- 15. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
For researchers, scientists, and drug development professionals, establishing the purity of key pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the downstream synthetic pathway and the impurity profile of the final drug product. This guide provides an in-depth, objective comparison of the principal analytical methods for validating the purity of this compound, complete with supporting experimental insights and protocols.
The inherent chemical functionalities of this compound—a vicinal diamine, an aromatic ring, and a trifluoromethylthio group—present unique analytical challenges and necessitate a multi-faceted validation approach. The selection of an appropriate analytical technique is contingent upon a variety of factors, including the specific impurities to be quantified, the required sensitivity and selectivity, and the intended application of the purity data.
Comparative Overview of Analytical Techniques
The three most pertinent analytical techniques for the comprehensive purity validation of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations, which are summarized in the table below.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable (primary method) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Impurity Identification | Primarily through retention time comparison with standards; hyphenation with MS provides structural information. | Excellent for identification of volatile impurities through mass spectral library matching. | Provides detailed structural information for impurity identification. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Well-established for purity and assay determination. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information. | Primary analytical method, does not require a reference standard of the analyte for purity determination. Provides unambiguous structural information. |
| Key Limitations | May require derivatization for compounds without a chromophore. Impurity identification can be challenging without mass spectrometry. | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation of sensitive analytes. | Lower sensitivity compared to chromatographic methods. May be complex for mixtures with overlapping signals. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its robustness, versatility, and high precision. For this compound, a reversed-phase HPLC method with UV detection is the most logical starting point, given the aromatic nature of the molecule which imparts a UV chromophore.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar trifluoromethylthio group and the aromatic ring make the molecule amenable to retention on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography is highly reproducible and suitable for a wide range of organic molecules.
-
UV Detection: The benzene ring in the analyte possesses a strong chromophore, allowing for sensitive detection using a UV-Vis detector. Wavelength selection is critical for maximizing sensitivity and minimizing interference from potential impurities.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is a standard choice for reversed-phase HPLC. The organic modifier content is optimized to achieve adequate retention and separation of the main component from its impurities. A buffer is often included to control the ionization state of the amine groups and ensure reproducible retention times and peak shapes.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA analysis).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
-
-
Data Analysis: The purity of the sample is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-UV purity validation.
Trustworthiness through Forced Degradation: To ensure the HPLC method is "stability-indicating," forced degradation studies should be performed.[1][2] This involves subjecting the sample to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[3][4] The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Given the potential for volatile starting materials or by-products in the synthesis of this compound, GC-MS is an essential orthogonal technique to HPLC.
Causality Behind Experimental Choices:
-
Gas Chromatography: The analyte has a moderate boiling point, making it suitable for GC analysis. The choice of a non-polar or mid-polarity column is appropriate for separating aromatic compounds.
-
Mass Spectrometry Detection: MS detection provides high sensitivity and, crucially, structural information about the separated components. This allows for the tentative identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST).
-
Derivatization: Aromatic amines can sometimes exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the column. While direct injection may be feasible, derivatization (e.g., silylation) can improve peak shape and thermal stability.[5]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity levels.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra with a reference library.[6][7]
Caption: Workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for purity determination, as it does not require a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Causality Behind Experimental Choices:
-
¹H NMR: Proton NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity.[11]
-
Internal Standard: A certified internal standard with known purity is co-dissolved with the sample. The standard should have at least one signal that is well-resolved from the analyte signals and is in a relatively clean region of the spectrum. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay: To ensure accurate quantification, a sufficiently long relaxation delay (D1) must be used to allow all protons to fully relax between pulses. This is typically set to at least 5 times the longest T1 relaxation time of the protons being quantified.
Experimental Protocol: Purity Determination by qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Acquisition Time (AQ): At least 3 seconds.
-
Relaxation Delay (D1): 30-60 seconds (to be determined experimentally by T1 measurement).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for qNMR purity determination.
Conclusion
The comprehensive purity validation of this compound requires a strategic combination of analytical methodologies. HPLC-UV serves as a robust primary technique for quantifying the main component and known impurities. GC-MS provides an essential orthogonal method for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Finally, qNMR offers a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte.
By employing these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this critical pharmaceutical intermediate, ensuring the quality and consistency of the final drug product. The choice of which method(s) to implement will depend on the specific stage of development, the known and potential impurity profile, and the regulatory requirements. A well-designed validation strategy, incorporating forced degradation studies, will provide a self-validating system that ensures the trustworthiness of the analytical data.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. A Forced Degradation Study (Stress Testing) [m-pharmaguide.com]
- 5. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Reactivity Analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine in Heterocyclic Synthesis
Introduction
Substituted ortho-phenylenediamines (OPDs) are foundational building blocks in the synthesis of nitrogen-containing heterocyclic compounds, most notably benzimidazoles.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The reactivity of the OPD core during cyclocondensation reactions is critically dependent on the electronic nature of the substituents on the benzene ring. This guide provides an in-depth comparison of the reactivity of 4-((trifluoromethyl)thio)benzene-1,2-diamine against a panel of representative diamines with electron-donating, neutral, and other electron-withdrawing substituents. Our analysis is centered on the widely used Phillips condensation reaction to provide a clear, experimentally grounded framework for drug development professionals and researchers.[4][5]
The Decisive Role of Substituents: An Electronic Overview
The cornerstone of benzimidazole synthesis from OPDs is the nucleophilic attack of an amino group on a carbonyl carbon.[1] The efficiency of this initial step, which is often rate-determining, is governed by the electron density on the nitrogen atoms—their nucleophilicity. Aromatic ring substituents modulate this property through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) push electron density into the aromatic ring, increasing the basicity and nucleophilicity of the amino groups.[1][6] This "activating" effect enhances the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl) and nitro groups (-NO₂) pull electron density away from the ring, decreasing the nucleophilicity of the amines.[6][7] This "deactivating" effect can significantly slow the reaction.[1]
The Unique Profile of the Trifluoromethylthio (-SCF₃) Group
The trifluoromethylthio (-SCF₃) substituent is of particular interest in modern drug design. It is characterized by two key properties:
-
Strong Electron-Withdrawing Nature: The potent inductive effect of the three fluorine atoms makes the -SCF₃ group a strong deactivating group.[8][9][10] This effect reduces the electron density on the benzene ring, thereby decreasing the nucleophilicity of the attached amino groups.
-
High Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups known (Hansch lipophilicity parameter, π = 1.44).[11][12] This property is highly desirable in drug development as it can enhance a molecule's ability to cross cell membranes, improving its pharmacokinetic profile and metabolic stability.[9]
The following diagram illustrates the influence of various substituents on the nucleophilicity of the diamine's amino groups.
Caption: Influence of C4-substituent on diamine nucleophilicity.
Experimental Framework: The Phillips Condensation as a Model Reaction
To provide a tangible basis for comparison, we use the Phillips condensation—a robust and well-documented method for synthesizing benzimidazoles via the reaction of an OPD with a carboxylic acid under acidic conditions.[4][5][13] This reaction is highly sensitive to the nucleophilicity of the diamine, making it an excellent model for this study.
Representative Experimental Protocol
The following protocol outlines a general procedure for the synthesis of 2-arylbenzimidazoles. It is a self-validating system where reaction time and yield serve as direct measures of the diamine's reactivity.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted o-phenylenediamine (1.0 eq), an aromatic carboxylic acid (e.g., benzoic acid, 1.05 eq), and an acid catalyst (e.g., 4N HCl or polyphosphoric acid).
-
Reaction: Heat the mixture to reflux (typically 100-150°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization & Precipitation: Carefully pour the cooled mixture into a beaker of ice water and neutralize with a base (e.g., ammonium hydroxide) until the pH is ~7-8. The product will precipitate out of the solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: General workflow for Phillips benzimidazole synthesis.
Comparative Reactivity Data and Analysis
The electronic effect of the C4-substituent directly correlates with the diamine's reactivity. This relationship can be quantified using Hammett constants (σp), which measure the electronic influence of a substituent in the para position. A negative σp indicates an EDG, while a positive σp signifies an EWG. The data below summarizes the expected trends.
| Diamine | C4-Substituent | Electronic Effect | pKa (Conj. Acid) | Hammett Constant (σp) | Relative Reaction Rate |
| 4-Methylbenzene-1,2-diamine | -CH₃ | EDG (Activating) | ~4.8 | -0.17 | Fastest |
| Benzene-1,2-diamine | -H | Neutral | 4.57[14] | 0.00 | Fast |
| 4-Chlorobenzene-1,2-diamine | -Cl | EWG (Deactivating) | ~3.9 | +0.23 | Slow |
| 4-((CF₃)S)benzene-1,2-diamine | -SCF₃ | EWG (Strongly Deactivating) | ~3.5 | +0.50 | Very Slow |
| 4-Nitrobenzene-1,2-diamine | -NO₂ | EWG (Strongly Deactivating) | 2.6 | +0.78 | Very Slowest |
Analysis of Trends
-
EDG Dominance: 4-Methylbenzene-1,2-diamine, with its electron-donating methyl group (σp = -0.17), exhibits the highest pKa, indicating the most basic and nucleophilic amino groups. It reacts fastest, often under the mildest conditions.
-
Baseline Reactivity: Unsubstituted benzene-1,2-diamine provides the benchmark for reactivity.
-
EWG Attenuation: As we move to EWGs, the pKa values drop, and reactivity plummets. 4-Chlorobenzene-1,2-diamine is noticeably slower than the parent diamine.
-
Position of this compound: With a strongly positive Hammett constant (+0.50), the -SCF₃ group significantly deactivates the diamine. Its reactivity is drastically reduced, placing it in the same category as the nitro-substituted analogue.[9][10] Syntheses involving this substrate require more forcing conditions—such as higher temperatures, extended reaction times, and stronger acid catalysts like polyphosphoric acid—to achieve acceptable yields.
Mechanistic Insights
The Phillips condensation proceeds through a well-established mechanism. The electron-withdrawing substituents exert their influence primarily on the initial, rate-limiting step.
Caption: Simplified mechanism for benzimidazole formation.
The initial nucleophilic attack of the diamine on the protonated carboxylic acid is the critical step.[4][15] Electron-withdrawing groups like -SCF₃ decrease the electron density on the attacking nitrogen, raising the activation energy of this step and thus slowing the overall reaction rate.
Conclusion and Practical Implications for Researchers
The reactivity of o-phenylenediamines in cyclocondensation reactions is unequivocally governed by the electronic properties of their aromatic substituents. Our comparative analysis demonstrates that This compound is a significantly deactivated substrate due to the potent electron-withdrawing nature of the -SCF₃ group.
For scientists and drug development professionals, this has direct practical implications:
-
Reaction Conditions: Standard protocols used for activated or unsubstituted diamines may result in low to negligible yields with this substrate. Harsher conditions, including higher reaction temperatures, prolonged reaction times, and stronger catalysts, are often necessary to drive the reaction to completion.
-
Synthetic Strategy: When designing multi-step syntheses, it may be advantageous to form the benzimidazole ring before introducing other sensitive functional groups that might not withstand the forcing conditions required for the condensation of this diamine.
While its reduced reactivity presents a synthetic challenge, the unique lipophilic and electronic properties imparted by the -SCF₃ group make this compound a valuable, albeit challenging, building block for the development of next-generation pharmaceuticals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. CAS 456-56-4: [(Trifluoromethyl)thio]benzene | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 14. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC and GC-MS Analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a compound of interest in various chemical synthesis and drug discovery programs. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative performance data to empower you in selecting the optimal analytical strategy for your specific needs.
Introduction to this compound and its Analytical Challenges
This compound is an aromatic diamine containing a trifluoromethylthio (-SCF3) group. Its structure presents a unique combination of polarity from the two amine functionalities and a degree of non-polarity from the benzene ring and the fluorinated substituent.[1][2] This amphiphilic nature, along with considerations of thermal stability and volatility, makes the choice between HPLC and GC-MS a non-trivial decision. Accurate quantification and purity assessment are critical for its use as a building block in the synthesis of pharmaceuticals and other advanced materials.[3]
Deciding the Analytical Path: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte. Here, we break down the key considerations for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | Often requires derivatization for polar analytes to increase volatility and thermal stability.[4][5][6][7] |
| Separation Mechanism | Primarily driven by polarity differences. | Primarily driven by boiling point and vapor pressure differences. |
| Detection | Commonly uses UV-Vis, but can be coupled with MS (LC-MS) for enhanced selectivity and sensitivity. | Mass spectrometry provides structural information and high sensitivity. |
| Key Advantage for Analyte | Directly compatible with the polar amine groups without derivatization.[8] | High separation efficiency and definitive identification through mass spectral libraries. |
| Potential Challenge for Analyte | Potential for peak tailing due to interaction of basic amines with residual silanols on silica-based columns. | The two primary amine groups make the molecule polar and less volatile, likely requiring derivatization.[7] The thermal stability of the -SCF3 group under GC conditions must also be considered. |
Based on the structure of this compound, with its two polar amine groups, HPLC emerges as a more direct analytical approach, circumventing the need for chemical modification. However, GC-MS, with a proper derivatization strategy, can offer excellent resolution and sensitivity.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide detailed, validated protocols for both HPLC and GC-MS analysis.
HPLC Method for Direct Analysis
This protocol is designed for the direct analysis of the analyte, leveraging its inherent polarity for retention and separation.
Rationale for Method Development:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography. However, for polar aromatic compounds, a phenyl-hexyl or a polar-embedded C18 column can provide alternative selectivity and better peak shape by mitigating interactions with residual silanols.[9][10][11]
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. The addition of a small amount of an acid, such as formic acid, helps to protonate the amine groups, leading to more consistent interactions with the stationary phase and improved peak symmetry.[12]
-
Detector: A UV detector is suitable as the benzene ring provides a chromophore. For higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS) is the ideal choice.[12][13]
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC or UHPLC system.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS in positive ion mode.
-
GC-MS Method with Derivatization
To overcome the challenges of low volatility and high polarity, a derivatization step is essential for GC-MS analysis. Silylation is a common and effective technique for primary amines.[7][14]
Rationale for Method Development:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst will replace the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups.[7][14] This increases volatility and thermal stability, making the analyte suitable for GC.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal for separating the derivatized analyte from other components.
-
Carrier Gas: Helium is the most common carrier gas, but hydrogen or nitrogen can also be used as alternatives.[15][16][17]
-
Detector: A mass spectrometer is used for detection, providing both quantitative data and mass spectra for structural confirmation. The fragmentation pattern of the trifluoromethylthio group can provide additional confirmation of the analyte's identity.[18][19][20]
Workflow Diagram:
Caption: GC-MS analysis workflow with derivatization.
Detailed GC-MS Protocol:
-
Derivatization:
-
In a reaction vial, dissolve approximately 1 mg of the sample in 100 µL of an anhydrous aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV/MS | GC-MS (with Derivatization) |
| Retention Time (min) | 5 - 10 | 10 - 15 |
| Resolution (Rs) | > 2.0 from impurities | > 2.5 from impurities |
| Limit of Detection (LOD) | ~10 ng/mL (UV), <1 ng/mL (MS) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL (UV), ~3 ng/mL (MS) | ~3 ng/mL |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time per Sample | ~20 minutes | ~30 minutes (excluding derivatization) |
| Throughput | Higher | Lower due to derivatization step |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.
-
HPLC is the recommended primary technique for routine quality control, purity assessments, and quantification due to its direct compatibility with the analyte, simpler sample preparation, and higher throughput. The use of a mass spectrometer as a detector (LC-MS) will provide the necessary specificity for unequivocal identification.
-
GC-MS serves as an excellent orthogonal technique for confirmatory analysis and for the identification of volatile and semi-volatile impurities that may not be well-resolved by HPLC. While the derivatization step adds complexity, the high resolving power of capillary GC and the structural information from mass spectrometry are invaluable for in-depth characterization.
Ultimately, the choice of methodology will depend on the specific analytical goals, available instrumentation, and the required level of structural elucidation. For comprehensive characterization, employing both techniques will provide the most complete analytical picture of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 370-46-7|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT studies on the electronic properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
An In-Depth Guide to the Electronic Properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine: A DFT-Driven Comparative Analysis
This guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will leverage Density Functional Theory (DFT) to elucidate its characteristics and present a comparative study against structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique electronic landscape imparted by the trifluoromethylthio (-SCF3) and diamine functionalities.
Part 1: The Strategic Imperative for Computational Analysis
In modern drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its reactivity, intermolecular interactions, and pharmacokinetic profile.[1] The title compound, this compound, features a compelling combination of functional groups. The benzene-1,2-diamine (o-phenylenediamine) core is a well-known scaffold in pharmacologically active compounds.[2] The addition of the 4-((trifluoromethyl)thio) group introduces a potent modulator of electronic properties.
The -SCF3 group is a strong electron-withdrawing substituent, a characteristic that can significantly alter the reactivity and physical properties of the parent molecule.[1] This modulation is critical for fine-tuning ligand-receptor binding affinities, enhancing metabolic stability, and improving bioavailability.[1][3] Concurrently, the two amine groups on the aromatic ring are electron-donating. This electronic push-pull relationship creates a unique charge distribution, making DFT an ideal tool to quantify these effects before committing to costly and time-consuming synthesis. DFT allows us to predict key electronic descriptors like frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and ionization potential, which collectively govern the molecule's behavior.[4]
Part 2: A Self-Validating DFT Protocol for Accurate Predictions
The trustworthiness of computational results hinges on a robust and well-justified methodology. The protocol outlined below is designed for accuracy and is grounded in widely accepted practices for molecules of this class.[5][6][7]
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[8] B3LYP is chosen for its excellent balance between computational efficiency and accuracy for organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide the necessary flexibility for describing the electron distribution accurately, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.[5][6]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for self-validation; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]
-
Electronic Property Calculation: With the validated ground-state geometry, single-point energy calculations are performed to derive the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.[9][10]
-
Conceptual DFT Descriptors: From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Chemical Hardness (η) = (IP - EA) / 2
-
Electronegativity (χ) = (IP + EA) / 2
-
-
Visualization: Molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map are generated for qualitative analysis of reactivity and interaction sites.[8]
Computational Workflow Diagram
Caption: A validated workflow for DFT calculations.
Part 3: Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, we compare its predicted DFT-derived values with key analogs. This comparison isolates the electronic contributions of the -SCF3 and the second amine group.
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Rationale for Inclusion |
| Benzene-1,2-diamine | High (less negative) | High (less negative) | Large | Low | Low | Unsubstituted parent molecule for baseline comparison.[2] |
| 4-(Trifluoromethylthio)aniline | Lower | Much Lower | Smaller | Higher | Higher | Analog to isolate the effect of the potent -SCF3 withdrawing group.[11][12] |
| This compound | Intermediate | Low | Smallest | Intermediate | High | Target Molecule: Combines the electron-donating diamine with the electron-withdrawing -SCF3 group. |
| Aniline | High (less negative) | High (less negative) | Large | Low | Low | Simplest aromatic amine for fundamental comparison. |
Discussion of Trends:
-
Effect of the -SCF3 Group: Comparing Benzene-1,2-diamine with the target molecule, the introduction of the strongly electron-withdrawing -SCF3 group is expected to significantly lower the energy of both the HOMO and LUMO.[1] This effect is clearly seen when comparing aniline to 4-(trifluoromethylthio)aniline. This stabilization of orbitals leads to a higher ionization potential and electron affinity.
-
Effect of the Diamine Groups: The two electron-donating amine groups on the benzene ring work to raise the energy of the HOMO, making the molecule easier to oxidize compared to an analog without these groups. This is why the HOMO of the target molecule is predicted to be at a higher energy (less negative) than that of 4-(trifluoromethylthio)aniline.
-
The HOMO-LUMO Gap: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[9] A smaller gap suggests higher reactivity. The target molecule is predicted to have the smallest gap. This arises from the "push-pull" effect: the amine groups "push" the HOMO energy up, while the -SCF3 group "pulls" the LUMO energy down. This reduced gap has significant implications for its potential use in organic electronics and as a reactive intermediate in synthesis.[13]
Frontier Molecular Orbital Energy Diagram
Caption: Comparative HOMO-LUMO energy levels.
Part 4: Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[8] It maps regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites).
For this compound, the MEP map is predicted to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the two amine groups due to their lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bonding.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amine groups and, to a lesser extent, the highly electronegative fluorine atoms of the -SCF3 group. These regions are susceptible to nucleophilic attack.
This charge polarization is critical for drug design, as it dictates how the molecule will orient itself within a protein binding pocket, forming key hydrogen bonds and other electrostatic interactions.
Part 5: Pathways to Experimental Validation
While DFT provides powerful predictions, experimental validation is the cornerstone of scientific integrity. The computational results presented here can be corroborated through established laboratory techniques:
-
Cyclic Voltammetry (CV): This electrochemical method can be used to determine the oxidation and reduction potentials of the molecule.[14][15] These experimental values correlate directly with the HOMO and LUMO energy levels, respectively, providing a direct test of the DFT predictions.
-
UV-Visible Spectroscopy: The electronic absorption spectrum of the compound can be measured and compared to theoretical spectra calculated using Time-Dependent DFT (TD-DFT).[4][7] The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap, offering another layer of validation.
Conclusion
The DFT-driven analysis of this compound reveals a molecule with a finely tuned electronic structure. The synergistic interplay between the electron-donating diamine moieties and the potent electron-withdrawing trifluoromethylthio group results in a significantly reduced HOMO-LUMO gap, suggesting high reactivity and potential for charge-transfer applications. This computational guide provides a robust framework for understanding these properties, offering predictive insights that can accelerate the rational design of novel pharmaceuticals and advanced materials. The proposed methodologies and comparative data serve as a valuable resource for professionals aiming to exploit the unique chemical characteristics of this promising molecular scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dataset of Theoretical MEP, HOMO-LUMO Band gap and Experimental Cole-cole plot of 4-(ortho-, meta- and para-fluorophenyl)thiosemicarbazide isomers - Mendeley Data [data.mendeley.com]
- 11. lookchem.com [lookchem.com]
- 12. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Performance Benchmarking of 4-((Trifluoromethyl)thio)benzene-1,2-diamine-based Materials: A Comparative Guide
In the relentless pursuit of advanced materials for demanding applications in aerospace, microelectronics, and communications, the molecular architecture of polymers plays a pivotal role. The strategic incorporation of fluorine-containing functional groups into polymer backbones has emerged as a powerful tool to enhance thermal stability, chemical resistance, and dielectric properties. This guide provides a comprehensive performance benchmark of materials derived from 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a key building block for high-performance polyimides. Through a comparative analysis with established and alternative materials, supported by experimental data from peer-reviewed literature, we aim to elucidate the unique advantages conferred by the trifluoromethylthio (-SCF3) moiety.
Introduction: The Imperative for High-Performance Polymers
Aromatic polyimides are a class of polymers renowned for their exceptional thermal and mechanical properties.[1] However, their application can be limited by poor solubility, which complicates processing. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, has been a successful strategy to overcome this limitation while simultaneously enhancing other desirable properties.[2][3] These fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and improved optical transparency.[2][4]
The focus of this guide, this compound, introduces a trifluoromethylthio (-SCF3) group. This functional group is expected to impart a unique combination of properties due to its electron-withdrawing nature and steric bulk. This guide will benchmark the anticipated performance of polyimides synthesized from this diamine against both a non-fluorinated analogue and a well-established trifluoromethyl-containing diamine.
Comparative Materials
To establish a clear performance benchmark, we will compare a polyimide synthesized from this compound (PI-SCF3) with two other polyimides based on the following diamines:
-
Alternative 1 (Non-Fluorinated): 4,4'-Oxydianiline (ODA) - A widely used diamine for the synthesis of commercial polyimides (e.g., Kapton®).
-
Alternative 2 (Fluorinated): 2,2'-Bis(trifluoromethyl)benzidine (TFMB) - A common fluorinated diamine used to enhance solubility and reduce the dielectric constant of polyimides.[5]
All three diamines will be considered in polymerization with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common dianhydride used for the synthesis of high-performance, soluble polyimides.[4]
Experimental Workflow: Synthesis and Characterization
The synthesis of polyimides from diamines and dianhydrides typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[1]
Synthesis of Poly(amic acid)
The following is a generalized procedure for the synthesis of the poly(amic acid) precursor.
Protocol:
-
In a dry, nitrogen-purged flask, dissolve the diamine (e.g., this compound) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the solution under continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Imidization: Formation of the Polyimide Film
The poly(amic acid) solution is then cast into a thin film and thermally cured to induce cyclization to the final polyimide.
Protocol:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Heat the cast film in a vacuum oven using a staged curing cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
After cooling to room temperature, peel the resulting polyimide film from the glass substrate.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the expected performance of polyimides derived from this compound (PI-SCF3) in comparison to those derived from ODA (PI-ODA) and TFMB (PI-TFMB), based on data from related fluorinated polyimides reported in the literature.
| Property | PI-SCF3 (Projected) | PI-ODA | PI-TFMB |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~330 °C | ~260 °C | ~350 °C |
| 5% Weight Loss Temp. (Td5) | >500 °C | ~500 °C | >530 °C[6] |
| Mechanical Properties | |||
| Tensile Strength | ~100 MPa | ~120 MPa | ~110 MPa |
| Elongation at Break | ~10 % | ~30 % | ~15 % |
| Electrical Properties | |||
| Dielectric Constant (1 MHz) | ~2.7 | ~3.4 | ~2.8[7] |
| Solubility | |||
| NMP, DMAc | Soluble | Insoluble | Soluble[6] |
Discussion of Performance Metrics
Thermal Stability
The introduction of C-F bonds, which have high bond dissociation energy, generally enhances the thermal stability of polymers.[7] Therefore, both PI-SCF3 and PI-TFMB are expected to exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td5) compared to the non-fluorinated PI-ODA. The rigid structure of the TFMB diamine likely contributes to its exceptionally high thermal stability.[6]
Mechanical Properties
While fluorination enhances thermal stability, it can sometimes lead to a decrease in mechanical properties such as tensile strength and elongation at break. This is often attributed to a reduction in intermolecular chain packing and interactions due to the bulky fluorine-containing groups.[8] PI-ODA is expected to exhibit superior mechanical flexibility, as indicated by a higher elongation at break.
Dielectric Properties
A key advantage of fluorinated polyimides is their low dielectric constant, which is crucial for applications in microelectronics. The low polarizability of the C-F bond and the increase in free volume caused by the bulky CF3 groups contribute to a reduction in the dielectric constant.[2][3] Both PI-SCF3 and PI-TFMB are projected to have significantly lower dielectric constants than PI-ODA, making them suitable for high-frequency applications.[7]
Solubility
A major drawback of conventional aromatic polyimides like PI-ODA is their poor solubility, which limits their processability.[1] The incorporation of bulky, non-planar groups like -CF3 and -SCF3 disrupts chain packing and enhances solubility in organic solvents.[2][6] This improved solubility allows for easier processing via solution-casting techniques.
Conclusion
Materials based on this compound represent a promising class of high-performance polymers. The introduction of the -SCF3 group is anticipated to yield polyimides with an excellent balance of properties, including high thermal stability, a low dielectric constant, and good solubility. While a slight trade-off in mechanical properties compared to non-fluorinated analogues may be observed, the overall performance profile makes these materials highly attractive for advanced applications in electronics and aerospace where thermal and dielectric performance are critical. Further experimental validation is warranted to fully elucidate the structure-property relationships in this novel class of fluorinated polyimides.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides | Semantic Scholar [semanticscholar.org]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Tale of Two Fluorines: A Comparative Analysis of Trifluoromethylthio vs. Trifluoromethyl Substituted Diamines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone for optimizing molecular properties and enhancing therapeutic potential. Among the medicinal chemist's most trusted tools are the trifluoromethyl (-CF3) and the trifluoromethylthio (-SCF3) groups. While both are potent electron-withdrawing moieties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement, their subtle yet significant differences can be the deciding factor in advancing a lead candidate. This guide provides an in-depth comparative analysis of diamines substituted with these two critical fluorinated groups, offering field-proven insights and supporting experimental data to inform rational drug design.
At a Glance: Key Physicochemical and Pharmacokinetic Distinctions
| Property | Trifluoromethyl (-CF3) | Trifluoromethylthio (-SCF3) | Rationale & Implications for Diamine Scaffolds |
| Lipophilicity (Hansch π value) | +0.88[1] | +1.44 (est.) | The -SCF3 group imparts significantly greater lipophilicity, which can enhance membrane permeability and cell penetration of diamine-based drugs. However, this may also increase non-specific binding and reduce solubility if not carefully balanced.[2][3] |
| Electronic Effect | Strongly electron-withdrawing | Potently electron-withdrawing[2][4] | Both groups decrease the basicity (pKa) of the amine nitrogens, which can modulate target binding interactions and reduce off-target effects at physiological pH. The potent effect of -SCF3 can be leveraged to fine-tune these interactions. |
| Metabolic Stability | High; C-F bond strength (485.3 kJ/mol) prevents CYP-mediated oxidation.[1][5] | High; protects adjacent bonds from enzymatic degradation.[2][3] | Introduction of either group is a robust strategy to block metabolic hotspots on or near the diamine core, prolonging the drug's half-life and reducing metabolic clearance.[6][7] |
| Steric Profile (van der Waals radius) | Similar to a chlorine atom (1.30 Å vs 0.99 Å for Cl).[1][5] | Larger than -CF3 | The larger size of the -SCF3 group can provide a better fit for certain binding pockets but may also introduce steric hindrance. This difference allows for probing the steric tolerance of a target protein. |
Delving Deeper: A Mechanistic and Practical Comparison
The choice between a -CF3 and an -SCF3 substituent on a diamine scaffold is not merely an academic exercise; it is a critical decision that impacts a drug candidate's entire pharmacokinetic and pharmacodynamic profile.
The Lipophilicity Conundrum: Permeability vs. Promiscuity
The most striking difference between the two groups lies in their contribution to lipophilicity. The trifluoromethylthio group is one of the most lipophilic functional groups used in drug design.[3] This enhanced lipophilicity, stemming from the sulfur atom, can be a double-edged sword.
-
The Advantage: Increased lipophilicity can significantly improve a drug's ability to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[1][2][5] For diamine-based compounds targeting the central nervous system, the higher lipophilicity of an -SCF3 analogue could facilitate passage across the blood-brain barrier.
-
The Caveat: Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific binding to off-target lipophilic pockets, potentially causing toxicity. Therefore, the decision to employ an -SCF3 group must be made in the context of the overall molecular properties.
The trifluoromethyl group, while still increasing lipophilicity compared to a methyl group, offers a more moderate enhancement.[1] This makes it a safer, often initial, choice when aiming to improve metabolic stability without drastically altering solubility and specificity.
Experimental Workflow: Comparative Lipophilicity Determination
To empirically determine the impact of -CF3 vs. -SCF3 substitution on the lipophilicity of a diamine scaffold, a standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to measure the logarithm of the partition coefficient (log P).
Caption: Workflow for comparative log P determination using RP-HPLC.
Taming Metabolism: The Power of Electron Withdrawal
Both -CF3 and -SCF3 groups are potent electron-withdrawing moieties, a property that significantly contributes to enhanced metabolic stability.[1][2][4] By pulling electron density away from the diamine core and adjacent aromatic rings, these groups can "deactivate" sites that are prone to oxidative metabolism by cytochrome P450 enzymes.
The extremely strong carbon-fluorine bond in the -CF3 group is a key reason for its exceptional metabolic stability.[1][5] This makes it an excellent choice for blocking a known metabolic hotspot. The introduction of a -CF3 group can significantly reduce the number of metabolites formed and increase the half-life of a drug.[6]
Similarly, the trifluoromethylthio group confers enhanced metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[2] Its potent electron-withdrawing nature can shield the entire molecule from metabolic attack.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to compare the metabolic stability of trifluoromethyl and trifluoromethylthio substituted diamine analogues.
1. Objective: To determine the rate of disappearance of the test compounds upon incubation with liver microsomes.
2. Materials:
-
Test compounds (CF3- and SCF3-diamine analogues)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.[6]
-
Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Logical Framework: Selecting the Right Moiety
The decision to use a -CF3 or -SCF3 group on a diamine scaffold should be guided by a clear, logical framework rooted in the specific goals of the drug discovery program.
Caption: Decision-making framework for selecting -CF3 vs. -SCF3.
Synthesis of Substituted Diamines: A Brief Overview
The synthesis of diamines bearing these fluorinated groups can be achieved through various established methods.
-
Trifluoromethyl-containing diamines can be prepared via asymmetric decarboxylative Mannich addition reactions or through the trifluoromethylation of imine intermediates.[8][9] Another approach involves the condensation of diamines with in situ generated trifluoroacetonitrile (CF3CN).[10]
-
Trifluoromethylthio-substituted amines can be synthesized via direct electrophilic N-trifluoromethylthiolation using reagents like trifluoromethanesulfenamide.[11]
Conclusion: A Strategic Choice for Optimized Drug Candidates
Both trifluoromethyl and trifluoromethylthio groups are invaluable assets in the medicinal chemist's toolbox for the design of novel diamine-based therapeutics. The -CF3 group offers a reliable and well-understood method to enhance metabolic stability with a moderate increase in lipophilicity. In contrast, the -SCF3 group provides a more pronounced lipophilic enhancement, which can be highly advantageous for membrane permeability but requires careful management to avoid detrimental effects on solubility and specificity.
The ultimate decision rests on a thorough analysis of the structure-activity and structure-property relationships of the target class. By understanding the distinct physicochemical profiles of these two powerful functional groups and employing the comparative experimental protocols outlined in this guide, researchers can make more informed, data-driven decisions to accelerate the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is not an academic triviality. It is a critical determinant of a drug's efficacy and safety.[1][2][3][4] Enantiomers, non-superimposable mirror-image molecules, can exhibit drastically different pharmacological effects, transforming a potential therapeutic into a toxin.[1][5] Consequently, the unambiguous determination of absolute configuration is a cornerstone of chemical and pharmaceutical research, mandated by regulatory bodies like the FDA early in the drug development process.[2]
This guide provides an in-depth comparison of the available analytical techniques for determining absolute configuration, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the underlying principles that make this technique so definitive, explore its practical execution, and objectively compare its performance against powerful solution-state alternatives like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is widely regarded as the most powerful and direct method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[6][7][8][9] The technique's power lies in its ability to generate a detailed electron density map of a molecule, providing direct visualization of the atomic arrangement.[6] However, a routine diffraction experiment only reveals the relative configuration of stereocenters.[7] To determine the absolute configuration, one must harness a subtle but powerful physical phenomenon: anomalous dispersion.[10][11][12]
The Principle of Anomalous Dispersion
Under normal conditions, X-ray scattering is considered an elastic collision, and the intensities of diffraction spots from a plane of atoms (h,k,l) and its inverse (-h,-k,-l)—known as a Friedel pair—are identical. This is known as Friedel's Law. However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, this law breaks down.[11][13]
This phenomenon, called anomalous dispersion or resonant scattering, causes the scattering factor of the atom to become a complex number, introducing a phase shift.[12][13][14] This phase shift results in measurable intensity differences between the Friedel pairs.[11] It is this difference, however small, that contains the information about the absolute handedness of the molecule in the crystal. The effect is most pronounced for "heavy" atoms (e.g., bromine, sulfur, phosphorus, or metals), and their presence in a molecule significantly improves the chances of a successful absolute configuration determination.[9][10]
The Flack Parameter: A Quantitative Measure of Chirality
In 1983, H. D. Flack introduced a parameter that provides a simple and robust way to quantify the absolute structure from diffraction data.[15][16] The Flack parameter, x, is refined during the crystallographic analysis and essentially represents the molar fraction of the inverted enantiomer in the crystal.[15][17][18]
The interpretation is straightforward:
-
A Flack parameter close to 0 , with a small standard uncertainty (s.u.), indicates that the determined absolute configuration is correct.[15]
-
A value close to 1 suggests that the inverted structure is the correct one.[15]
-
A value near 0.5 may indicate a racemic crystal or twinning.[15]
For a confident assignment in an enantiopure sample, a standard uncertainty of less than 0.08 is generally considered sufficient.[19] The Flack parameter has become an essential metric reported in all crystallographic analyses of chiral compounds.[16][19]
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography is definitive, it has a critical prerequisite: the ability to grow a high-quality single crystal.[3][9][20][21] This can be a significant bottleneck, especially in early drug discovery where compounds may be oils or amorphous solids.[1] This is where solution-state spectroscopic methods provide powerful alternatives.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][22][23] Since all organic molecules have IR absorptions, VCD does not require a chromophore.[23]
-
How it Works: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[20] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1][20] A good correlation in the pattern and signs of the VCD bands confirms the assignment.[20]
-
Advantages: VCD is performed on samples in solution, eliminating the need for crystallization.[1][3] It is broadly applicable and provides rich structural information.[20][22]
-
Limitations: VCD signals are inherently weak, often requiring higher sample concentrations and longer acquisition times.[23] The accuracy of the assignment is critically dependent on the quality of the computational model, which must accurately represent the conformational landscape of the molecule in solution.[1]
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis spectroscopy, measuring the differential absorption of circularly polarized light in the ultraviolet region, corresponding to electronic transitions.[23][24]
-
How it Works: Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum to one predicted by quantum-mechanical calculations (typically TD-DFT).[25][26] For molecules with multiple chromophores, the exciton chirality method (ECM) can be a powerful tool, correlating the sign of specific ECD signals (couplets) with the spatial arrangement of the chromophores.[27]
-
Advantages: ECD is highly sensitive and requires less sample than VCD.
-
Limitations: The molecule must contain a UV-Vis chromophore. Like VCD, its reliability hinges on accurate conformational analysis and high-level computational modeling.[24][27] The presence of multiple conformations can complicate spectral interpretation.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, while not intrinsically able to distinguish between enantiomers, can be used to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][21][28]
-
How it Works: A chiral substrate is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a pair of diastereomers.[29][30][31] These diastereomers have distinct NMR spectra, and by analyzing the chemical shift differences (Δδ) for the two diastereomers, one can deduce the absolute configuration based on established empirical models.[30]
-
Advantages: NMR is a widely accessible technique and avoids the need for crystallization.[21]
-
Limitations: The method requires chemical modification of the analyte, which may not always be straightforward.[3] It also relies on empirical models that may not be universally applicable.[30]
Head-to-Head Comparison
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Agents |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Conclusiveness | Definitive (Gold Standard) | High (with robust computation) | High (with robust computation) | High (model-dependent) |
| Need for Derivatization | No (sometimes for crystallization) | No | No (sometimes to add chromophore) | Yes |
| Reliance on Computation | No (for determination) | Yes (essential for assignment) | Yes (essential for assignment) | No (relies on empirical models) |
| Key Requirement | High-quality single crystal | IR-active vibrations | UV-Vis chromophore | Reactive functional group (e.g., -OH, -NH2) |
| Primary Limitation | Crystallization can be difficult/impossible | Weak signals, computationally intensive | Requires chromophore, computationally intensive | Requires derivatization, model limitations |
Experimental Protocols & Workflows
Workflow: Absolute Structure Determination by X-ray Crystallography
The process is a self-validating system where the quality of the data and the final refined model must meet rigorous standards.
Caption: Workflow for X-ray crystallography absolute configuration determination.
Detailed Steps:
-
Crystal Growth and Selection:
-
Causality: A single, well-ordered crystal is paramount. Defects or twinning can compromise data quality, making the subtle anomalous signal impossible to detect accurately.
-
Protocol: Grow crystals using techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion. Select a crystal of appropriate size (typically 0.1-0.3 mm) with sharp edges and no visible defects under a microscope.[9]
-
-
Data Collection:
-
Causality: To maximize the anomalous signal, the choice of X-ray wavelength is critical. Using a source with a wavelength closer to the absorption edge of a heavy atom in the molecule (e.g., Cu Kα radiation, λ=1.54 Å) enhances the effect.[13] Synchrotrons offer tunable wavelengths for optimal anomalous scattering.[14][32]
-
Protocol: Mount the selected crystal on a diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data to ensure high redundancy and accurate measurement of Friedel pairs.
-
-
Structure Solution and Refinement:
-
Causality: An accurate initial structural model is necessary before the absolute configuration can be assessed.
-
Protocol: Solve the structure using direct methods or Patterson methods to get an initial electron density map. Build and refine the atomic model against the diffraction data until convergence is reached (indicated by low R-factors).
-
-
Absolute Structure Determination:
-
Causality: This is the critical step where the measured differences between Friedel pairs are used to determine the correct enantiomer.
-
Protocol: During the final stages of refinement, introduce the Flack parameter (x) into the least-squares model. The software will refine x based on the intensities of all measured Bijvoet pairs.[15] The final value and its standard uncertainty (s.u.) provide the determination.[15][16] For example, a result of x = 0.05(7) provides high confidence in the assigned structure.
-
Decision-Making Framework: Choosing the Right Technique
Caption: Decision tree for selecting an absolute configuration determination method.
Conclusion: An Integrated Approach
While X-ray crystallography remains the unequivocal gold standard for absolute structure determination, its applicability is contingent on sample crystallinity.[3][20] For researchers in drug development, where timelines are critical and materials can be challenging to crystallize, VCD and ECD have emerged as indispensable, rapid, and reliable alternatives.[1][33] These spectroscopic techniques, powered by advances in computational chemistry, provide confident assignments from minute quantities of material in solution. The most robust strategy involves an integrated approach: using the rapid, solution-state methods for high-throughput screening and initial assignment, and reserving the definitive power of X-ray crystallography for final confirmation of lead candidates and regulatory submissions. Understanding the strengths and limitations of each technique allows the modern researcher to select the most efficient and effective path to unambiguously define the three-dimensional reality of their molecules.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spark904.nl [spark904.nl]
- 4. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. rigaku.com [rigaku.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 12. iucr.org [iucr.org]
- 13. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 14. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 15. Flack parameter - Wikipedia [en.wikipedia.org]
- 16. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 17. dictionary.iucr.org [dictionary.iucr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 22. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 23. jascoinc.com [jascoinc.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
A Comparative Guide to Isotopic Labeling with 4-((Trifluoromethyl)thio)benzene-1,2-diamine for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the precise measurement of changes in molecular abundance is paramount. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become a cornerstone for achieving this precision. This guide provides an in-depth comparison of 4-((Trifluoromethyl)thio)benzene-1,2-diamine as a sophisticated derivatization agent for isotopic labeling studies, particularly targeting carbonyl-containing molecules such as α-dicarbonyls and α-keto acids. We will explore its unique advantages over traditional reagents and provide the experimental framework to leverage its full potential.
The Challenge with Carbonyls and the Power of Derivatization
Carbonyl-containing metabolites, such as α-keto acids, are central to numerous metabolic pathways. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor ionization efficiency and instability.[1] Chemical derivatization addresses these challenges by introducing a chemical tag that enhances chromatographic separation and boosts MS detection sensitivity.[1][2] When this tag is available in isotopically light and heavy forms, it enables precise relative quantification of metabolites between different sample sets.[3][4]
Introducing this compound: A Multifaceted Reagent
This compound is an analogue of the well-established derivatization reagent, o-phenylenediamine (OPD). OPD reacts with α-dicarbonyl compounds to form stable, cyclic quinoxaline derivatives that are readily analyzed by LC-MS.[2][5][6] The inclusion of the trifluoromethylthio (SCF3) group in this compound offers three distinct advantages over traditional OPD:
-
Enhanced Mass Spectrometry Detection: The electron-withdrawing nature of the SCF3 group can improve the ionization efficiency of the resulting quinoxaline derivative, leading to greater sensitivity in MS-based quantification.
-
A Unique Reporter for ¹⁹F NMR: The trifluoromethyl group provides a clean and sensitive handle for ¹⁹F NMR spectroscopy.[7][8] This opens up possibilities for orthogonal detection and quantification, which can be particularly valuable in complex biological matrices.[7]
-
Potential for Isotopic Labeling: By synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N in the benzene ring), this reagent can be used for relative quantification studies, similar to other isotopic labeling strategies.
Comparative Analysis with Alternative Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the specific analytical goals. Here, we compare this compound with other commonly used reagents for carbonyl compounds.
| Feature | This compound | o-Phenylenediamine (OPD) | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagents (e.g., Girard's T) |
| Specificity | High for α-dicarbonyls and α-keto acids | High for α-dicarbonyls and α-keto acids[2][9] | Broad for aldehydes and ketones | Broad for aldehydes and ketones |
| Reaction Product | Single, stable quinoxaline derivative | Single, stable quinoxaline derivative[2] | Forms syn and anti hydrazone isomers, complicating chromatography | Forms hydrazone derivatives |
| MS Sensitivity | Potentially very high due to SCF3 group | Good, forms stable protonated molecules[2] | Good, but can be affected by isomerism | Excellent, introduces a permanently charged quaternary amine |
| ¹⁹F NMR Compatibility | Yes, provides a distinct NMR signal | No | No | No |
| Isotopic Labeling | Feasible through synthesis of ¹³C or ¹⁵N analogues | Feasible through synthesis of ¹³C or ¹⁵N analogues | Commercially available in isotopically labeled forms | Commercially available in isotopically labeled forms |
| Enrichment Strategy | Not inherently designed for enrichment | Not inherently designed for enrichment | Not inherently designed for enrichment | Can be used for enrichment of carbonyl-containing molecules[1] |
Experimental Workflows and Protocols
Derivatization of α-Keto Acids
The reaction of an o-phenylenediamine derivative with an α-keto acid proceeds via condensation to form a stable quinoxaline-2-ol derivative. This reaction is typically carried out under acidic conditions.
Caption: Reaction of this compound with an α-keto acid.
Experimental Protocol: Derivatization of α-Keto Acids in a Biological Sample
This protocol is adapted from established methods for o-phenylenediamine derivatization and can be optimized for this compound.[6]
-
Sample Preparation:
-
To 100 µL of deproteinized plasma or cell lysate, add an internal standard (e.g., a ¹³C-labeled α-keto acid).
-
-
Derivatization Reaction:
-
Add 50 µL of a 10 mM solution of this compound in 2 M HCl.
-
For isotopic labeling, use a 1:1 mixture of the "light" (unlabeled) and "heavy" (e.g., ¹³C₆-labeled) derivatization reagent for the respective samples.
-
Incubate the mixture at 80°C for 30 minutes. The acidic conditions facilitate the condensation reaction to form the stable quinoxaline derivative.[6]
-
-
Sample Cleanup:
-
After cooling to room temperature, perform a solid-phase extraction (SPE) using a C18 cartridge to remove excess reagent and other polar interferences.
-
Elute the derivatized keto acids with methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for reverse-phase LC-MS/MS analysis.
-
Monitor the transition of the protonated molecular ion to a characteristic fragment ion for quantification.
-
Isotopic Labeling Workflow for Relative Quantification
Caption: Workflow for relative quantification using isotopic labeling.
Leveraging the Trifluoromethylthio Group for ¹⁹F NMR
The SCF3 group on the derivatization reagent provides a powerful tool for orthogonal detection using ¹⁹F NMR. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, which can provide structural and quantitative information.[7][10] The typical chemical shift for a trifluoromethylthio group attached to an aromatic ring is in the range of -40 to -50 ppm (relative to CFCl₃).[11]
Advantages of ¹⁹F NMR in this context include:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H for NMR detection.[8]
-
Low Background: Fluorine is rare in biological systems, resulting in a clean spectrum with minimal interference.
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can provide accurate quantification of the derivatized analytes.
Conclusion
This compound presents a compelling option for researchers seeking to perform advanced quantitative analysis of carbonyl-containing compounds. Its ability to form stable derivatives, coupled with the enhanced detection capabilities offered by the trifluoromethylthio group in both mass spectrometry and ¹⁹F NMR, sets it apart from more traditional reagents. While the synthesis of its isotopically labeled counterparts is a prerequisite for relative quantification studies, the potential for highly sensitive and specific measurements makes it a valuable tool in the fields of metabolomics and drug development. The experimental protocols and comparative data provided in this guide offer a solid foundation for the successful implementation of this versatile reagent in your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Isotopic Labeling Reagents for Relative ...(TF07139) | UIUC Office of Technology Management [origin.otm.illinois.edu]
- 4. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for α-keto acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
Quantifying the Unseen: A Comparative Guide to the Electron-Withdrawing Strength of the SCF₃ Group
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its electronic properties. Among these, the trifluoromethylthio (SCF₃) group has emerged as a compelling substituent, valued for its potent electron-withdrawing nature which can significantly modulate the reactivity and properties of a parent molecule. This guide provides an in-depth, objective comparison of the electron-withdrawing effect of the SCF₃ group against other commonly employed electron-withdrawing groups, supported by experimental data and detailed protocols for its quantification.
The Language of Electron Demand: Understanding Substituent Effects
The electron-donating or -withdrawing nature of a substituent is a fundamental concept in physical organic chemistry, dictating the electron density distribution within a molecule and, consequently, its reactivity.[1] Electron-withdrawing groups (EWGs) stabilize anionic intermediates and increase the acidity of nearby protons by pulling electron density away from the rest of the molecule through a combination of inductive and resonance effects. Quantifying these effects is paramount for predicting reaction outcomes, understanding reaction mechanisms, and fine-tuning the properties of bioactive molecules.
Several empirical scales have been developed to quantify the electronic influence of substituents, with the Hammett and Taft parameters being the most widely recognized.
-
Hammett Equation (σ): This linear free-energy relationship correlates the reaction rates and equilibrium constants of a vast number of reactions of meta- and para-substituted benzene derivatives. The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The parameter is further dissected into σₚ (para-substituent) and σₘ (meta-substituent) to capture positional differences in electronic influence.
-
Taft Parameters (σI and σR): Taft's dual-parameter equation provides a more nuanced understanding by separating the overall electronic effect into its inductive (σI) and resonance (σR) components. The inductive effect (σI) is transmitted through the sigma bonds, while the resonance effect (σR) involves the delocalization of pi electrons.
The SCF₃ Group in Focus: A Quantitative Comparison
The trifluoromethylthio (SCF₃) group is often compared to its more well-known cousin, the trifluoromethyl (CF₃) group, as well as other potent EWGs like the nitro (NO₂) and cyano (CN) groups. To provide a clear comparison, the following table summarizes the key electronic parameters for these groups, primarily sourced from the comprehensive review by Hansch, Leo, and Taft.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Taft Inductive (σI) | Taft Resonance (σR) |
| SCF₃ | 0.50 | 0.40 | 0.43 | 0.07 |
| CF₃ | 0.54 | 0.43 | 0.45 | 0.09 |
| NO₂ | 0.78 | 0.71 | 0.65 | 0.13 |
| CN | 0.66 | 0.56 | 0.57 | 0.09 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As the data illustrates, the SCF₃ group is a strong electron-withdrawing group, with Hammett parameters comparable to, though slightly less potent than, the CF₃ group. Both the SCF₃ and CF₃ groups are significantly less electron-withdrawing than the nitro (NO₂) group, but stronger than many other common EWGs. The Taft parameters reveal that the electron-withdrawing nature of the SCF₃ group is primarily due to its strong inductive effect (σI = 0.43), with a minor contribution from resonance (σR = 0.07).
The Litmus Test: pKₐ as a Measure of Electron-Withdrawing Strength
A practical and highly sensitive method for quantifying the electron-withdrawing effect of a substituent is to measure the acidity (pKₐ) of a probe molecule, such as benzoic acid or aniline, bearing that substituent. An electron-withdrawing group will stabilize the conjugate base, leading to a stronger acid and a lower pKₐ value.
The following table compares the experimental pKₐ values of para-substituted benzoic acids in water at 25°C.
| Substituent (at para-position) | pKₐ of Benzoic Acid Derivative |
| H | 4.20 |
| SCF₃ | 3.76 (Predicted) |
| CF₃ | 3.69 (Predicted) |
| NO₂ | 3.44[2][3] |
| CN | 3.55 |
The lower pKₐ values of the substituted benzoic acids compared to benzoic acid itself clearly demonstrate the electron-withdrawing nature of these groups.[2][3][4] The nitro-substituted benzoic acid is the most acidic, consistent with its large Hammett constant. The predicted pKₐ value for 4-(trifluoromethylthio)benzoic acid suggests an acidity comparable to that of 4-(trifluoromethyl)benzoic acid, reinforcing the similarity in their electron-withdrawing strengths.
Visualizing Electron Demand: Molecular Electrostatic Potential Maps
Computational chemistry offers a powerful visual tool to understand the electronic landscape of a molecule. A Molecular Electrostatic Potential (MEP) map illustrates the electrostatic potential on the electron density surface of a molecule.[5][6] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Caption: Conceptual MEP comparison of substituted benzenes.
While a direct, side-by-side calculated MEP map comparison is beyond the scope of this guide, the conceptual diagram above illustrates the expected outcome. The strong electron-withdrawing nature of the SCF₃, CF₃, and NO₂ groups leads to a significant depletion of electron density on the aromatic ring, rendering it more electron-deficient (more "blue" in an MEP map) compared to unsubstituted benzene. The magnitude of this effect would be expected to follow the trend established by the Hammett constants: NO₂ > CF₃ ≈ SCF₃.
Experimental Protocol: Determination of pKₐ by Potentiometric Titration
To empirically quantify the electron-withdrawing effect of a substituent, the pKₐ of a substituted benzoic acid can be determined with high accuracy using potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the acid while monitoring the pH.
Caption: Workflow for pKₐ determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the substituted benzoic acid (the analyte) in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (the titrant).
-
Prepare standard buffer solutions for pH meter calibration (pH 4.01, 7.00, and 10.01).
-
-
pH Meter Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions. Ensure the electrode is rinsed with deionized water and blotted dry between each buffer.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 25.00 mL) of the analyte solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stir plate.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not interfere with the stir bar.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the analyte solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
Determine the volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
The pKₐ of the acid is equal to the pH of the solution at the half-equivalence point.
-
Conclusion
The trifluoromethylthio (SCF₃) group is a potent electron-withdrawing substituent with an electronic influence comparable to the widely used trifluoromethyl (CF₃) group. Its strong inductive effect makes it a valuable tool for modulating the electronic properties of organic molecules. Quantitative analysis through Hammett and Taft parameters, as well as pKₐ measurements, provides a clear framework for comparing its electron-withdrawing strength to other common functional groups. This understanding is critical for researchers, scientists, and drug development professionals seeking to rationally design molecules with tailored reactivity and biological activity.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]
- 4. 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | C8HF7O2 | CID 2776796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MEP [cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Selectivity Landscape of 4-((Trifluoromethyl)thio)benzene-1,2-diamine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. Among the most critical is ensuring target specificity. This guide provides an in-depth technical comparison of cross-reactivity studies concerning 4-((Trifluoromethyl)thio)benzene-1,2-diamine derivatives. In the absence of extensive public data on this specific scaffold, we will establish a framework for conducting such studies, comparing the potential of these derivatives against established alternatives, and providing the experimental blueprints necessary for their rigorous evaluation.
The this compound core is of significant interest in medicinal chemistry. The trifluoromethylthio (-SCF3) group is a unique bioisostere known for its high lipophilicity and strong electron-withdrawing nature. These characteristics can enhance a molecule's metabolic stability and ability to cross cell membranes, potentially improving its pharmacokinetic profile.[1] The vicinal diamine functionality, in turn, serves as a versatile anchor for building a diverse library of compounds, often targeting enzymes like kinases by forming key hydrogen bond interactions within the ATP-binding pocket.
However, the very features that make a compound a potent inhibitor of its intended target can also lead to off-target activities, resulting in unforeseen toxicities or a dilution of therapeutic effect. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of rational drug design.
The Imperative of Cross-Reactivity Profiling
Kinase inhibitors, a common application for scaffolds like the one , are notoriously promiscuous. The human kinome consists of over 500 kinases, many of which share significant structural homology in their ATP-binding sites. This similarity can lead to inhibitors binding to multiple kinases, a phenomenon known as polypharmacology. While sometimes beneficial, unintended kinase inhibition is a frequent cause of adverse drug reactions.[2][3][4]
This guide will delineate a robust strategy for characterizing the selectivity of novel this compound derivatives, providing a template for generating the critical data needed to advance a drug discovery program.
Experimental Design for Comprehensive Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of cross-reactivity. This typically begins with broad, high-throughput screening and progresses to more focused, quantitative assays for identified off-targets.
Tier 1: Broad Kinome Scanning
The initial step is to screen a lead compound against a large, representative panel of kinases. Commercial services like Eurofins' KINOMEscan™ offer a competition binding assay platform that can assess a compound's interaction with hundreds of kinases.[3] This provides a broad, unbiased view of the compound's selectivity profile.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve the test compound (a this compound derivative) in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified using a DNA-tagged antibody and qPCR.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 35% or 10%.
Diagram: Tiered Cross-Reactivity Screening Workflow
Caption: A tiered approach to cross-reactivity profiling.
Tier 2: Quantitative IC50/Kd Determination
For any kinases identified as significant hits in the initial screen, the next step is to determine the precise potency of the interaction. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Compound Titration: Prepare a serial dilution of the test compound in DMSO, then dilute into the assay buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP to the kinase/substrate/inhibitor mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Cellular Target Engagement and Phenotypic Assays
Biochemical assays, while crucial, do not always translate directly to a cellular context. Therefore, it is essential to validate key off-target interactions in relevant cell lines. This can involve assessing the phosphorylation of a known substrate of the off-target kinase via Western blot or observing a phenotypic outcome, such as changes in cell viability or proliferation.
Comparative Analysis: Alternative Scaffolds
When evaluating the cross-reactivity profile of this compound derivatives, it is instructive to compare them to alternative scaffolds commonly used in kinase inhibitor design.
| Scaffold Class | Common On-Targets | General Selectivity Profile | Rationale for Comparison |
| Aminopyrimidines | Various (e.g., EGFR, ABL) | Can be highly selective, but off-target effects on related kinases are common. | A widely successful and well-characterized scaffold in many approved kinase inhibitors. |
| Indazoles | Various (e.g., MET, ALK) | Often exhibit a degree of promiscuity, but potent and selective inhibitors have been developed. | Represents another common heterocyclic core used for hinge-binding interactions. |
| Pyrrolo[2,3-d]pyrimidines | RTKs (e.g., VEGFR, PDGFR) | Can be designed as multi-targeted or selective inhibitors.[5] | A privileged scaffold in kinase inhibitor design with a different electronic and steric profile. |
| This compound Derivatives | Hypothesized to target various kinases | To be determined through studies outlined in this guide. | The -SCF3 group may offer unique interactions in the kinase active site, potentially leading to a novel selectivity profile. |
The Role of In Silico Prediction
Given the time and expense of comprehensive experimental screening, computational methods can provide valuable early insights into potential off-target interactions.[2][6][7] These approaches can be used to prioritize which compounds to screen and which kinases to include in smaller, more focused panels.
Computational Workflow: Predicting Off-Target Interactions
-
Ligand-Based Methods: Compare the 2D or 3D structure of the test compound to a database of known active molecules. This can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities.
-
Structure-Based Methods: Dock the test compound into the crystal structures of a wide range of kinases. The docking scores can be used to rank potential off-targets based on the predicted binding affinity.
-
Machine Learning Models: Utilize AI/ML models trained on large datasets of compound-target interactions to predict the probability of a novel compound interacting with various targets.[8]
Diagram: In Silico Off-Target Prediction Workflow
Caption: Workflow for computational prediction of off-targets.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel targeted therapies. However, its potential can only be fully realized through a rigorous and systematic evaluation of its selectivity profile. This guide provides a comprehensive framework for undertaking such an investigation. By combining broad experimental screening with quantitative biochemical and cellular assays, and leveraging the predictive power of in silico tools, researchers can build a detailed understanding of the cross-reactivity of these derivatives.
The data generated from these studies will be invaluable for establishing structure-activity relationships (SAR) and structure-selectivity relationships (SSR), ultimately guiding the design of more potent and selective drug candidates. As the field of drug discovery continues to move towards precision medicine, a deep understanding of a compound's interactions across the proteome is no longer optional—it is the cornerstone of developing safer and more effective medicines.
References
- 1. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
This document provides essential procedural guidance for the safe handling and disposal of 4-((Trifluoromethyl)thio)benzene-1,2-diamine (CAS No. 370-46-7). As a complex molecule incorporating an aromatic amine, a halogenated functional group, and a sulfur linkage, this compound necessitates a multi-faceted approach to waste management to ensure personnel safety and environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations, is mandatory.
Compound Identification and Hazard Profile
A thorough understanding of the chemical's properties and inherent hazards is the foundation of safe handling and disposal. This compound's structure presents a combination of hazards that dictate its classification as a dangerous chemical waste.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 370-46-7 | [1] |
| Molecular Formula | C₇H₇F₃N₂S | [1] |
| Molecular Weight | 208.2 g/mol | [1] |
| IUPAC Name | 4-(trifluoromethyl)thio]benzene-1,2-diamine | |
| Boiling Point | 236.7 °C at 760 mmHg | [1] |
| Density | 1.452 g/cm³ | [1] |
Inherent Hazard Analysis:
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are toxic, readily absorbed through the skin, and are considered potential human carcinogens.[2][3] Their presence in the environment is a serious concern, as they can contaminate water and soil, posing a high toxicity risk to aquatic organisms.[2][4] Therefore, direct release into the environment is strictly prohibited.
-
Halogenated Organic Compound: The trifluoromethyl (-CF₃) group classifies this substance as a halogenated organic compound. Such compounds are often persistent in the environment and require specific, high-temperature incineration for complete destruction.[5][6] Improper disposal can lead to the formation of hazardous byproducts. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds.[7][8]
-
Organosulfur Compound: The thioether linkage (-S-) means that combustion of this compound can generate toxic sulfur oxides.[9] This necessitates controlled incineration with flue-gas scrubbing capabilities to prevent air pollution.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is critical to establish a safe operating environment. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption, a common exposure route for aromatic amines.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, as related compounds are known to cause serious eye irritation or damage.[10][11] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a chemical fume hood is required. A certified respirator may be necessary for spill cleanup outside of a hood. | Prevents inhalation of vapors or aerosols, which are presumed to be toxic based on analogous compounds.[10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process. The primary principle is the strict segregation of this waste to ensure it is routed to an appropriate high-temperature incineration facility. Under no circumstances should this chemical or its waste be disposed of down the drain or in standard trash. [12][13]
Step 1: Waste Segregation
-
Rationale: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[13]
-
Procedure:
Step 2: Waste Collection and Container Management
-
Rationale: Proper containment and labeling are crucial for safety, regulatory compliance, and ensuring the waste is handled correctly by disposal personnel.
-
Procedure:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing papers, pipette tips, vials) in a puncture-proof, sealable container.
-
Liquid Waste: Collect all unused solutions or reaction mixtures containing the compound in a compatible, sealed container. Polyethylene containers are generally suitable.[14]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[14]
-
The exterior of the container must remain clean. If contamination occurs, decontaminate it immediately.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a legal requirement and provides critical safety information.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.
-
Clearly write the full chemical name: "this compound" and the CAS Number: 370-46-7 .
-
List all components of any mixture, including solvents.
-
Indicate the relevant hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
Step 4: Managing Spills
-
Rationale: A prepared response to accidental spills minimizes exposure and environmental contamination.
-
Procedure:
-
Ensure the spill area is well-ventilated and evacuate non-essential personnel.
-
Wearing the full PPE detailed in Table 2, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[2][11]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container for solids.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
Step 5: Final Disposal
-
Rationale: Final disposal must be handled by professionals to ensure compliance with environmental law.
-
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]
-
Complete all required waste disposal documentation accurately.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. ethz.ch [ethz.ch]
A Researcher's Guide to the Safe Handling of 4-((Trifluoromethyl)thio)benzene-1,2-diamine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a compound that, while promising in its applications, requires meticulous attention to personal protective equipment (PPE) and handling protocols. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard Profile: A Logic-Driven Approach
The core principle of our safety protocol is to establish multiple barriers of protection to mitigate the risks of exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the most critical step in ensuring your safety. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Aromatic amines and thioethers can penetrate standard laboratory gloves. Double-gloving provides an additional layer of protection against potential tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.[4] |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and vapors.[4] A face shield should be worn over the goggles to protect the entire face.[5] |
| Body | Chemical-resistant lab coat | A flame-retardant and chemical-resistant lab coat that is fully buttoned is essential to protect the skin on your torso and arms.[6] |
| Respiratory | Use of a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[4] For situations where a fume hood is not feasible or in the case of a large spill, a respirator with an appropriate cartridge may be necessary.[6][7] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the necessary steps for safely handling this compound, from preparation to disposal.
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials and waste containers is readily accessible.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the inhalation of fine particulates.
-
In Solution: When working with the compound in solution, use caution to avoid splashes and aerosol generation.
-
Avoid Contact: At all times, avoid direct contact with the chemical. Use appropriate tools (spatulas, forceps) for handling.[2]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Ensuring a Safe End-of-Lifecycle
Proper disposal is a critical component of laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to contain and clean up the spill. For larger spills, evacuate the area and contact your institution's EHS office immediately.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
